molecular formula C7H7ClN2O B173536 2-Chloro-4-methylnicotinamide CAS No. 152362-01-1

2-Chloro-4-methylnicotinamide

Cat. No.: B173536
CAS No.: 152362-01-1
M. Wt: 170.59 g/mol
InChI Key: HMUCCFLZRSIZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methylnicotinamide is a valued chemical intermediate in organic and medicinal chemistry research. Its primary research application is as a key precursor in the synthesis of 3-amino-2-chloro-4-methylpyridine , which is a critical building block for the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the management of HIV-1 infection . The compound is also utilized in synthetic chemistry studies to access more complex molecular structures, such as oxaspiropiperidine derivatives, which have been investigated as first-in-class, broad-spectrum inhibitors targeting the nsP2 helicase of alphaviruses like chikungunya . This research highlights the compound's utility in developing potential direct-acting antiviral agents against significant public health threats. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCCFLZRSIZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449161
Record name 2-CHLORO-4-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152362-01-1
Record name 2-CHLORO-4-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 152362-01-1

This technical guide provides a comprehensive overview of 2-Chloro-4-methylnicotinamide, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O.[3] Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 152362-01-1[3]
Molecular Formula C₇H₇ClN₂O[3]
Molecular Weight 170.60 g/mol [3]
Physical State Solid
Melting Point 70-71 °C
Solubility No data available
Density No data available
pKa No data available

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not publicly available in detail, typical chemical shifts and spectral characteristics can be inferred from the structure and data on related compounds. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • Methyl Protons: A singlet corresponding to the methyl group at the 4-position.

  • Amide Protons: Broad signals corresponding to the -NH₂ group of the amide.

Expected ¹³C NMR Spectral Data:

  • Signals for the carbon atoms of the pyridine ring, the methyl group, and the carbonyl group of the amide.

Expected IR Spectral Data:

  • N-H Stretching: Characteristic peaks for the amide N-H bonds.

  • C=O Stretching: A strong absorption band for the carbonyl group of the amide.

  • C-Cl Stretching: Absorption in the fingerprint region.

  • Aromatic C-H and C=C/C=N Stretching: Peaks characteristic of the pyridine ring.

Expected Mass Spectrometry Data:

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.60 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of Nevirapine.[1][2] The following sections outline the synthetic routes to this compound and its subsequent conversion.

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of an ester precursor, such as ethyl 2-chloro-4-methylnicotinate.

Experimental Protocol: Ammonolysis of Ethyl 2-chloro-4-methylnicotinate

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-chloro-4-methylnicotinate (1.0 eq) in a solvent such as ethylene glycol.

  • Ammonolysis: Heat the solution to approximately 120°C and bubble ammonia gas through the mixture.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture, which may cause the product to precipitate.

  • Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

Synthesis of the Precursor: 2-Chloro-4-methyl nicotinonitrile

A precursor to this compound, 2-chloro-4-methyl nicotinonitrile, can be synthesized from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile. This involves a condensation and subsequent chlorination/cyclization.

Logical Workflow for the Synthesis of 2-Chloro-4-methyl nicotinonitrile

G Synthesis of 2-Chloro-4-methyl nicotinonitrile A (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile B Condensation A->B C Intermediate Enamine B->C D Chlorination & Cyclization (Phosphorus oxychloride) C->D E 2-Chloro-4-methyl nicotinonitrile D->E

Caption: Logical workflow for the synthesis of 2-Chloro-4-methyl nicotinonitrile.

Role in Nevirapine Synthesis

This compound is a crucial building block in the multi-step synthesis of Nevirapine. The overall pathway involves the coupling of two substituted pyridine rings.

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis A This compound C Coupling Reaction A->C B 2-Chloro-3-amino-4-picoline B->C D Intermediate Amide C->D E Cyclization D->E F Nevirapine E->F

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and mechanism of action studies. This technical guide provides a summary of the available data and detailed experimental protocols for the determination of its key physicochemical parameters.

Chemical Structure and Identification

Chemical Name: this compound CAS Number: 152362-01-1[1] Molecular Formula: C₇H₇ClN₂O[1] Molecular Weight: 170.60 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Melting Point 70-71 °C[2]
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are general protocols and may require optimization for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

A common method for determining the melting point is using a capillary melting point apparatus.[3][4]

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Result prep1 Finely powder the crystalline solid prep2 Pack the solid into a capillary tube to a height of 2-3 mm prep1->prep2 meas1 Place the capillary tube in the heating block of the apparatus prep2->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Record the temperature at which the first liquid appears (T₁). meas3->meas4 meas5 Record the temperature at which the last solid melts (T₂). meas4->meas5 result Melting Point Range = T₁ - T₂ meas5->result

Caption: Workflow for melting point determination.

Detailed Steps:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped to pack the sample into the sealed end.[4]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[4]

  • Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow, typically 0.5-2°C.

Solubility Determination

Solubility is a crucial property that influences bioavailability and formulation development. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis prep1 Add excess solid to a known volume of solvent in a sealed vial equi1 Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium prep1->equi1 ana1 Allow undissolved solid to settle equi1->ana1 ana2 Withdraw an aliquot of the supernatant ana1->ana2 ana3 Filter the aliquot to remove any remaining solid particles ana2->ana3 ana4 Determine the concentration of the solute in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) ana3->ana4

Caption: Workflow for solubility determination.

Detailed Steps:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which contains basic nitrogen atoms in the pyridine ring, determining the pKa of its conjugate acid is important for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep1 Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) tit1 Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) prep1->tit1 tit2 Record the pH of the solution after each addition of the titrant using a calibrated pH meter tit1->tit2 ana1 Plot the pH versus the volume of titrant added tit2->ana1 ana2 Determine the equivalence point(s) from the titration curve ana1->ana2 ana3 The pKa is the pH at the half-equivalence point ana2->ana3

Caption: Workflow for pKa determination.

Detailed Steps:

  • Solution Preparation: A precise amount of this compound is dissolved in a solvent, typically purified water. If the compound's aqueous solubility is low, a co-solvent such as methanol or DMSO may be used.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid) to protonate the basic nitrogen atoms. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the moles of added acid equal the moles of the basic sites, is determined from the inflection point of the curve. The pKa is the pH value at which half of the compound is protonated, corresponding to the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC-based Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the rapid determination of logP values.[5][6] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known logP value.

G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Determination cal1 Select a set of standard compounds with known logP values cal2 Analyze the standards by RP-HPLC under isocratic conditions cal1->cal2 cal3 Measure the retention time (t_R) for each standard cal2->cal3 cal4 Calculate the capacity factor (k) for each standard cal3->cal4 cal5 Plot log(k) versus the known logP values to generate a calibration curve cal4->cal5 det1 Interpolate the logP of the sample from the calibration curve using its log(k) value cal5->det1 ana1 Analyze this compound using the same HPLC conditions ana2 Measure its retention time and calculate its capacity factor ana1->ana2 ana2->det1

References

An In-depth Technical Guide to 2-Chloro-4-methylnicotinamide: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental physicochemical properties of 2-Chloro-4-methylnicotinamide, a chemical compound of interest in various research and development domains. The following sections detail its molecular weight and visually represent its molecular structure.

Quantitative Molecular Data

The essential molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

ParameterValue
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.60 g/mol [1][2][3][4]
CAS Number 152362-01-1[1][2][5][6]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the arrangement of atoms and bonds, providing a clear representation of its pyridine core substituted with a chlorine atom, a methyl group, and a carboxamide group.

Molecular structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methylnicotinamide, focusing on its solubility and stability. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and experimental protocols essential for determining these critical parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a framework for the systematic evaluation of this compound. The protocols described herein are based on established industry standards and regulatory guidelines.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is paramount for its development as a viable product. Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and potential degradation pathways. This guide details the requisite experimental procedures to characterize these properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--
Molecular Weight 170.60 g/mol --INVALID-LINK--
CAS Number 152362-01-1--INVALID-LINK--
Appearance Solid (predicted)General knowledge
Predicted LogP 1.0946--INVALID-LINK--
Predicted TPSA 41.99 Ų--INVALID-LINK--
Predicted H-Bond Donors 1--INVALID-LINK--
Predicted H-Bond Acceptors 2--INVALID-LINK--
Predicted Rotatable Bonds 1--INVALID-LINK--

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Experimental Protocols

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[1][2][3]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard. The shake-flask method is the most common technique for this determination.[4][5][6][7]

Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetonitrile, and relevant buffer solutions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation

While experimental data for this compound is not available, Table 2 provides a template for presenting solubility data.

Table 2: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventSolubility (µg/mL) - IllustrativeMethod
Water (pH 7.0)50Shake-Flask
Phosphate Buffer (pH 7.4)65Shake-Flask
0.1 N HCl (pH 1.2)150Shake-Flask
Ethanol> 1000Shake-Flask
Methanol> 1000Shake-Flask
Acetonitrile500Shake-Flask
Dimethyl Sulfoxide (DMSO)> 2000Shake-Flask
Polyethylene Glycol 400800Shake-Flask

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] Forced degradation studies are also performed to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13][14][15]

Experimental Protocols

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[11][12][13][14][15]

Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18][19][20] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

The stability of a compound in solution can be significantly influenced by pH.

Protocol: pH-Stability Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0, and 12.0).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Sampling and Analysis: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw aliquots from each solution and analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis: Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the concentration versus time. A plot of log(k) versus pH will reveal the pH-rate profile.

Data Presentation

Illustrative stability data for this compound is presented in Tables 3 and 4.

Table 3: Illustrative Results of Forced Degradation Studies for this compound

Stress Condition% Degradation (Illustrative)Number of Degradants (Illustrative)
0.1 N HCl (60°C, 24h)152
0.1 N NaOH (60°C, 24h)253
3% H₂O₂ (RT, 24h)81
Thermal (80°C, 48h)51
Photolytic (ICH Q1B)122

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 4: Illustrative pH-Dependent Stability of this compound at 40°C

pHHalf-life (t½) in hours (Illustrative)
1.248
3.096
5.0150
7.4120
9.072
12.036

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) k_start Prepare 10 mM stock in DMSO k_dilute Serial dilution in 96-well plate k_start->k_dilute k_add_buffer Transfer to buffer-filled plate k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h at 25°C) k_add_buffer->k_incubate k_measure Measure light scattering (Nephelometry) k_incubate->k_measure k_result Determine kinetic solubility limit k_measure->k_result t_start Add excess solid to solvent t_equilibrate Agitate for 24-72h at constant temp. t_start->t_equilibrate t_separate Centrifuge or filter t_equilibrate->t_separate t_quantify Analyze supernatant by HPLC t_separate->t_quantify t_result Determine thermodynamic solubility t_quantify->t_result

Caption: Experimental workflow for solubility determination.

Stability_Workflow cluster_forced_degradation Forced Degradation cluster_ph_stability pH-Dependent Stability fd_start Prepare solutions of this compound fd_stress Apply stress conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H₂O₂) - Heat - Light (ICH Q1B) fd_start->fd_stress fd_analyze Analyze by stability-indicating HPLC fd_stress->fd_analyze fd_result Identify degradation products and pathways fd_analyze->fd_result ph_start Prepare solutions in buffers of varying pH ph_incubate Incubate at constant temperature ph_start->ph_incubate ph_sample Sample at time intervals ph_incubate->ph_sample ph_analyze Quantify parent compound by HPLC ph_sample->ph_analyze ph_result Determine degradation rate constants and pH-rate profile ph_analyze->ph_result

References

Commercial Availability and Synthetic Utility of 2-Chloro-4-methylnicotinamide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility and synthetic utility of key chemical intermediates are of paramount importance. This technical guide provides a comprehensive overview of the commercial availability of 2-Chloro-4-methylnicotinamide, a crucial building block in pharmaceutical synthesis. We present detailed information on suppliers, synthetic protocols for its preparation, and its application in the synthesis of notable active pharmaceutical ingredients (APIs).

Commercial Sourcing of this compound

This compound (CAS No. 152362-01-1) is available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities can vary, and it is advisable to contact suppliers directly for the most current information on stock and pricing. Below is a summary of some commercial sources.

SupplierCAS NumberPurityCatalogue Number
Santa Cruz Biotechnology152362-01-1Not specifiedsc-210133
2a biotech152362-01-1>96%2A-0121118[1]
Alchem Pharmtech152362-01-1>95%Not specified
Ambeed152362-01-1Not specifiedNot specified
BLD Pharm152362-01-1Not specifiedBD174083
Chem-Impex International133627-46-0 (related compound)>98% (GC)44682[2]
TCI America133627-46-0 (related compound)>98.0% (GC)C3241[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A common route involves the preparation of the corresponding nitrile, 2-chloro-4-methylnicotinonitrile, followed by its hydrolysis to the amide.

Experimental Protocol 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

This protocol is adapted from patent CN103508945A.[4]

Materials:

  • (E)-4-(dimethylamino)but-3-en-2-one

  • Malononitrile

  • Methanol

  • Glacial acetic acid

  • Beta-alanine

Procedure:

  • To a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of methanol.

  • Add 3 g (0.05 mol) of glacial acetic acid, 0.2 g of beta-alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one.

  • Stir the mixture and cool using a water bath.

  • At room temperature, add 13.2 g (0.2 mol) of malononitrile dropwise over 1-2 hours.

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • Cool the reaction mixture to 5-10 °C using an ice-water bath.

  • Collect the precipitated solid by suction filtration.

  • Wash the filter cake with 10 mL of ice-cold methanol.

  • Dry the filter cake to obtain the orange solid product, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

Experimental Protocol 2: Synthesis of 2-chloro-4-methylnicotinonitrile

This protocol is a continuation from Experimental Protocol 1, adapted from patent CN103508945A.[4]

Materials:

  • 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • Phosphorus oxychloride

Procedure:

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 17.9 g (0.1 mol) of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide and 23 g (0.15 mol) of phosphorus oxychloride.

  • Stir the mixture and slowly heat to reflux (105-110 °C) using an oil bath.

  • Maintain the reflux for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature using a water bath.

  • Slowly pour the reaction solution into 100 mL of ice-water. Note: This step is exothermic and generates hydrogen chloride gas, which should be neutralized with a sodium hydroxide solution.

  • The product, 2-chloro-4-methylnicotinonitrile, can be isolated from the aqueous mixture.

Experimental Protocol 3: Hydrolysis of 2-chloro-4-methylnicotinonitrile to this compound

This protocol is adapted from patent US6111112A.[5]

Materials:

  • 2-chloro-4-methyl-3-pyridine carbonitrile (2-chloro-4-methylnicotinonitrile)

  • Concentrated sulfuric acid

  • Ice water

  • Ammonium hydroxide

  • Ethyl acetate

Procedure:

  • Stir a solution of 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated sulfuric acid at 100 °C for one hour.

  • Pour the reaction mixture into ice water.

  • Make the solution alkaline with ammonium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the organic extract and remove the solvent to yield a crystalline residue.

  • Recrystallize the residue from ethyl acetate to obtain pure this compound.

Application in the Synthesis of Nevirapine

This compound is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[6] The synthesis involves the coupling of this compound with another key intermediate, 2-chloro-3-amino-4-picoline, followed by cyclization.

Experimental Protocol 4: Representative Synthesis of Nevirapine

This representative protocol is based on general principles described in patents such as WO2016118586A1 and CN102167699A.[7][8]

Materials:

  • This compound

  • 2-chloro-3-amino-4-picoline

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • A suitable solvent (e.g., diglyme, DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 2-chloro-3-amino-4-picoline in a suitable anhydrous solvent.

  • Add a strong base to the solution.

  • Add this compound to the reaction mixture.

  • Heat the mixture to facilitate the coupling reaction and subsequent cyclization to form Nevirapine.

  • After the reaction is complete, the crude Nevirapine is isolated and purified by standard methods such as crystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

G cluster_0 Synthesis of 2-chloro-4-methylnicotinonitrile Raw_Materials_1 (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile Intermediate_1 2-cyano-5-(dimethylamino)-3-methyl- 2,4-pentadienamide Raw_Materials_1->Intermediate_1 Condensation Product_1 2-chloro-4-methylnicotinonitrile Intermediate_1->Product_1 Chlorination & Cyclization

Caption: Synthesis workflow for 2-chloro-4-methylnicotinonitrile.

G Precursor_Nitrile 2-chloro-4-methylnicotinonitrile Target_Amide This compound Precursor_Nitrile->Target_Amide Hydrolysis API Nevirapine Target_Amide->API Coupling & Cyclization Reactant_2 2-chloro-3-amino-4-picoline Reactant_2->API

Caption: Application of this compound in Nevirapine synthesis.

Safety and Handling

Chemicals described in this guide should be handled by trained professionals in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier for each specific compound.[9][10]

General Hazards:

  • Nicotinamide derivatives may cause skin and eye irritation.

  • Phosphorus oxychloride is corrosive and reacts violently with water.

  • Strong acids and bases should be handled with extreme care.

This technical guide provides a foundational understanding of the commercial availability and synthetic applications of this compound. For specific experimental details and safety precautions, it is essential to consult the original patents and supplier documentation.

References

The Role of Nicotinamide Derivatives in Nevirapine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. While the specific compound 2-Chloro-4-methylnicotinamide is not a direct precursor in established industrial syntheses, this guide will focus on the pivotal role of a closely related intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide , and other key nicotinamide-derived structures. We will dissect the core synthetic strategies, present detailed experimental protocols, and offer quantitative data to provide a comprehensive resource for professionals in drug development and chemical research.

Overview of Nevirapine Synthesis

The synthesis of Nevirapine fundamentally involves the strategic coupling of two substituted pyridine rings, followed by an intramolecular cyclization to form the final tricyclic diazepine structure. The various generations of synthesis have focused on improving efficiency, safety, and cost-effectiveness. The two primary building blocks are:

  • A substituted nicotinic acid derivative.

  • 2-chloro-3-amino-4-picoline (CAPIC) , a strategic and costly building block.[1][2]

The evolution of Nevirapine synthesis has led to significant improvements in overall yield, moving from earlier multi-step processes to highly efficient, consolidated "one-pot" procedures.

Key Synthetic Pathways and the Role of Amide Intermediates

Two major pathways highlight the formation and cyclization of amide intermediates in Nevirapine synthesis.

First-Generation Synthesis: Formation of a Key Nicotinamide Intermediate

The first commercial process for Nevirapine production involves the reaction of 2-chloronicotinoyl chloride (the acid chloride of 2-chloronicotinic acid) with 2-chloro-3-amino-4-picoline (CAPIC).[1] This reaction forms the crucial amide intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide . This intermediate is then reacted with cyclopropylamine, followed by a final ring-closing step using a strong base like sodium hydride to yield Nevirapine.[3]

First_Generation_Nevirapine_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization 2_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) Amide_Intermediate 2-Chloro-N-(2-chloro-4-methyl- 3-pyridinyl)-3-pyridinecarboxamide CAPIC->Amide_Intermediate Pyridine Aminated_Intermediate N-(2-Chloro-4-methyl-3-pyridinyl)-2- (cyclopropylamino)-3-pyridinecarboxamide Amide_Intermediate->Aminated_Intermediate + Cyclopropylamine (e.g., with CaO) Cyclopropylamine Cyclopropylamine Nevirapine Nevirapine Aminated_Intermediate->Nevirapine + NaH (Ring Closure) NaH Sodium Hydride (NaH)

Diagram 1: First-Generation Nevirapine Synthesis Pathway.
Improved "One-Pot" Synthesis

More recent, ultra-efficient methods have been developed to streamline the process, significantly boosting yield and reducing operational complexity.[4] A notable example is the process developed by the Medicines for All Institute, which uses methyl 2-cyclopropylaminonicotinate (Me-CAN) and CAPIC as starting materials.[4] These are reacted in a single solvent system (diglyme) with a common strong base (sodium hydride).[4] This approach first forms an intermediate amide, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (referred to as CYCLOR), which then undergoes intramolecular cyclization in the same pot upon heating to form Nevirapine.[4][5]

Improved_One_Pot_Synthesis cluster_0 Single Unit Operation Me_CAN Methyl 2-cyclopropyl- aminonicotinate (Me-CAN) CAPIC_Na CAPIC-Sodium Salt (from CAPIC + NaH) CYCLOR CYCLOR Intermediate CAPIC_Na->CYCLOR Amide Formation (60-65 °C) Nevirapine_Crude Nevirapine (Crude) CYCLOR->Nevirapine_Crude Intramolecular Cyclization (Heat to 80-125 °C)

Diagram 2: Improved "One-Pot" Synthesis of Nevirapine.

Quantitative Data Summary

The evolution of synthetic routes has led to significant improvements in overall yield. The following table summarizes yields from different generations of Nevirapine synthesis.

Synthetic ProcessKey Starting MaterialsOverall YieldReference
First Generation2-Chloro-nicotinic acid, CAPIC~59%[4][5]
Second Generation2-Cyclopropylamino-nicotinic acid, CAPIC~68%[4]
Medicines for All ProcessMethyl 2-cyclopropylaminonicotinate, CAPIC86-87%[4]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations.

Protocol: One-Pot Preparation of Nevirapine Crude (Medicines for All Process)[4]

This protocol combines the formation of the CYCLOR intermediate and its subsequent cyclization into a single operation.

Materials:

ReagentMwt.AmountMoles (approx.)Equivalents
2-Chloro-3-amino-4-picoline (CAPIC)142.615.0 g0.1051.0
Sodium Hydride (NaH, 60% in oil)24.07.56 g0.1891.8
Methyl 2-cyclopropylaminonicotinate (Me-CAN)192.221.19 g0.1101.05
Diglyme-75 mL--

Procedure:

  • Formation of CAPIC Sodium Salt: To a suitable reaction vessel purged with nitrogen, charge CAPIC (15 g) and diglyme (45 mL).

  • Add sodium hydride (7.56 g) portion-wise while monitoring for foaming and exotherm.

  • Heat the mixture with temperature ramps to control the reaction, holding for approximately 4 hours to ensure complete reaction.

  • Formation of CYCLOR Intermediate: Prepare a solution of Me-CAN (21.19 g) in diglyme (30 mL).

  • Add the Me-CAN solution to the reaction mixture while maintaining the temperature between 60-65 °C. The reaction is slightly exothermic.

  • Hold the reaction at 60-65 °C for approximately 2 hours, monitoring for completion by HPLC or UPLC.

  • Cyclization to Nevirapine: After the formation of CYCLOR is complete, ramp the temperature of the reaction mixture to 80 °C and then hold at 100-125 °C for about 2 hours, monitoring for completion.

  • Work-up: Cool the mixture to 0-5 °C. Slowly quench the excess sodium hydride by the addition of water (30 mL), keeping the temperature below 50 °C.

  • Distill off approximately 60-70 mL of diglyme/water under reduced pressure at 70-80 °C.

  • Add water (125 mL) with stirring to dissolve all salts.

  • Cool the mixture to 0-5 °C and hold for at least 2 hours to precipitate the crude Nevirapine.

  • Filter the solid, wash with cold water, and then with a cold 1:1 mixture of water/methanol.

  • Dry the crude product under vacuum.

Protocol: Purification of Nevirapine[4]

Materials:

  • Nevirapine Crude (10 g)

  • Purified Water (43 mL)

  • Activated Carbon

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • Charge Nevirapine crude (10 g) and purified water (43 mL) to a flask.

  • Cool the stirred suspension to 0-5 °C.

  • Add 50% NaOH solution dropwise to adjust the pH to >12, ensuring the temperature remains below 10 °C. All solids should dissolve.

  • Add activated carbon (0.5 g) and stir the solution at 0-5 °C for at least 1 hour.

  • Filter the solution through a celite pad to remove the carbon, rinsing the pad with water.

  • Transfer the clear filtrate to a clean flask and cool to 0-5 °C.

  • Adjust the pH back to 8.0-8.5 by the dropwise addition of concentrated HCl. Nevirapine will precipitate.

  • Stir the slurry at 0-5 °C for at least 1 hour.

  • Filter the product, wash the cake with cold purified water until the filtrate is neutral.

  • Dry the cake at 90-110 °C under vacuum to a constant weight.

  • Expected Result: Isolated yield of ~9.6 g (96%) with purity >99.5% by HPLC.[4]

Workflow and Logical Relationships

The overall process, from starting materials to the final Active Pharmaceutical Ingredient (API), follows a clear logical progression.

G start Starting Materials (e.g., Me-CAN, CAPIC) reaction One-Pot Reaction: Amide Formation & Intramolecular Cyclization start->reaction quench Reaction Quench & Crude Precipitation reaction->quench filtration1 Filtration & Washing (Crude Product) quench->filtration1 crude_product Nevirapine (Crude) filtration1->crude_product purification Purification: Dissolution (high pH) Carbon Treatment Reprecipitation (neutral pH) crude_product->purification filtration2 Final Filtration & Washing purification->filtration2 drying Drying filtration2->drying api Nevirapine API (>99.5% Purity) drying->api

Diagram 3: General Experimental Workflow for Nevirapine Synthesis.

Conclusion

The synthesis of Nevirapine is a well-optimized process where the formation of an amide bond between two pyridine-based precursors is a central theme. While this compound itself is not a direct starting material, the formation of key intermediates like 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide in earlier syntheses, and the CYCLOR intermediate in modern processes, are critical steps that embody the nicotinamide structural motif. The transition to consolidated, high-yield, one-pot procedures represents a significant advancement in pharmaceutical manufacturing, making this essential medicine more accessible and affordable globally.[3][4]

References

2-Chloro-4-methylnicotinamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic placement of chloro, methyl, and carboxamide functionalities on the pyridine ring makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role in the development of pharmaceuticals, particularly in the realms of antiviral and cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 152362-01-1[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [2]
Appearance Solid (predicted)
Purity Typically >95%

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common synthetic route involves the preparation of 2-chloro-4-methylnicotinonitrile, followed by its hydrolysis to the corresponding amide.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-methylnicotinonitrile

This step involves a condensation and cyclization reaction. A preparation method involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination and cyclization.[3]

  • Materials: (E)-4-(dimethylamino)but-3-en-2-one, malononitrile, catalyst (e.g., piperidine acetate, beta-alanine acetate), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and a suitable solvent (e.g., methanol, toluene).[3]

  • Procedure:

    • In a reaction vessel, dissolve (E)-4-(dimethylamino)but-3-en-2-one and a catalyst in the chosen solvent.

    • Slowly add malononitrile to the solution while maintaining the temperature between 0-100 °C.

    • Allow the reaction to proceed for 1-24 hours at a temperature between 0-100 °C to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.[3]

    • The intermediate is then reacted with a mixture of phosphorus oxychloride and phosphorus pentachloride at a temperature between 0-150 °C for 1-24 hours to yield 2-chloro-4-methylnicotinonitrile.[3]

  • Yield and Purity: The total yield for this two-step process to obtain 2-chloro-4-methylnicotinonitrile can reach up to 55.7%.[3] Purity can vary depending on the catalyst and reaction conditions, with reported purities ranging from 87.7% to 98.3%.[3]

CatalystSolventYield (%)Purity (%)
Beta-alanineMethanol69.397.2
Piperidine AcetateMethanol75.598.3
Beta-alanine AcetateToluene83.393.7

Step 2: Synthesis of this compound from Ethyl 2-chloro-4-methyl-nicotinate

An alternative and direct route to the target compound involves the ammonolysis of the corresponding ester.

  • Materials: Ethyl 2-chloro-4-methyl-nicotinate, ethylene glycol, ammonia gas, water, and dichloromethane.[4]

  • Procedure:

    • Charge a reaction vessel with 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.[4]

    • Heat the mixture to 120°C.[4]

    • Bubble ammonia gas through the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • After the reaction is complete, cool the mixture to room temperature and add 20g of water.[4]

    • Separate the layers and extract the aqueous layer three times with 20ml of dichloromethane.[4]

    • Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.[4]

  • Yield and Purity: This method yields 34.8g of 2-chloro-4-methyl-nicotinamide with a purity of 90.2%, corresponding to a molar yield of 85.0%.[4]

Synthetic Workflow

The overall synthetic pathway from common starting materials to this compound and its subsequent use in the synthesis of the HIV drug Nevirapine is depicted below.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis Starting Materials Starting Materials Intermediate_Nitrile 2-chloro-4-methyl- nicotinonitrile Starting Materials->Intermediate_Nitrile Condensation & Cyclization Target_Amide 2-Chloro-4-methyl- nicotinamide Intermediate_Nitrile->Target_Amide Hydrolysis Nevirapine_Precursor 2-chloro-3-amino- 4-picoline Target_Amide->Nevirapine_Precursor Hofmann Degradation Nevirapine Nevirapine Nevirapine_Precursor->Nevirapine Coupling & Cyclization

Synthetic pathway of this compound and its use in Nevirapine synthesis.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Antiviral Agents: Nevirapine

The most prominent application of this compound is in the production of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves the conversion of this compound to 2-chloro-3-amino-4-picoline, a key building block for Nevirapine.[4]

Mechanism of Action of Nevirapine:

Nevirapine inhibits the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. By binding to a non-essential site on the enzyme, Nevirapine induces a conformational change that disrupts the active site, thereby preventing viral replication.

G HIV_RNA HIV Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis Inhibition X Nevirapine Nevirapine Nevirapine->RT Allosteric Binding

Mechanism of action of Nevirapine.
Kinase Inhibitors for Cancer Therapy

The nicotinamide scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-chloronicotinamide are being explored for their potential to inhibit various protein kinases that are implicated in cancer progression.

Potential Kinase Targets:

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Overexpression of Src is linked to various cancers.

  • Abl Kinase: A non-receptor tyrosine kinase that, in its mutated form (Bcr-Abl), is a key driver of chronic myeloid leukemia (CML).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Aurora Kinases: A family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers.

General Signaling Pathway Inhibition:

The following diagram illustrates the general principle of how a kinase inhibitor derived from a nicotinamide scaffold might interrupt a signaling cascade.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Downstream_Signaling Downstream Signaling Kinase->Downstream_Signaling Inhibition X Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor Nicotinamide-based Kinase Inhibitor Inhibitor->Kinase Inhibition

General mechanism of kinase inhibition by nicotinamide derivatives.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with established importance in the synthesis of the anti-HIV drug Nevirapine. Furthermore, its structural features make it an attractive starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic routes to this compound are well-documented, offering viable pathways for its production on a larger scale. As research into targeted therapies continues to expand, the demand for such specialized intermediates is likely to grow, highlighting the ongoing significance of this compound in medicinal chemistry and drug development.

References

Navigating the Uncharted: A Technical Guide to Investigating the Potential Biological Activities of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a hypothetical technical guide. As of the date of this publication, no specific biological activities for 2-Chloro-4-methylnicotinamide have been reported in the public domain. The following content is a proposed investigational framework based on the known activities of structurally related nicotinamide derivatives.

Introduction

This compound is a small molecule whose biological profile remains uncharacterized. However, the nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with diverse therapeutic applications. Derivatives of nicotinamide have demonstrated efficacy as antifungal, anticancer, and anti-inflammatory agents, often through the modulation of key enzymatic pathways. This guide outlines a comprehensive strategy for the systematic investigation of the potential biological activities of this compound, providing detailed experimental protocols and data presentation frameworks to facilitate a structured research endeavor.

Hypothetical Therapeutic Areas and Mechanisms of Action

Based on the activities of related nicotinamide derivatives, the following therapeutic areas and mechanisms of action are proposed as primary avenues of investigation for this compound:

  • Antifungal Activity: Nicotinamide derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain.

  • Anticancer Activity: Various nicotinamide analogs have exhibited cytotoxic effects against cancer cell lines through mechanisms such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) or modulation of the orphan nuclear receptor Nur77.

  • Modulation of NAD+-Dependent Signaling: As a nicotinamide analog, this compound could potentially influence NAD+-dependent signaling pathways, such as those regulated by sirtuins (SIRTs) or poly (ADP-ribose) polymerases (PARPs), which are implicated in a wide range of cellular processes including aging, metabolism, and DNA repair.

Proposed Investigational Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound. The proposed workflow is depicted below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanism of Action cluster_2 Tier 3: In Vivo Model Evaluation A Antifungal Susceptibility Testing (e.g., Broth Microdilution) D Broad-Spectrum Antifungal Evaluation A->D B Anticancer Cytotoxicity Assay (e.g., MTT Assay) E Cancer Cell Line Panel Screening B->E C Enzyme Inhibition Screening (e.g., Succinate Dehydrogenase) F IC50 Determination for Lead Targets C->F H Animal Model of Fungal Infection D->H I Xenograft Tumor Model E->I G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G

Caption: Proposed investigational workflow for this compound.

Data Presentation: Hypothetical Quantitative Data

All quantitative data should be meticulously documented and organized for comparative analysis. The following tables provide a template for presenting hypothetical results from primary screening assays.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans>128
Aspergillus niger64
Cryptococcus neoformans128
Botrytis cinerea32

Table 2: Hypothetical Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)25.5
A549 (Lung)42.1
HCT116 (Colon)15.8
HeLa (Cervical)33.7

Table 3: Hypothetical Enzyme Inhibition Activity of this compound

EnzymeIC50 (µM)
Succinate Dehydrogenase (fungal)5.2
VEGFR-2>100
SIRT178.3

Experimental Protocols

The following are detailed methodologies for key experiments proposed in the investigational workflow.

Protocol 1: Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal inoculums (adjusted to 0.5-2.5 x 10^3 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.[1]

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of SDH by monitoring the reduction of a chromogenic substrate.

Objective: To determine the inhibitory effect of this compound on SDH activity.

Materials:

  • This compound

  • Isolated mitochondria or purified SDH enzyme

  • Assay buffer (e.g., potassium phosphate buffer)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS in a cuvette.

  • Add the mitochondrial preparation or purified SDH enzyme.

  • Add various concentrations of this compound and incubate for a short period.

  • Initiate the reaction by adding succinate.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the rate of reaction and determine the IC50 value of the compound.[2][3]

Hypothetical Signaling Pathway Modulation

Should this compound demonstrate significant biological activity, further investigation into its mechanism of action at the molecular level is warranted. For instance, if the compound exhibits antifungal activity via SDH inhibition, its effect on the mitochondrial respiratory chain and subsequent downstream signaling can be explored. A hypothetical signaling cascade is illustrated below.

G compound This compound sdh Succinate Dehydrogenase (SDH) compound->sdh Inhibition etc Electron Transport Chain sdh->etc Disruption ros Reactive Oxygen Species (ROS) etc->ros Increase atp ATP Production etc->atp Decrease apoptosis Apoptosis ros->apoptosis atp->apoptosis

Caption: Hypothetical signaling pathway for antifungal activity.

Conclusion

While the biological activities of this compound are currently unknown, its structural relationship to a class of molecules with proven therapeutic value makes it a compound of significant interest. The systematic approach outlined in this guide, encompassing a tiered screening cascade, robust experimental protocols, and clear data presentation frameworks, provides a solid foundation for elucidating its potential biological functions. The insights gained from such an investigation could pave the way for the development of novel therapeutic agents.

References

The Evolving Landscape of 2-Chloro-4-methylnicotinamide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-chloro-4-methylnicotinamide has emerged as a versatile platform in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, targeting key enzymes and signaling pathways implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, aimed at facilitating further research and development in this promising area.

Synthetic Strategies and Chemical Diversification

The synthesis of this compound and its derivatives typically originates from commercially available starting materials, with key transformations focusing on the functionalization of the pyridine ring and the amide moiety. A common precursor is 2-chloro-4-methylnicotinonitrile, which can be prepared through a multi-step sequence involving condensation and chlorination reactions. Subsequent hydrolysis of the nitrile furnishes the core this compound structure.

Further diversification is readily achieved through various chemical methodologies. The amide nitrogen can be functionalized via N-alkylation or N-arylation, while the chloro substituent at the 2-position serves as a versatile handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of amine, ether, and thioether linkages.

Biological Activities and Therapeutic Targets

Derivatives of this compound have been investigated for their activity against a multitude of biological targets, leading to the identification of potent inhibitors of several key enzymes and modulators of critical signaling pathways.

Table 1: Quantitative Biological Data of this compound Derivatives
Compound IDTargetAssay TypeIC50 / EC50 (µM)Cell Line / Enzyme Source
AH2-15c ALKBH2Fluorescence Polarization0.031 ± 0.001Recombinant Human ALKBH2
Compound 4b Succinate Dehydrogenase (SDH)Enzymatic Inhibition3.18Porcine Heart Mitochondria
Compound 2c NaV1.8Electrophysiology0.05018 ± 0.00004HEK293 cells expressing human NaV1.8
BMS-354825 Src KinaseKinase Assay<0.001Recombinant Human Src
BMS-354825 Abl KinaseKinase Assay<0.001Recombinant Human Abl

This table summarizes a selection of publicly available quantitative data for derivatives conceptually related to the 2-chloro-nicotinamide scaffold, illustrating the potential for potent biological activity.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are often rooted in their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

ALKBH2_Pathway cluster_0 DNA Alkylation Damage cluster_1 ALKBH2-mediated Repair cluster_2 Inhibition by Derivatives DNA Methylated DNA (1-meA, 3-meC) ALKBH2 ALKBH2 DNA->ALKBH2 Binding Demethylation Oxidative Demethylation ALKBH2->Demethylation Fe_2OG Fe(II) + 2-Oxoglutarate Fe_2OG->Demethylation Repaired_DNA Repaired DNA Demethylation->Repaired_DNA Inhibitor This compound Derivative (e.g., AH2-15c) Inhibitor->ALKBH2 Inhibition

Figure 1. ALKBH2 DNA demethylation pathway and its inhibition.

SDH_Pathway cluster_0 Mitochondrial Respiration cluster_1 Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP Production ETC->ATP Inhibitor Nicotinamide Derivative (e.g., Compound 4b) Inhibitor->SDH Inhibition

Figure 2. Succinate Dehydrogenase (SDH) pathway inhibition.

Src_Abl_Workflow cluster_0 Kinase Activity cluster_1 Inhibition Src_Abl Src/Abl Kinase Phosphorylation Phosphorylation Src_Abl->Phosphorylation Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Inhibitor Dual Src/Abl Inhibitor (e.g., BMS-354825) Inhibitor->Src_Abl Inhibition

Figure 3. Experimental workflow for Src/Abl kinase inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of novel therapeutic agents. The following sections outline generalized methodologies for key assays used in the evaluation of this compound derivatives.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-4-methylnicotinamides
  • Amide Bond Formation: To a solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) and a base (e.g., N,N-diisopropylethylamine, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired aniline derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-chloro-4-methylnicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: ALKBH2 Enzyme Inhibition Assay (Fluorescence Polarization)
  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human ALKBH2 enzyme, a fluorescently labeled DNA substrate (e.g., containing 1-methyladenine), and co-factors (Fe(II) and 2-oxoglutarate).

  • Assay Procedure: In a 384-well black plate, add the assay buffer, test compound, and ALKBH2 enzyme.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorescently labeled DNA substrate and co-factors.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active molecules with significant potential for the development of novel therapeutics. The synthetic accessibility and the amenability to structural modification make it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the interactions between these derivatives and their biological targets, aided by structural biology and computational modeling, will be instrumental in guiding the design of next-generation inhibitors. Furthermore, the exploration of novel therapeutic applications for this class of compounds remains a fertile ground for discovery. The continued investigation of this compound derivatives holds great promise for addressing unmet medical needs across various disease areas.

2-Chloro-4-methylnicotinamide: An Uncharted Territory in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, 2-Chloro-4-methylnicotinamide remains a molecule with no documented applications in the field of chemical biology. This technical overview serves to highlight the current void in research surrounding this compound and calls for its exploration as a potential tool for researchers, scientists, and drug development professionals.

At present, there is a significant absence of public data regarding the biological activity, specific molecular targets, or mechanism of action of this compound. Searches in prominent databases such as PubChem BioAssay, ChEMBL, and BindingDB have not yielded any information on its bioactivity, enzyme inhibition, or screening results. Consequently, this guide cannot provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams initially requested.

The majority of available information is restricted to chemical vendor catalogues and patents detailing the synthesis of related nicotinamide compounds. While the broader class of nicotinamide derivatives has been investigated for various therapeutic applications, including as enzyme inhibitors, the specific compound this compound has not been a subject of these studies.

This lack of information presents a unique opportunity for the scientific community. The structural features of this compound, a substituted nicotinamide, suggest that it could potentially interact with a range of biological targets. Nicotinamide and its analogues are known to play crucial roles in cellular metabolism and signaling, primarily through their involvement in NAD+ biosynthesis and as substrates for enzymes like PARPs and sirtuins. The chloro and methyl substitutions on the pyridine ring could confer novel selectivity and potency towards unexplored biological targets.

Future research into this compound could involve:

  • High-Throughput Screening: Assessing the compound against a broad range of biological targets to identify potential activities.

  • Target Identification Studies: Employing techniques such as affinity chromatography or chemoproteomics to determine its binding partners in a cellular context.

  • Phenotypic Screening: Evaluating the effect of the compound on various cellular models to uncover novel biological functions.

The exploration of this compound's potential in chemical biology is a greenfield area of research. Its characterization could lead to the development of novel chemical probes to study biological processes or even serve as a starting point for new drug discovery programs. This document, therefore, stands as a call to action for researchers to investigate the untapped potential of this intriguing molecule.

The Enigmatic Role of 2-Chloro-4-methylnicotinamide in Proteomics: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

While commercially cataloged as a specialty chemical for proteomics research, a comprehensive review of scientific literature reveals a significant information gap regarding the specific applications and methodologies of 2-Chloro-4-methylnicotinamide in this field. This technical guide aims to address the current state of knowledge, highlighting the absence of published data and outlining potential, yet unconfirmed, avenues for its use based on the chemical nature of related compounds.

Current Landscape: A Notable Absence of Data

Extensive searches of scholarly databases and chemical literature yield no specific studies detailing the use of this compound (CAS 152362-01-1) in proteomics research. While a supplier, Santa Cruz Biotechnology, lists it as a specialty product for this application, there is a lack of peer-reviewed publications to substantiate this claim or provide any experimental context[1]. This absence of data prevents the creation of a detailed technical guide with established protocols, quantitative data, or validated signaling pathways directly involving this compound.

Postulated Applications: Inferences from Chemical Structure and Related Compounds

Based on its chemical structure—a nicotinamide scaffold with a reactive chloro-methyl group—we can speculate on its potential, albeit unproven, applications in proteomics. Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily as components of NAD+ and NADP+. The chloro-methyl group could potentially function as a reactive moiety for covalent modification of proteins.

Potential as a Covalent Probe in Chemoproteomics

Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful techniques to identify and characterize protein-small molecule interactions, often employing covalent probes. These methods have been instrumental in the discovery of covalent inhibitors and molecular glues. While numerous studies detail the use of other covalent modifiers, such as α-chloroacetamides, in targeting enzymes like Nicotinamide N-methyltransferase (NNMT), there is no mention of this compound being used for this or any other target[2].

A hypothetical workflow for using this compound as a covalent probe is outlined below. It is crucial to emphasize that this is a theoretical protocol, as no specific experimental data for this compound exists in the literature.

G cluster_workflow Hypothetical Experimental Workflow for a Covalent Probe cell_lysate Cell Lysate / Intact Cells incubation Incubation with This compound cell_lysate->incubation quenching Quenching of Excess Probe incubation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion enrichment Enrichment of Labeled Peptides (if applicable) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis to Identify Covalent Adducts lcms->data_analysis

Caption: A speculative workflow for identifying protein targets of this compound.

Investigating Nicotinamide-Binding Proteins

Given its structural similarity to nicotinamide, this compound could potentially be explored as a chemical tool to study the "NAD-interactome". Chemical proteomics approaches have been developed to profile NAD-binding proteins using clickable and photo-affinity labeled NAD+ analogs. However, the literature in this area focuses on more complex derivatives of NAD+ itself, not on modified nicotinamides like this compound.

The Case of Nicotinamide N-methyltransferase (NNMT)

A significant body of research exists on inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic diseases. Many of these are covalent inhibitors that target a cysteine residue in the active site. These studies, however, describe inhibitors with different reactive groups, primarily α-chloroacetamides, and do not mention this compound[2].

The signaling pathways involving NNMT are complex, impacting cellular methylation potential and epigenetic processes. A simplified representation of NNMT's role is shown below.

G cluster_pathway Simplified Role of NNMT in Cellular Metabolism SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT SAH S-adenosylhomocysteine (SAH) Epigenetics Epigenetic Regulation (Histone Methylation) SAH->Epigenetics Affects Methylation Potential Nicotinamide Nicotinamide Nicotinamide->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->SAH NNMT->MNA

Caption: The enzymatic reaction catalyzed by NNMT.

Methodologies in Modern Proteomics

For the benefit of researchers interested in exploring novel chemical probes like this compound, a general overview of a standard quantitative proteomics workflow is provided. This workflow is broadly applicable to target identification and validation studies.

General Quantitative Proteomics Protocol
  • Sample Preparation: Cells or tissues are lysed, and protein concentration is determined.

  • Reduction and Alkylation: Disulfide bonds in proteins are reduced (e.g., with DTT) and then irreversibly alkylated (e.g., with iodoacetamide) to prevent them from reforming.

  • Proteolytic Digestion: Proteins are digested into smaller peptides using a protease, most commonly trypsin.

  • Peptide Labeling (for quantitative analysis): Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The complex peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

  • Data Analysis: The acquired spectra are searched against a protein database to identify the proteins present in the sample and quantify their relative abundance.

G cluster_proteomics_workflow Standard Quantitative Proteomics Workflow start Protein Extraction reduc_alk Reduction & Alkylation start->reduc_alk digest Tryptic Digestion reduc_alk->digest labeling Isobaric Labeling (e.g., TMT) digest->labeling lcms LC-MS/MS labeling->lcms end Data Analysis & Quantification lcms->end

Caption: A typical bottom-up quantitative proteomics workflow.

Conclusion and Future Directions

For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound remains an unexplored tool. Future research could focus on:

  • Target Identification: Employing the hypothetical chemoproteomics workflow to identify potential protein targets of this compound.

  • Selectivity Profiling: Assessing the proteome-wide selectivity of the compound to determine if it interacts with specific proteins or protein families.

  • Mechanism of Action Studies: Elucidating the specific amino acid residues modified by the compound and the functional consequences of this modification.

Until such studies are conducted and published, any discussion of this compound's role in proteomics remains speculative. The scientific community awaits foundational research to unlock the potential of this enigmatic compound.

References

2-Chloro-4-methylnicotinamide: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low-molecular-weight ligands that can be elaborated into potent and selective drug candidates. This technical guide focuses on 2-Chloro-4-methylnicotinamide, a heterocyclic compound with potential as a valuable fragment for screening campaigns. While primarily documented as a synthetic intermediate, its structural features and physicochemical properties make it an intriguing starting point for targeting a variety of protein classes. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a hypothetical framework for its integration into FBDD workflows, including experimental protocols for hit identification and validation using industry-standard biophysical techniques.

Introduction to this compound as a Fragment

This compound is a substituted pyridine derivative. The nicotinamide scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, often involved in key interactions with protein targets, particularly those with cofactor binding sites (e.g., dehydrogenases, kinases). The presence of a chlorine atom and a methyl group provides vectors for chemical modification, allowing for fragment evolution into more potent and selective leads. Its modest size and complexity align well with the principles of FBDD, which prioritizes ligand efficiency and the exploration of chemical space through smaller, more diverse building blocks. Although its direct application in fragment screening campaigns is not extensively reported in public literature, its potential is significant. This guide will explore that potential through a structured analysis of its properties and a proposed screening cascade.

Physicochemical Properties

The suitability of a compound as a fragment is often assessed using the "Rule of Three," which provides guidelines for key physicochemical properties. Below is a summary of the calculated and known properties of this compound.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 170.60 g/mol [1]< 300 DaYes
cLogP 1.09≤ 3Yes
Hydrogen Bond Donors 1 (from the amide NH2)≤ 3Yes
Hydrogen Bond Acceptors 2 (from the amide C=O and pyridine N)≤ 3Yes
Rotatable Bonds 1≤ 3Yes
Topological Polar Surface Area (TPSA) 41.99 Ų< 60 ŲYes
Molecular Formula C₇H₇ClN₂O[1]--
CAS Number 152362-01-1[1]--

As indicated in the table, this compound adheres well to the "Rule of Three," making it an ideal candidate for inclusion in a fragment screening library. Its properties suggest good potential for solubility and bioavailability, which are desirable characteristics for early-stage drug discovery.

Synthesis of this compound

The synthesis of this compound has been described in patent literature, often as an intermediate in the preparation of more complex molecules like the anti-HIV drug Nevirapine[2][3]. A representative synthetic protocol is detailed below.

Experimental Protocol: Ammonolysis of Ethyl 2-chloro-4-methyl-nicotinate[3]

This protocol describes the conversion of the corresponding ethyl ester to the primary amide.

Materials and Equipment:

  • Ethyl 2-chloro-4-methyl-nicotinate

  • Ethylene glycol

  • Ammonia gas

  • Dichloromethane

  • Water

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a suitable reaction vessel, add 48 g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80 g of ethylene glycol.

  • Heat the mixture to 120°C with stirring.

  • Bubble ammonia gas through the reaction mixture for 24 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add 20 g of water.

  • The mixture will separate into layers. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with 20 mL portions of dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Expected Yield: Approximately 85.0%[3]. The purity can be assessed by techniques such as HPLC and NMR.

Proposed Fragment Screening Workflow

The following section outlines a hypothetical workflow for screening this compound against a protein target of interest. This cascade employs a primary screen to identify binders, followed by orthogonal validation and structural characterization.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology Primary Screen Primary Screen NMR Spectroscopy NMR Spectroscopy Primary Screen->NMR Spectroscopy Ligand-Observed Surface Plasmon Resonance Surface Plasmon Resonance Primary Screen->Surface Plasmon Resonance Label-Free Thermal Shift Assay Thermal Shift Assay Primary Screen->Thermal Shift Assay Denaturation Hit Validation Hit Validation NMR Spectroscopy->Hit Validation Surface Plasmon Resonance->Hit Validation Thermal Shift Assay->Hit Validation Dose-Response Curve Dose-Response Curve Hit Validation->Dose-Response Curve Orthogonal Biophysical Method Orthogonal Biophysical Method Hit Validation->Orthogonal Biophysical Method Structural Studies Structural Studies Orthogonal Biophysical Method->Structural Studies X-ray Crystallography X-ray Crystallography Structural Studies->X-ray Crystallography Cryo-EM Cryo-EM Structural Studies->Cryo-EM

Caption: A typical workflow for fragment screening and hit validation.

Primary Screening: Hit Identification

The initial step involves screening a library of fragments, including this compound, to identify binders to the target protein. Several biophysical techniques are suitable for this purpose.

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful techniques for detecting weak fragment binding.

Experimental Protocol: STD NMR

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). A stock solution of this compound is prepared in a compatible deuterated solvent (e.g., DMSO-d₆).

  • Experiment Setup: The fragment is added to the protein solution at a concentration typically 100-fold higher than the protein concentration.

  • Data Acquisition: Two spectra are acquired. In the "on-resonance" spectrum, a selective saturation pulse is applied to a region of the spectrum containing protein resonances but no ligand resonances. In the "off-resonance" spectrum, the saturation pulse is applied to a region where neither protein nor ligand resonates.

  • Data Analysis: The two spectra are subtracted. If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in decreased signal intensity for the fragment's protons in the difference spectrum. The presence of signals in the STD spectrum indicates binding.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.

Experimental Protocol: SPR Screening

  • Protein Immobilization: The target protein is immobilized on a sensor chip (e.g., via amine coupling to a CM5 chip).

  • Fragment Screening: A solution of this compound (typically at a concentration range of 10-100 µM) is flowed over the sensor chip surface.

  • Data Acquisition: The binding of the fragment to the immobilized protein is detected as a change in the resonance angle, which is proportional to the change in mass on the sensor surface. This is recorded as a sensorgram.

  • Data Analysis: A significant change in the response units (RU) upon injection of the fragment indicates binding. The shape of the sensorgram can provide preliminary information about the kinetics of the interaction.

Hit Validation and Characterization

Fragments that show binding in the primary screen ("hits") must be validated to confirm their activity and rule out false positives.

The binding affinity (K_D) of the fragment is determined by titrating the fragment at various concentrations against the target protein using a quantitative biophysical method, such as SPR or Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC

  • Sample Preparation: The target protein (e.g., 10-50 µM) is placed in the sample cell, and a concentrated solution of this compound (e.g., 1-5 mM) is placed in the injection syringe. Both are in identical buffer solutions.

  • Titration: The fragment is injected in small aliquots into the protein solution.

  • Data Acquisition: The heat change upon each injection is measured.

  • Data Analysis: The resulting thermogram is integrated and fitted to a suitable binding model to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Structural Biology: Elucidating the Binding Mode

Determining the three-dimensional structure of the fragment-protein complex is crucial for structure-based drug design.

Experimental Protocol: Crystal Soaking

  • Protein Crystallization: Crystals of the target protein are grown under optimized conditions.

  • Fragment Soaking: The protein crystals are transferred to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection: The soaked crystal is cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Determination: The diffraction data is processed, and the electron density map is analyzed to determine the binding mode of the fragment in the protein's active or allosteric site.

Fragment Evolution and Lead Optimization

Once a validated hit with a known binding mode is identified, the process of fragment evolution begins. The goal is to increase the affinity and selectivity of the initial fragment.

G cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Initial Hit This compound Growing Growing Initial Hit->Growing Extend into pocket Linking Linking Initial Hit->Linking Connect to another fragment Merging Merging Initial Hit->Merging Combine with another fragment Lead Compound High Affinity Lead Growing->Lead Compound Linking->Lead Compound Merging->Lead Compound

Caption: Strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: The 2-chloro or 4-methyl positions can be elaborated with new chemical functionalities to occupy adjacent pockets in the binding site, guided by the crystal structure.

  • Fragment Linking: If another fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging: If an overlapping fragment hit is identified, a new molecule can be designed that incorporates the key binding features of both.

Conclusion

This compound represents a promising, yet underexplored, fragment for drug discovery. Its favorable physicochemical properties, synthetic accessibility, and the privileged nature of the nicotinamide scaffold make it a valuable addition to any fragment library. By employing the systematic screening and validation workflow outlined in this guide, researchers can effectively assess the potential of this fragment against their targets of interest and leverage its structure as a starting point for the development of novel therapeutics. The detailed experimental protocols provided herein offer a practical framework for initiating such a discovery campaign.

References

Methodological & Application

Synthesis of 2-Chloro-4-methylnicotinamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-4-methylnicotinamide, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a two-step process commencing from the readily available starting materials, ethyl cyanoacetate and acetone.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process. The initial stage involves the construction of the pyridine ring to form the key intermediate, ethyl 2-chloro-4-methylnicotinate. This is accomplished through a multi-step sequence involving condensation and cyclization reactions. The second stage is the direct ammonolysis of the synthesized ethyl ester to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialsProductMolar Yield (%)Purity (%)
1Synthesis of Ethyl 2-chloro-4-methylnicotinateEthyl cyanoacetate, Acetone, and other reagentsEthyl 2-chloro-4-methylnicotinateData not availableData not available
2AmmonolysisEthyl 2-chloro-4-methylnicotinate, AmmoniaThis compound85.090.2

Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloro-4-methylnicotinate

This synthesis involves a multi-step process as outlined in patent literature[1]. The key transformations include a condensation of ethyl cyanoacetate and acetone, followed by reaction with N,N-dimethylformamide dimethyl acetal, and subsequent cyclization and chlorination.

Step 1a: Condensation of Ethyl Cyanoacetate and Acetone

  • In a suitable reaction vessel, ethyl cyanoacetate and acetone are reacted in the presence of a catalyst to yield a condensation product.

  • The specific catalyst and reaction conditions (temperature, solvent) should be followed as per established literature procedures for this type of condensation.

Step 1b: Reaction with N,N-dimethylformamide dimethyl acetal

  • The product from the previous step is reacted with N,N-dimethylformamide dimethyl acetal to form a conjugated enamine.

  • This reaction is typically carried out in an appropriate solvent and may require heating.

Step 1c: Cyclization and Chlorination

  • The enamine intermediate is then subjected to cyclization conditions, often in the presence of an acid catalyst in an alcoholic solvent like ethanol, to form the pyridine ring.

  • The resulting hydroxypyridine derivative is then chlorinated to yield ethyl 2-chloro-4-methylnicotinate.

Note: The detailed experimental parameters for each of these sub-steps should be carefully sourced from the relevant patent literature to ensure reproducibility and safety.

Part 2: Synthesis of this compound

This protocol is adapted from a patented procedure[1].

Step 2a: Ammonolysis of Ethyl 2-chloro-4-methylnicotinate

  • In a suitable reaction vessel, add 48 g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80 g of ethylene glycol.

  • Heat the reaction mixture to 120°C.

  • Pass ammonia gas through the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 g of water to the reaction mixture. The layers will separate.

  • Extract the aqueous layer three times with 20 ml of dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • The resulting solid is 2-chloro-4-methyl-nicotinamide. The reported yield is 34.8 g with a purity of 90.2%, which corresponds to a molar yield of 85.0%.[1]

Synthesis Workflow Diagram

Synthesis_of_2_Chloro_4_methylnicotinamide A Ethyl Cyanoacetate + Acetone B Condensation Product A->B Condensation D Conjugated Enamine B->D C N,N-dimethylformamide dimethyl acetal C->D E Cyclization & Chlorination D->E F Ethyl 2-chloro-4-methylnicotinate E->F H This compound F->H Ammonolysis G Ammonia G->H

Caption: Synthesis workflow for this compound.

References

Synthesis of 2-Chloro-4-methylnicotinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 2-chloro-4-methylnicotinamide, a key intermediate in the development of various pharmaceutical compounds. The following procedures are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. Two primary synthetic routes are presented, starting from either 4-methylnicotinic acid or leading to the formation of a nitrile precursor which is subsequently converted to the target amide.

Abstract

Described herein are two reliable and reproducible methods for the laboratory-scale synthesis of this compound. Route A outlines a two-step process involving the chlorination of 4-methylnicotinic acid followed by amidation. Route B provides an alternative pathway via the synthesis of 2-chloro-4-methylnicotinonitrile and its subsequent selective hydrolysis to the desired amide. Both methods are presented with detailed experimental procedures, reagent specifications, and characterization data.

Introduction

Substituted nicotinamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This compound serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents. The protocols detailed below provide clear and comprehensive instructions to facilitate the efficient synthesis of this important intermediate.

Route A: Synthesis via Chlorination of 4-Methylnicotinic Acid

This route involves the initial chlorination of commercially available 4-methylnicotinic acid to form the corresponding acyl chloride, which is then reacted with ammonia to yield the final product.

Step 1: Synthesis of 2-Chloro-4-methylnicotinoyl chloride

This step focuses on the conversion of 2-chloro-4-methylnicotinic acid to its more reactive acyl chloride derivative using thionyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylnicotinic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) dropwise to the flask at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-chloro-4-methylnicotinoyl chloride, a pale yellow to orange oil or solid, can be used in the next step without further purification.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-Chloro-4-methylnicotinic acid171.580.11.017.16 g
Thionyl chloride118.970.2-0.32.0-3.014.6-21.9 mL
N,N-Dimethylformamide73.09cat.cat.1-2 drops
2-Chloro-4-methylnicotinoyl chloride190.03~0.1~1.0~19.0 g (crude)
Step 2: Synthesis of this compound

The acyl chloride is reacted with an aqueous solution of ammonia to form the final amide product.

Experimental Protocol:

  • Cool the crude 2-chloro-4-methylnicotinoyl chloride from the previous step in an ice bath.

  • Slowly and carefully add the acyl chloride to a stirred, chilled (0-5 °C) concentrated aqueous ammonia solution (e.g., 28-30%). A significant excess of ammonia should be used to neutralize the HCl byproduct and act as the nucleophile.

  • Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-Chloro-4-methylnicotinoyl chloride190.03~0.11.0~19.0 g (crude)
Aqueous Ammonia (28-30%)17.03 (as NH₃)ExcessExcess~150-200 mL
This compound170.60--Yield dependent

Route B: Synthesis via 2-Chloro-4-methylnicotinonitrile

This alternative route involves the synthesis of the nitrile intermediate, which is then hydrolyzed to the amide.

Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile

This synthesis is based on a patented procedure and involves a multi-step, one-pot reaction.[1]

Experimental Protocol:

A detailed procedure for the synthesis of 2-chloro-4-methylnicotinonitrile is described in patent CN103508945A.[1] The process involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination and cyclization using phosphorus oxychloride.[1]

Starting MaterialsReagentsProduct
(E)-4-(dimethylamino)but-3-en-2-oneMalononitrile, Piperidine acetate2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide
2-Cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamidePhosphorus oxychloride2-Chloro-4-methylnicotinonitrile
Step 2: Selective Hydrolysis of 2-Chloro-4-methylnicotinonitrile to this compound

This step involves the controlled hydrolysis of the nitrile group to an amide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-4-methylnicotinonitrile (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Add a catalyst for selective hydrolysis. A common method involves the use of a strong acid or base under controlled conditions. For instance, concentrated sulfuric acid can be used.

  • Carefully add concentrated sulfuric acid (e.g., 2-3 equivalents) to the solution while cooling in an ice bath.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is needed.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
2-Chloro-4-methylnicotinonitrile152.590.11.015.26 g
Concentrated Sulfuric Acid98.080.2-0.32.0-3.010.9-16.3 mL
This compound170.60--Yield dependent

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₇ClN₂O170.60White to off-white solidNot specified in provided search results

Note: Analytical data such as ¹H NMR, ¹³C NMR, and MS should be obtained to confirm the structure and purity of the synthesized compound.

Experimental Workflow Diagrams

Synthesis_Route_A cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_A 2-Chloro-4-methylnicotinic Acid reagent_A1 SOCl₂ DMF (cat.) start_A->reagent_A1 Reflux product_A1 2-Chloro-4-methylnicotinoyl Chloride (crude) reagent_A1->product_A1 reagent_A2 Conc. aq. NH₃ product_A1->reagent_A2 0-5 °C product_A2 This compound reagent_A2->product_A2

Caption: Synthetic workflow for Route A.

Synthesis_Route_B cluster_step1_B Step 1: Nitrile Synthesis cluster_step2_B Step 2: Selective Hydrolysis start_B Starting Materials (per CN103508945A) reagent_B1 Condensation & Chlorination/Cyclization start_B->reagent_B1 product_B1 2-Chloro-4-methylnicotinonitrile reagent_B1->product_B1 reagent_B2 Conc. H₂SO₄ product_B1->reagent_B2 RT product_B2 This compound reagent_B2->product_B2

Caption: Synthetic workflow for Route B.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

  • Concentrated acids and bases are highly corrosive. Handle with appropriate care and have neutralizing agents readily available.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The protocols provided in this application note offer two viable and detailed synthetic routes for the preparation of this compound. Researchers can select the most suitable route based on the availability of starting materials and laboratory capabilities. These methods are expected to facilitate the synthesis of this important intermediate for further research and development in the pharmaceutical industry.

References

Application Notes and Protocols: Utilizing 2-Chloro-4-methylnicotinamide in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

This document provides detailed application notes and protocols for the prospective use of 2-Chloro-4-methylnicotinamide as a versatile scaffold in the discovery and development of novel kinase inhibitors. The chloro-substituent on the pyridine ring offers a reactive handle for synthetic elaboration, enabling the generation of diverse chemical libraries for screening against various kinase targets.

Synthetic Applications of this compound

The primary utility of this compound in kinase inhibitor synthesis lies in the reactivity of the chloro group, which can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the strategic introduction of different side chains to explore the chemical space around the kinase active site. A general synthetic scheme is outlined below.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B C Diverse Library of Nicotinamide Derivatives B->C Introduction of various amine or alcohol nucleophiles D Screening Cascade C->D E Lead Compound(s) D->E

A generalized workflow for developing kinase inhibitors from this compound.

This synthetic versatility allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for the biochemical and cell-based evaluation of putative kinase inhibitors derived from this compound. These protocols should be optimized for the specific kinase and cell lines under investigation.

Protocol 1: In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[2]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a kinase/substrate mixture in kinase assay buffer and add it to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_1 Biochemical Kinase Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Compound) dispense Dispense Compound and Kinase/Substrate Mix into Plate prep->dispense initiate Initiate Reaction with ATP dispense->initiate incubate Incubate at RT initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Read Luminescence detect->read analyze Calculate IC50 Values read->analyze

Workflow for a fluorescence-based in vitro kinase assay.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This assay determines a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[3]

Materials:

  • Cancer cell line known to have an active kinase signaling pathway

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies (phospho-specific and total protein for a downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and culture overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

G cluster_2 Cell-Based Western Blot Workflow seed Seed Cells in Plate treat Treat with Test Compound seed->treat lyse Lyse Cells and Quantify Protein treat->lyse sds SDS-PAGE and Western Blot lyse->sds probe Probe with Antibodies (Phospho & Total) sds->probe detect Detect Chemiluminescence probe->detect analyze Analyze Band Intensity detect->analyze

A typical workflow for assessing kinase inhibition in cells via Western blot.

Data Presentation

The following tables present hypothetical data for a series of compounds derived from this compound, illustrating the type of results obtained from the described assays.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Compound IDTarget Kinase AKinase BKinase C
Lead-001 15250>10,000
Lead-002 22480>10,000
Lead-003 1501200>10,000
Control 101550

Table 2: Cellular Activity Profile

Compound IDTarget Phosphorylation Inhibition (EC50, nM)Cell Viability (GI50, nM)
Lead-001 50120
Lead-002 85350
Lead-003 450>1,000
Control 2560

Relevant Kinase Signaling Pathways

Derivatives of this compound could potentially target a number of oncogenic kinases. Below are simplified diagrams of key signaling pathways frequently implicated in cancer.

Src Kinase Signaling Pathway

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell adhesion, migration, and proliferation.[4][5]

G cluster_3 Src Kinase Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival Ras->Proliferation STAT3->Proliferation

Simplified Src kinase signaling pathway.
Abl Kinase Signaling Pathway

The Abl kinase, particularly in its fused Bcr-Abl form, is a key driver of chronic myeloid leukemia (CML).[6][7]

G cluster_4 Abl Kinase Signaling BcrAbl Bcr-Abl Grb2 Grb2/Gab2 BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K/Akt Pathway Grb2->PI3K Survival Cell Survival PI3K->Survival Proliferation Proliferation STAT5->Proliferation

Key downstream pathways of Bcr-Abl signaling.
Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers, leading to chromosomal instability.[8][9]

G cluster_5 Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis

Roles of Aurora A and B kinases in mitosis.

Conclusion

This compound represents a promising and synthetically tractable starting point for the development of novel kinase inhibitors. Its amenability to nucleophilic aromatic substitution allows for the generation of diverse libraries of compounds for screening. The protocols and information provided herein offer a foundational framework for researchers to explore the potential of this scaffold in kinase-targeted drug discovery.

References

2-Chloro-4-methylnicotinamide: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the reactive chloro- and amide- functionalities on a pyridine core, make it an attractive starting point for the synthesis of diverse compound libraries. This document provides an overview of the applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors and antifungal agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.

Applications in Medicinal Chemistry

The this compound scaffold is a key building block for the generation of molecules with a range of biological activities. The presence of a chlorine atom at the 2-position of the pyridine ring allows for facile nucleophilic substitution or cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space and optimize biological activity. The amide group at the 3-position can participate in crucial hydrogen bonding interactions with biological targets.

Kinase Inhibitors

The nicotinamide core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the hinge-binding region of ATP.[1] Derivatives of this compound have been explored as potent inhibitors of various kinases, which are critical targets in oncology.[2] By modifying the scaffold, researchers can achieve selectivity for specific kinases, a key aspect in developing targeted cancer therapies.[3]

Antifungal Agents

Nicotinamide derivatives have also demonstrated significant potential as antifungal agents.[4][5] The this compound scaffold can be elaborated to produce compounds that interfere with essential fungal processes, such as cell wall biosynthesis.[4] The fungicidal and fungistatic activities of these derivatives make them promising candidates for the development of new treatments for fungal infections.

Quantitative Data

The following tables summarize the biological activities of various derivatives synthesized using the nicotinamide scaffold, demonstrating the potential of this compound as a starting point for drug discovery.

Table 1: Antifungal Activity of Nicotinamide Derivatives

Compound IDTarget FungiIC50 / EC50 / MICReference
4a Pseudoperonospora cubensis (cucumber downy mildew)EC50 = 4.69 mg/L[6]
4f Pseudoperonospora cubensis (cucumber downy mildew)EC50 = 1.96 mg/L[6]
3a-17 Rhizoctonia solaniIC50 = 15.8 µM[7]
3a-17 Sclerotinia sclerotiorumIC50 = 20.3 µM[7]
16g Candida albicans SC5314MIC = 0.25 µg/mL[4]
7a Fusarium oxysporum55.2% inhibition at 50 mg/L[5]
9a Fusarium oxysporum63.2% inhibition at 50 mg/L[5]

Table 2: Kinase and Enzyme Inhibitory Activity of Nicotinamide Derivatives

Compound IDTarget Enzyme/Cell LineIC50Reference
AH2-15c ALKBH20.031 ± 0.001 µM[8]
CHP4 Acetylcholinesterase (AChE)3.76 µM[9]
CHP5 Acetylcholinesterase (AChE)4.2 µM[9]

Experimental Protocols

General Synthesis of Nicotinamide Derivatives

This protocol describes a general method for the acylation of an amine with a nicotinoyl chloride, a common step in the synthesis of nicotinamide derivatives.

Workflow for the Synthesis of Nicotinamide Derivatives

G cluster_0 Step 1: Preparation of Nicotinoyl Chloride cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up and Purification A 2-Chloro-4-methylnicotinic acid E 2-Chloro-4-methylnicotinoyl chloride A->E Reacts with B Thionyl chloride or Oxalyl chloride B->E C Solvent (e.g., DCM, Toluene) C->E D Heat/Reflux D->E F 2-Chloro-4-methylnicotinoyl chloride J N-substituted-2-chloro-4-methylnicotinamide F->J Reacts with G Primary/Secondary Amine G->J H Base (e.g., Triethylamine, Pyridine) H->J I Solvent (e.g., DCM, THF) I->J K Reaction Mixture L Aqueous Work-up K->L M Extraction with Organic Solvent L->M N Drying and Concentration M->N O Purification (e.g., Column Chromatography, Recrystallization) N->O P Pure Nicotinamide Derivative O->P

Caption: General workflow for the synthesis of N-substituted-2-chloro-4-methylnicotinamide derivatives.

Materials:

  • 2-Chloro-4-methylnicotinic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Formation of the Acid Chloride: To a solution of 2-chloro-4-methylnicotinic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 2-4 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-chloro-4-methylnicotinoyl chloride, which is often used in the next step without further purification.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent. To this solution, the desired amine (1.0-1.2 equivalents) and a base (1.5-2.0 equivalents) are added at 0 °C. The reaction is then stirred at room temperature for 4-12 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-chloro-4-methylnicotinamide derivative.

In Vitro Antifungal Susceptibility Testing

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain using the broth microdilution method.

Workflow for Antifungal Susceptibility Testing

G A Prepare stock solution of test compound in DMSO B Perform serial two-fold dilutions in microplate wells A->B D Add fungal inoculum to each well B->D C Prepare fungal inoculum to standardized concentration C->D E Incubate at appropriate temperature and duration D->E F Visually or spectrophotometrically assess fungal growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (nicotinamide derivative)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (medium with DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the 96-well plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus with a known antifungal agent) and a negative control (fungus with DMSO, no compound).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a compound.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Nicotinamide Derivative A Kinase D Phosphorylated Substrate + ADP A->D B ATP B->D C Substrate C->D Phosphorylation E Kinase I No Phosphorylation E->I F ATP F->I G Substrate G->I H This compound Derivative H->E Binds to ATP-binding site

References

experimental setup for reactions involving 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential applications of 2-Chloro-4-methylnicotinamide, a key heterocyclic building block. Detailed protocols for its synthesis and subsequent functionalization through common and powerful chemical transformations are provided, alongside its relevance in the context of modern drug discovery.

Introduction

This compound (CAS: 152362-01-1) is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of a reactive chlorine atom at the 2-position, ortho to the ring nitrogen, makes it an excellent substrate for a variety of cross-coupling and substitution reactions. This reactivity, combined with the other functional groups on the pyridine ring, allows for the strategic introduction of molecular complexity, making it a valuable scaffold in the development of agrochemicals and pharmaceuticals. Notably, nicotinamide derivatives are being explored as inhibitors of key biological targets, including enzymes involved in DNA repair, highlighting the importance of this chemical motif in medicinal chemistry.

Applications in Drug Discovery

The nicotinamide core is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. Derivatives of this compound are particularly relevant in the discovery of enzyme inhibitors.

Inhibition of ALKBH2 DNA Demethylase: AlkB homolog 2 (ALKBH2) is an Fe(II) and α-ketoglutarate-dependent dioxygenase that plays a crucial role in DNA repair by reversing alkylation damage, such as 1-methyladenine and 3-methylcytosine.[1] ALKBH2 is often overexpressed in various cancers, and its activity contributes to tumor resistance to alkylating chemotherapeutic agents. Small molecule inhibitors of ALKBH2 are therefore sought after as potential cancer therapeutics that can sensitize tumors to treatment. Nicotinamide-based compounds have been identified as a promising starting point for the development of potent and selective ALKBH2 inhibitors. These inhibitors can potentiate the efficacy of existing cancer drugs, representing a significant area of research in oncology.

Key Experimental Protocols

Herein, we provide detailed protocols for the synthesis of this compound and its application in several key synthetic transformations.

Protocol 1: Synthesis of this compound

This is a two-step procedure starting from the corresponding nitrile precursor, 2-chloro-4-methylnicotinonitrile.

Step A: Hydrolysis of 2-chloro-4-methylnicotinonitrile to 2-chloro-4-methylnicotinic acid

  • Materials: 2-chloro-4-methylnicotinonitrile, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • To a solution of 2-chloro-4-methylnicotinonitrile in water, add an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then acidify to pH 3-4 with concentrated hydrochloric acid.

    • The resulting precipitate (2-chloro-4-methylnicotinic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Step B: Amidation of 2-chloro-4-methylnicotinic acid

  • Materials: 2-chloro-4-methylnicotinic acid, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Ammonium Hydroxide (NH₄OH).

  • Procedure:

    • Suspend 2-chloro-4-methylnicotinic acid in anhydrous dichloromethane.

    • Add thionyl chloride dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until a clear solution is formed.

    • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude 2-chloro-4-methylnicotinoyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

    • Stir the mixture vigorously for 1-2 hours.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This protocol describes a general method for coupling an arylboronic acid with this compound to form a C-C bond.[2]

  • Materials: this compound, Arylboronic acid (1.5 equiv.), Pd₂(dba)₃ (2-3 mol%), Tricyclohexylphosphine (PCy₃) or similar ligand (6-9 mol%), Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) (3.0 equiv.), 1,4-Dioxane (anhydrous).

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, and the base (e.g., K₃PO₄).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand.

    • Cap the tube with a rubber septum, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube with a Teflon screw cap and heat the reaction mixture to 100-110 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite or silica gel.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylnicotinamide.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) with an Amine (Representative Protocol)

The electron-deficient pyridine ring, activated by the chloro-substituent, is susceptible to nucleophilic attack.

  • Materials: this compound, Primary or Secondary Amine (2.0-3.0 equiv.), N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.), Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a sealed reaction vessel, dissolve this compound in DMSO.

    • Add the desired amine and DIPEA.

    • Heat the reaction mixture to 100-140 °C for 4-18 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water, which may cause the product to precipitate.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the 2-amino-4-methylnicotinamide derivative.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and analogous substrates.

Table 1: Synthesis and Subsequent Reactions of this compound

ReactionSubstrateReagentsProductYield (%)Reference
Hofmann RearrangementThis compoundBr₂, NaOH, H₂O3-Amino-2-chloro-4-methylpyridine98%[3]
Suzuki Coupling (Typical)2-Chloropyridine derivativeArylboronic acid, Pd₂(dba)₃, Ligand, Base2-Arylpyridine derivative70-90%[2]
SₙAr (Typical)2-ChloroazineAmine, Base2-AminoazineVaries[4]

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis Pathway cluster_reactions Synthetic Utility Nit 2-Chloro-4-methyl- nicotinonitrile Acid 2-Chloro-4-methyl- nicotinic Acid Nit->Acid Hydrolysis (NaOH, H₂O) Amide 2-Chloro-4-methyl- nicotinamide Acid->Amide Amidation (1. SOCl₂ 2. NH₄OH) Prod1 2-Aryl-4-methyl- nicotinamide Amide->Prod1 Suzuki Coupling (ArB(OH)₂, Pd cat.) Prod2 2-Amino-4-methyl- nicotinamide Deriv. Amide->Prod2 SNAr (R₂NH, Base) Prod3 3-Amino-2-chloro- 4-methylpyridine Amide->Prod3 Hofmann Rearrangement (Br₂, NaOH)

Caption: Synthetic pathway and key transformations of this compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cat Pd(0)Ln pdi Oxidative Addition cat->pdi r1x Ar-Cl (Nicotinamide) r1x->pdi r2b R-B(OH)₂ pdii_a Ar-Pd(II)Ln-Cl r2b->pdii_a base Base (e.g., K₃PO₄) base->r2b pdi->pdii_a pdii_b Ar-Pd(II)Ln-R pdii_a->pdii_b Transmetalation prod Ar-R pdii_b->prod Reductive Elimination prod->cat Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_dna DNA Damage & Repair cluster_alkbh2 ALKBH2 Enzyme Action cluster_cancer Cellular Outcome in Cancer DNA DNA MethylatedDNA Methylated DNA (1meA, 3meC) DNA->MethylatedDNA AlkylatingAgent Alkylating Agent (e.g., TMZ) AlkylatingAgent->DNA RepairedDNA Repaired DNA MethylatedDNA->RepairedDNA Demethylation ALKBH2 ALKBH2 Enzyme MethylatedDNA->ALKBH2 MethylatedDNA->Block Unrepaired Damage Resistance Drug Resistance RepairedDNA->Resistance ALKBH2->RepairedDNA PCNA PCNA (S-Phase) ALKBH2->PCNA interacts with Inhibitor Nicotinamide-based Inhibitor Inhibitor->ALKBH2 blocks Apoptosis Cell Death (Apoptosis) Block->Apoptosis

Caption: Role of ALKBH2 in DNA repair and its inhibition in cancer therapy.

References

Characterization of 2-Chloro-4-methylnicotinamide: Application Notes and Protocols for NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-4-methylnicotinamide, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure accurate identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound by providing detailed information about the chemical environment of its constituent atoms.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These values are estimated based on data from structurally similar compounds, including nicotinamide and various substituted pyridines. Actual experimental values may vary slightly depending on the solvent and instrument used.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H5~8.3s-
H6~7.2s-
-CH₃~2.4s-
-CONH₂ (amide protons)~5.5 - 7.5br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C2~152
C3~135
C4~148
C5~124
C6~150
-C=O~168
-CH₃~18
Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

      • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

    • For ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

      • Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum using the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Identify and report the chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet), and coupling constants (J) in Hz.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity and quantifying the amount of this compound in a sample. A reverse-phase HPLC method is generally suitable for this compound.

HPLC Method Parameters and Expected Retention Time

The following table provides a robust starting method for the analysis of this compound.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 265 nm
Expected Retention Time ~7-9 minutes
Experimental Protocol for HPLC Analysis

Objective: To assess the purity of a this compound sample and quantify the main component.

Materials:

  • This compound sample and reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC grade water.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.

    • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample and prepare a 0.1 mg/mL solution in the same manner as the working standard.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

  • Instrument Setup and Analysis:

    • Set up the HPLC system with the parameters listed in Table 3.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (50:50 mobile phase mixture) to ensure a clean baseline.

    • Inject the working standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

CharacterizationWorkflow start Start: this compound Sample nmr_analysis NMR Analysis start->nmr_analysis hplc_analysis HPLC Analysis start->hplc_analysis data_interpretation Data Interpretation and Reporting nmr_analysis->data_interpretation hplc_analysis->data_interpretation end_point End: Full Characterization data_interpretation->end_point

Caption: Overall workflow for the analytical characterization of the compound.

LogicalRelationship nmr_data NMR Data (¹H and ¹³C Spectra) structural_info Structural Confirmation nmr_data->structural_info hplc_data HPLC Data (Chromatogram) purity_info Purity Assessment hplc_data->purity_info final_characterization Complete Compound Characterization structural_info->final_characterization purity_info->final_characterization

Caption: Logical relationship of how NMR and HPLC data contribute to characterization.

Application Notes: 2-Chloro-4-methylnicotinamide for Fragment Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds in drug discovery. It begins by screening libraries of low molecular weight compounds, or "fragments," for weak binding to a biological target. These initial hits, although of modest affinity, are highly ligand-efficient and serve as excellent starting points for optimization into potent, drug-like molecules. This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).

2-Chloro-4-methylnicotinamide: A Versatile Fragment

This compound is a valuable addition to any fragment library. Its physicochemical properties align well with the "Rule of Three," a common guideline for fragment selection:

  • Molecular Weight: 170.60 g/mol (Rule of Three: < 300 Da)[1][2]

  • LogP: Approximately 1.1 (Rule of Three: ≤ 3)

  • Hydrogen Bond Donors: 1 (Rule of Three: ≤ 3)

  • Hydrogen Bond Acceptors: 2 (Rule of Three: ≤ 3)

  • Rotatable Bonds: 1 (Rule of Three: ≤ 3)

The nicotinamide core is a well-known scaffold in medicinal chemistry, present in numerous enzyme cofactors (e.g., NAD+) and approved drugs. This suggests that this compound has the potential to interact with a wide range of protein targets, particularly those with nucleotide-binding sites. The chloro and methyl substitutions provide vectors for future chemical elaboration to improve potency and selectivity.

Hypothetical Target Profile: NAD+-Dependent Dehydrogenases

Nicotinamide-based fragments are excellent candidates for screening against enzymes that utilize the cofactor NAD(P)+, such as dehydrogenases. These enzymes play crucial roles in metabolism, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders. This compound could potentially act as a competitive inhibitor by binding to the nicotinamide-binding pocket of the NAD+ binding site.

Principle of the Screening Cascade

A hierarchical screening approach is employed to identify and validate fragments that bind to the target protein. The process begins with a high-throughput primary screen to identify a large number of initial hits. These hits are then subjected to more rigorous secondary assays to confirm their binding and characterize the interaction.

A general workflow for Fragment-Based Drug Discovery is illustrated below:

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Candidate a Fragment Library b Primary Screen (e.g., TSA) a->b c Hit Confirmation (e.g., NMR) b->c d Affinity Determination (e.g., ITC) c->d e Structural Biology (X-ray, NMR) d->e f Lead Optimization e->f g Preclinical Candidate f->g

Figure 1: General workflow for Fragment-Based Drug Discovery (FBDD).

Experimental Protocols

Protocol 1: Fragment Stock Solution Preparation
  • Compound Handling: this compound (CAS: 152362-01-1) should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.

  • Procedure:

    • Accurately weigh 1.71 mg of this compound.

    • Dissolve the compound in 100 µL of high-purity DMSO to create a 100 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Primary Screening - Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.

Materials:

  • Purified target protein (e.g., a dehydrogenase) at a stock concentration of 1 mg/mL.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • 96- or 384-well PCR plates.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein should be 2 µM and the dye at 5x.

  • Aliquot 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of the 100 mM fragment stock to the appropriate wells for a final fragment concentration of 1 mM. For control wells, add 0.2 µL of DMSO.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 30 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to heat from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Analyze the data by fitting the sigmoidal melt curve to determine the Tm for each well. A ΔTm of ≥ 2°C is typically considered a hit.

The experimental workflow for the screening cascade is depicted below:

Screening_Cascade start Fragment Library Screening tsa Primary Screen: Thermal Shift Assay (TSA) start->tsa hits Initial Hits (ΔTm ≥ 2°C) tsa->hits nmr Secondary Screen: STD-NMR hits->nmr Hit Rate ~1-5% validated_hits Validated Binders nmr->validated_hits itc Affinity Determination: ITC validated_hits->itc final Characterized Hit for Optimization itc->final

Figure 2: Screening cascade for fragment hit identification and validation.

Protocol 3: Hit Validation - Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a powerful technique to confirm direct binding of a fragment to a protein. It relies on the transfer of saturation from the protein to a bound ligand, which is observed as a decrease in the ligand's NMR signal intensity.

Materials:

  • Purified target protein.

  • This compound.

  • Deuterated NMR buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4, 100 mM NaCl).

Procedure:

  • Prepare two NMR samples:

    • Sample 1 (Reference): 100 µM of this compound in NMR buffer.

    • Sample 2 (Protein): 100 µM of this compound and 10 µM of the target protein in NMR buffer.

  • Acquire a 1D proton NMR spectrum for both samples.

  • Perform the STD experiment on Sample 2. This involves acquiring two spectra:

    • An "on-resonance" spectrum where the protein is selectively saturated.

    • An "off-resonance" spectrum where a region with no protein signals is irradiated.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.

Protocol 4: Affinity Determination - Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified target protein.

  • This compound.

  • ITC buffer (the same buffer used for protein purification, after dialysis).

Procedure:

  • Prepare the protein solution (e.g., 50 µM) and the fragment solution (e.g., 1 mM) in the same ITC buffer.

  • Load the protein into the ITC sample cell and the fragment into the injection syringe.

  • Set up the ITC instrument with an appropriate injection sequence (e.g., 20 injections of 2 µL each).

  • Initiate the titration and record the heat changes after each injection.

  • Integrate the raw data to obtain a binding isotherm.

  • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Data Presentation

The following tables present hypothetical data from the screening of this compound and other fragments against a hypothetical dehydrogenase.

Table 1: Hypothetical Primary Screening Results (TSA)

Fragment IDConc. (mM)Tm (°C)ΔTm (°C)Hit?
This compound 154.2+3.5Yes
Fragment B151.1+0.4No
Fragment C153.5+2.8Yes
DMSO Control-50.7--

Table 2: Hypothetical Hit Validation and Affinity Data

Fragment IDSTD-NMR SignalITC Kd (µM)Ligand Efficiency (LE)
This compound Positive2500.35
Fragment CPositive4000.31

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKd / (Number of Heavy Atoms)

Hypothetical Signaling Pathway Involvement

If the target dehydrogenase is involved in a metabolic pathway crucial for cancer cell survival, its inhibition by a this compound-derived compound could have therapeutic effects.

Signaling_Pathway substrate Metabolic Substrate target Target Dehydrogenase substrate->target product Product for Cell Proliferation proliferation Cancer Cell Proliferation product->proliferation target->product nadh NADH target->nadh nad NAD+ nad->target inhibitor This compound (or derivative) inhibitor->target

Figure 3: Hypothetical inhibition of a metabolic pathway by a this compound derivative.

Conclusion and Further Steps

The identification of this compound as a validated hit provides a solid starting point for a hit-to-lead optimization campaign. Subsequent steps would involve:

  • Structural Biology: Obtaining a crystal structure of the target protein in complex with the fragment to guide structure-based drug design.

  • Medicinal Chemistry: Synthesizing analogs of this compound to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity.

  • In Vitro and In Vivo Testing: Evaluating optimized compounds in cellular and animal models to assess their therapeutic potential.

These application notes and protocols provide a framework for the utilization of this compound in a fragment-based drug discovery program.

References

Application Notes and Protocols: 2-Chloro-4-methylnicotinamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of 2-Chloro-4-methylnicotinamide as a chemical probe for target identification. To date, there is no publicly available scientific literature detailing the use of this specific compound for this purpose. The information provided is based on established principles of chemical biology and drug discovery and is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a nicotinamide derivative with potential as a starting point for the development of chemical probes to identify and validate novel drug targets. Its core structure is amenable to chemical modification, allowing for the incorporation of reporter tags and photoreactive groups necessary for target identification strategies such as affinity chromatography, photo-affinity labeling, and chemoproteomics. This document provides a detailed guide on the hypothetical application of this compound-derived probes for identifying their cognate protein targets in a cellular context.

The nicotinamide moiety is a common structural motif in biologically active molecules and cofactors (e.g., NAD+), suggesting that its derivatives may interact with a range of proteins, including metabolic enzymes, signaling proteins, and transcription factors. The chloro and methyl substitutions on the pyridine ring offer vectors for chemical synthesis to create a library of probes for target discovery.

Probe Design and Synthesis (Hypothetical)

For target identification, this compound would be derivatized to incorporate a linker and a terminal functional group for immobilization or visualization. Two primary types of probes are proposed:

  • Affinity Probe (CMN-AP): A derivative with a linker arm (e.g., a polyethylene glycol chain) terminating in a functional group (e.g., a primary amine or a biotin molecule) for immobilization on a solid support for affinity chromatography.

  • Photo-affinity Probe (CMN-PAP): A derivative incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a clickable handle (e.g., an alkyne or azide) for covalent cross-linking to target proteins upon UV irradiation, followed by reporter tag conjugation.

Data Presentation: Hypothetical Probe Characteristics

The following tables summarize the hypothetical quantitative data for the proposed chemical probes.

Table 1: Binding Affinity of CMN-derived Probes to Hypothetical Target Protein X

CompoundProbe TypeKd (nM)Assay Method
This compoundParent Compound500Isothermal Titration Calorimetry (ITC)
CMN-APAffinity Probe750Surface Plasmon Resonance (SPR)
CMN-PAPPhoto-affinity Probe600Fluorescence Polarization (FP)

Table 2: Selectivity Profile of CMN-PAP against a Panel of Kinases

KinasePercent Inhibition at 1 µM
Hypothetical Target Kinase A92%
Kinase B15%
Kinase C8%
Kinase D21%

Experimental Protocols

Protocol 1: Target Identification using Affinity Chromatography with CMN-AP

This protocol describes the enrichment of potential binding partners of this compound from cell lysates using an immobilized affinity probe.

Materials:

  • CMN-AP probe

  • NHS-activated sepharose beads

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (e.g., Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 100 mM glycine pH 2.5, or a high concentration of the parent compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

  • SDS-PAGE reagents

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Immobilization of CMN-AP:

    • Couple the CMN-AP probe to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Block any remaining active sites on the beads with a suitable blocking agent (e.g., ethanolamine).

    • Wash the beads extensively to remove any non-covalently bound probe.

  • Affinity Pull-down:

    • Incubate the CMN-AP-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been blocked but not coupled to the probe.

    • Collect the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads using the elution buffer. If using a pH-based elution, neutralize the eluate immediately with the neutralization buffer.

    • Alternatively, compete off the bound proteins by incubating the beads with a high concentration (e.g., 100 µM) of the free this compound.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

cluster_workflow Affinity Chromatography Workflow Lysate Cell Lysate Incubate Incubation (Binding) Lysate->Incubate Beads CMN-AP Coupled Beads Beads->Incubate Wash Washing Steps Incubate->Wash Elute Elution Wash->Elute Analysis SDS-PAGE & Mass Spectrometry Elute->Analysis

Caption: Workflow for target identification using affinity chromatography.

Protocol 2: Target Validation using Photo-affinity Labeling with CMN-PAP

This protocol describes the use of a photo-affinity probe to covalently label target proteins in living cells.

Materials:

  • CMN-PAP probe

  • Cell culture of interest

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper(I) catalyst, ligand)

  • Streptavidin beads (for biotin-azide)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner or Western blotting reagents

Procedure:

  • Probe Labeling:

    • Treat cultured cells with CMN-PAP at a suitable concentration (e.g., 1-10 µM) for a defined period (e.g., 1-2 hours).

    • Include a negative control of cells treated with vehicle (e.g., DMSO).

    • For competition experiments, pre-incubate cells with an excess of the parent compound before adding CMN-PAP.

  • UV Cross-linking:

    • Wash the cells with PBS to remove the unbound probe.

    • Irradiate the cells with UV light (e.g., 365 nm) for 5-15 minutes on ice to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells using a suitable lysis buffer.

    • Perform a click reaction by adding the azide-functionalized reporter tag (e.g., biotin-azide), copper(I) catalyst, and a ligand (e.g., TBTA) to the lysate.

    • Incubate for 1 hour at room temperature.

  • Enrichment and Detection:

    • If a biotin tag was used, enrich the labeled proteins using streptavidin beads.

    • Wash the beads and elute the labeled proteins.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blotting with an anti-biotin antibody.

  • Target Identification:

    • Excise the labeled protein bands and identify them by mass spectrometry.

cluster_workflow Photo-affinity Labeling Workflow Cells Live Cells Probe Add CMN-PAP Cells->Probe UV UV Irradiation (Cross-linking) Probe->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry (Tagging) Lysis->Click Analysis Enrichment & MS Analysis Click->Analysis

Caption: Workflow for photo-affinity labeling and target identification.

Protocol 3: Chemoproteomic Profiling using CMN-PAP

This protocol outlines a quantitative mass spectrometry-based approach to identify the cellular targets of CMN-PAP on a proteome-wide scale.

Materials:

  • CMN-PAP probe

  • Cultured cells

  • Lysis buffer

  • Click chemistry reagents

  • Trypsin

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for quantitative analysis)

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Treatment and Labeling:

    • Culture cells in either "light" or "heavy" SILAC media (optional).

    • Treat the "heavy" labeled cells with CMN-PAP and the "light" labeled cells with vehicle (DMSO).

    • Perform UV cross-linking as described in Protocol 2.

  • Lysis and Protein Digestion:

    • Combine the "light" and "heavy" cell populations and lyse them.

    • Perform the click reaction to attach a biotin-azide tag.

    • Enrich the biotinylated proteins on streptavidin beads.

    • Perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the proteins and quantify the "heavy"/"light" ratios for each identified protein.

  • Data Analysis:

    • Proteins that are significantly enriched in the "heavy" channel (CMN-PAP treated) are considered potential targets.

    • Perform bioinformatics analysis to identify enriched pathways and cellular compartments.

Hypothetical Signaling Pathway Investigation

Based on the nicotinamide scaffold, it is plausible that this compound could interact with enzymes involved in NAD+ metabolism or signaling pathways regulated by NAD+-dependent enzymes such as sirtuins or PARPs. The following diagram illustrates a hypothetical signaling pathway that could be investigated using the CMN probes.

cluster_pathway Hypothetical Signaling Pathway for CMN CMN 2-Chloro-4- methylnicotinamide Target Hypothetical Target (e.g., a Sirtuin) CMN->Target Inhibition Deacetylated Deacetylated Protein (Product) Target->Deacetylated Deacetylation Substrate Acetylated Protein (Substrate) Substrate->Target Downstream Downstream Cellular Response Deacetylated->Downstream

Caption: Hypothetical inhibition of a target protein by CMN.

Conclusion

While the use of this compound as a chemical probe is currently hypothetical, its structure presents a promising starting point for the development of valuable tools for target identification and validation. The application notes and protocols provided herein offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the molecular targets of novel bioactive compounds, thereby accelerating the drug discovery process. Rigorous validation of any synthesized probes and their biological activity will be paramount to the success of such endeavors.

Application Notes and Protocols for the Development of Enzyme Inhibitors from 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the development of enzyme inhibitors derived from the chemical scaffold 2-Chloro-4-methylnicotinamide. The primary focus is on the synthesis and evaluation of kinase inhibitors, with a specific emphasis on compounds structurally related to the potent drug Dasatinib. Additionally, a brief overview of the potential for developing Nicotinamide N-methyltransferase (NNMT) inhibitors is discussed.

Introduction

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its chemical structure allows for diverse modifications, making it an attractive scaffold for the development of targeted enzyme inhibitors. This document outlines the synthetic strategies, experimental protocols for activity assessment, and relevant biological pathways associated with inhibitors derived from this chemical family.

Kinase Inhibitor Development: A Case Study on Dasatinib Analogs

The development of the multi-targeted kinase inhibitor Dasatinib provides a compelling case study for the potential of nicotinamide-derived scaffolds in cancer therapy. Dasatinib is a potent inhibitor of the Bcr-Abl kinase, the driving oncogene in Chronic Myeloid Leukemia (CML), as well as Src family kinases. The core of Dasatinib contains a 2-aminothiazole-5-carboxamide moiety, which can be synthesized from precursors conceptually related to this compound.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Key pathways activated by Bcr-Abl include the RAS/MAPK pathway and the PI3K/AKT pathway.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Dasatinib Dasatinib (Inhibitor) Dasatinib->BCR_ABL

Caption: Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.

Synthesis of a Key Dasatinib Intermediate

A crucial intermediate in the synthesis of Dasatinib is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. The following protocol is a representative synthesis of this intermediate, which can be adapted from nicotinamide-based starting materials.

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Potassium hydride (30 wt% in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, cool 80 mL of anhydrous THF to -25 °C in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Carefully add 8.73 g (65.38 mmol) of potassium hydride to the cooled THF and stir for 10 minutes.

  • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the suspension while maintaining the temperature at -25 °C.

  • In a separate flask, dissolve 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of anhydrous THF.

  • Add the 4,6-dichloro-2-methylpyrimidine solution dropwise to the reaction mixture, ensuring the temperature remains stable.

  • After the addition is complete, stir the reaction mixture at -10 °C for 4 hours.

  • Upon completion of the reaction (monitored by TLC), slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6, while maintaining the temperature between 0-5 °C.

  • Stir the mixture at 0-5 °C for 2 hours to allow for crystallization.

  • Collect the precipitate by vacuum filtration and wash with cold THF.

  • Dry the solid product under vacuum to yield N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized compounds against target kinases, an in vitro kinase assay is performed. This protocol provides a general framework that can be adapted for specific kinases.

Protocol 2: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant kinase (e.g., Abl, Src, DDR1, DDR2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add serial dilutions of the synthesized inhibitor compound to the wells. Include a positive control (known inhibitor, e.g., Dasatinib) and

Application Notes and Protocols for Cellular Assays Using 2-Chloro-4-methylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide derivatives are a versatile class of compounds with significant therapeutic potential, particularly in oncology. These molecules can act as inhibitors of key enzymes, modulators of signaling pathways, and cytotoxic agents against various cancer cell lines.[1][2][3] Derivatives of 2-Chloro-4-methylnicotinamide are being investigated for their potential as targeted anti-cancer agents. This document provides detailed protocols for a suite of cellular assays to characterize the in vitro efficacy and mechanism of action of these novel derivatives. The following application notes outline methodologies for assessing cytotoxicity, effects on cell cycle progression, induction of apoptosis, and specific enzyme inhibition.

Application Note 1: Assessment of Cytotoxicity and Anti-proliferative Activity

A primary step in evaluating any potential anti-cancer compound is to determine its cytotoxic and anti-proliferative effects on various cancer cell lines. The MTT assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1][4]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below presents representative data for a hypothetical this compound derivative, "Compound-CMN," against human cancer and non-cancerous cell lines.

Cell LineTypeCompound-CMN IC₅₀ (µM)[1][2]Doxorubicin IC₅₀ (µM) (Control)
HCT-116Colon Carcinoma6.2 ± 0.50.8 ± 0.1
HepG2Hepatocellular Carcinoma8.1 ± 0.71.2 ± 0.2
A549Lung Carcinoma12.5 ± 1.11.5 ± 0.3
VeroNormal Kidney Epithelial> 10015.4 ± 2.1

Data are presented as mean ± SD from three independent experiments.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to determine the effect of a compound on cell viability.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a blank (medium only).[4]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (Overnight) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72 hours) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4 hours) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Workflow for the MTT cell viability assay.

Application Note 2: Mechanism of Action - Cell Cycle Analysis

To understand the anti-proliferative mechanism, cell cycle analysis by flow cytometry is performed. This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), thereby preventing cancer cell division.[2]

Quantitative Data: Cell Cycle Distribution

The table below shows the effect of "Compound-CMN" (at its IC₅₀ concentration) on the cell cycle distribution in HCT-116 cells after 24 hours of treatment.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)55.2 ± 3.128.4 ± 2.516.4 ± 1.9
Compound-CMN (6.2 µM)72.5 ± 4.515.1 ± 1.812.4 ± 1.5

Data indicate a significant increase in the G0/G1 population, suggesting cell cycle arrest at this phase.[2]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and quantify the distribution of cells in different cycle phases.[5]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Cell_Cycle_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Data Acquisition A 1. Seed & Treat Cells (6-well plate, 24h) B 2. Harvest & Wash (Trypsin, PBS) A->B C 3. Fix Cells (Cold 70% Ethanol) B->C D 4. Stain with PI/RNase A (30 min, dark) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Workflow for cell cycle analysis.

Application Note 3: Mechanism of Action - Apoptosis Induction

Many effective chemotherapy agents work by inducing programmed cell death, or apoptosis. This process can be detected by identifying markers such as the externalization of phosphatidylserine (using Annexin V) and the loss of mitochondrial membrane potential.[4]

Quantitative Data: Apoptosis Induction

The table below summarizes the percentage of apoptotic HCT-116 cells after 48 hours of treatment with "Compound-CMN," as determined by Annexin V/PI staining.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (Vehicle)94.1 ± 2.22.5 ± 0.41.8 ± 0.31.6 ± 0.2
Compound-CMN (6.2 µM)58.3 ± 4.125.7 ± 3.512.1 ± 1.93.9 ± 0.8

Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic cells are positive for both stains.[4]

Experimental Protocol: Annexin V-FITC Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 48 hours).

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Pathway Compound 2-Chloro-4-methyl- nicotinamide Derivative Cell Cancer Cell Compound->Cell Induces Mito Mitochondrial Stress Cell->Mito Internal Signal Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway.

Application Note 4: Target Engagement - VEGFR-2 Kinase Inhibition Assay

Nicotinamide derivatives have been shown to inhibit specific enzymes critical for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] An in vitro kinase assay can determine the direct inhibitory effect of a compound on its putative target.

Quantitative Data: Enzyme Inhibition (IC₅₀)

The table below shows the inhibitory activity of "Compound-CMN" against the VEGFR-2 kinase domain compared to a known inhibitor.

CompoundVEGFR-2 Kinase IC₅₀ (nM)[2]
Compound-CMN85.3 ± 7.2
Sunitinib (Control)9.5 ± 1.1

Data are presented as mean ± SD.

Experimental Protocol: VEGFR-2 Kinase Assay (General)

This protocol provides a general framework for an in vitro kinase assay. Specific components may vary based on the commercial kit used.

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, the specific peptide substrate, and ATP.

  • Initiation: Add the test compound or control to the appropriate wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Detection: Stop the reaction and measure kinase activity. This is often done by quantifying the amount of phosphorylated substrate using a luminescence-based or fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Kinase_Assay reagents VEGFR-2 Enzyme ATP Peptide Substrate reaction Kinase Reaction reagents->reaction compound {Compound-CMN (Inhibitor)} compound->reaction Inhibits outcome Phosphorylated Substrate ADP reaction->outcome

Principle of a VEGFR-2 kinase inhibition assay.

References

Application Notes and Protocols for the Purification of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Chloro-4-methylnicotinamide, a key intermediate in pharmaceutical synthesis. The following methods are designed to offer robust and reproducible approaches for obtaining high-purity material suitable for further research and development.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided below. Understanding these properties is crucial for selecting the appropriate purification strategy.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--
Molecular Weight 170.60 g/mol --INVALID-LINK--
CAS Number 152362-01-1--INVALID-LINK--
Appearance White to off-white solidGeneral observation for similar compounds
Purity (Commercial) ≥98%--INVALID-LINK--

Purification Strategies

The choice of purification method depends on the impurity profile of the crude material and the desired final purity. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. For analytical purposes or very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Below are detailed protocols for each of these methods, designed as a starting point for optimization.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the solubility of structurally similar compounds like nicotinamide, suitable solvent systems for this compound are likely to be polar protic solvents or their mixtures with water.[1]

Recommended Starting Solvents:

  • Ethanol/Water mixture

  • Methanol/Water mixture

  • Isopropanol

Experimental Protocol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expected Results
ParameterExpected Outcome
Recovery 70-90%
Purity >99% (by HPLC)
Appearance White crystalline solid

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is recommended.

Materials
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

Experimental Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities. A typical starting gradient could be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data for Method Development
ParameterRecommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate (9:1 to 1:1)
Loading Capacity 1g crude material per 20-50g silica gel
Elution Volume 5-10 column volumes

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. A reversed-phase method is generally suitable for nicotinamide derivatives.

Instrumentation and Columns
  • System: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for preparative scale.

Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phases. A common system for related compounds is a mixture of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatography: Inject the sample onto the column and begin the elution. A gradient from a lower to a higher concentration of acetonitrile is typically used.

  • Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure solid product.

Suggested HPLC Conditions
ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 260 nm

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Hot Solvent crude_recryst->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter and Wash Crystals cool->filter_wash dry_recryst Dry Pure Product filter_wash->dry_recryst

Caption: General workflow for purification by recrystallization.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine_evap Combine Pure Fractions & Evaporate Solvent analyze->combine_evap dry_chrom Dry Pure Product combine_evap->dry_chrom

Caption: General workflow for purification by column chromatography.

HPLCWorkflow cluster_hplc Preparative HPLC Workflow crude_hplc Partially Pure Product prepare_sample Prepare & Filter Sample crude_hplc->prepare_sample inject Inject onto C18 Column prepare_sample->inject separate Gradient Elution inject->separate collect_hplc Collect Peak Fraction separate->collect_hplc lyophilize Lyophilize to Obtain Pure Solid collect_hplc->lyophilize

Caption: General workflow for purification by preparative HPLC.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-Chloro-4-methylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Chloro-4-methylnicotinamide derivatives, a class of compounds with potential therapeutic applications. The following sections detail experimental protocols for assessing their cytotoxic effects, impact on cell cycle and apoptosis, and specific enzyme inhibitory activity.

Data Presentation

The in vitro activity of novel this compound derivatives is typically assessed across various cancer cell lines and against specific molecular targets. The following tables present illustrative quantitative data, summarizing key metrics such as the half-maximal inhibitory concentration (IC50) to facilitate the comparison of compound potency.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

Compound IDDerivative SubstitutionHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
CMND-1-H25.832.145.3
CMND-2-4-fluorophenyl10.215.522.8
CMND-3-3,4-dichlorophenyl5.18.912.4
CMND-4-4-methoxyphenyl18.724.635.1
Doxorubicin(Positive Control)0.81.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on trends observed in related nicotinamide derivatives.

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDDerivative SubstitutionVEGFR-2 IC50 (nM)EGFR IC50 (nM)
CMND-1-H850>1000
CMND-2-4-fluorophenyl150750
CMND-3-3,4-dichlorophenyl85450
CMND-4-4-methoxyphenyl420>1000
Sorafenib(Positive Control)50120

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on trends observed in related kinase inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on specific experimental needs and laboratory resources.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound derivatives.

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol details a method for determining the inhibitory activity of this compound derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)

  • This compound derivatives

  • Sorafenib (positive control)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and Sorafenib in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds, kinase buffer (for no-inhibitor control), and a blank (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the blank.

  • Initiate the kinase reaction by adding a mixture of ATP and the VEGFR-2 substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway affected by this compound derivatives.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the in vitro cytotoxicity MTT assay.

experimental_workflow_apoptosis cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plate treat Treat with compounds (24-48h) seed->treat harvest Harvest adherent & floating cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the apoptosis assay using flow cytometry.

signaling_pathway_VEGFR2 cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Compound This compound Derivative Compound->P_VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Response Cell Proliferation, Migration, Survival Downstream->Response

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Application Notes and Protocols: Synthesis of Bioactive Fungicides from 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-4-methylnicotinamide as a key intermediate in the synthesis of bioactive compounds, specifically focusing on potent succinate dehydrogenase (SDH) inhibitor fungicides.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry and agrochemical research. Its chemical structure, featuring a reactive chloro group and an amide functional group on a pyridine scaffold, allows for diverse chemical modifications to generate novel compounds with significant biological activities. One of the prominent applications of this intermediate is in the synthesis of fungicides that target the mitochondrial respiratory chain. Specifically, derivatives of 2-chloro-nicotinic acid, which can be readily obtained from this compound via hydrolysis, have shown potent inhibitory activity against succinate dehydrogenase (SDH), or Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Inhibition of SDH disrupts the fungal pathogen's energy production, leading to its death.

This document outlines the synthetic pathway from this compound to a series of N-(thiophen-2-yl) nicotinamide derivatives, presents their fungicidal activity, and provides detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of bioactive N-(thiophen-2-yl) nicotinamide fungicides from this compound is a two-step process. The first step involves the hydrolysis of the amide group to yield 2-chloro-4-methyl-nicotinic acid. The subsequent step is an amide coupling reaction between the synthesized nicotinic acid and a substituted thiophen-2-amine to form the final active compound.

Synthesis_Pathway This compound This compound 2-chloro-4-methyl-nicotinic_acid 2-chloro-4-methyl-nicotinic_acid This compound->2-chloro-4-methyl-nicotinic_acid Step 1: Hydrolysis (e.g., NaOH, H2O, Heat) Bioactive_Fungicide Bioactive_Fungicide 2-chloro-4-methyl-nicotinic_acid->Bioactive_Fungicide Step 2: Amide Coupling (e.g., Oxalyl chloride, then amine) Substituted_thiophen-2-amine Substituted_thiophen-2-amine Substituted_thiophen-2-amine->Bioactive_Fungicide

Caption: General synthetic route from this compound to bioactive fungicides.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vivo fungicidal activity of a series of synthesized N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis). The data is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency. For comparison, the activities of commercial fungicides are also included.

Compound IDRn (Substitution on Pyridine Ring)R1 (on Thiophene)R2 (on Thiophene)R3 (on Thiophene)EC50 (mg/L)
4a 2-CH3-5-CN-6-ClOC2H5CH3CN4.69
4f 5,6-Cl2OC2H5CH3CN1.96
4c 5,6-Cl2OC2H5CH3H19.89
4d 5,6-Cl2OCH3CH3H32.44
4e 5,6-Cl2OC3H7CH3H25.61
4g 5,6-Cl2OC4H9CH3H34.29
Diflumetorim----21.44
Flumorph----7.55

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The synthesized nicotinamide derivatives act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. SDH, also known as Complex II, is responsible for the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool. By blocking this enzyme, the fungicides disrupt cellular respiration and energy production in the fungal pathogen.[3][4]

ETC_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- H_ions H+ Gradient Complex_I->H_ions H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_III->H_ions H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->H_ions H+ pumping H2O H2O Complex_IV->H2O O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->Complex_III e- CytC->Complex_IV e- NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_ions->ATP_Synthase Inhibitor Nicotinamide Fungicide Inhibitor->Complex_II Inhibition

Caption: Inhibition of the mitochondrial electron transport chain at Complex II by nicotinamide fungicides.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives from this compound.

Protocol 1: Hydrolysis of this compound to 2-chloro-4-methyl-nicotinic acid

This protocol describes the conversion of the starting amide to the corresponding carboxylic acid, a necessary intermediate for the subsequent coupling reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with continuous stirring. A precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to obtain 2-chloro-4-methyl-nicotinic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol details the amide coupling of 2-chloro-4-methyl-nicotinic acid with a substituted thiophen-2-amine to yield the final bioactive fungicide.

Materials:

  • 2-chloro-4-methyl-nicotinic acid (from Protocol 1)

  • Oxalyl chloride or thionyl chloride

  • Substituted thiophen-2-amine derivative

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend 2-chloro-4-methyl-nicotinic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Cool the suspension in an ice bath and add oxalyl chloride (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • In a separate flask, dissolve the substituted thiophen-2-amine (1 equivalent) and triethylamine (1.5-2 equivalents) in anhydrous DCM.

  • Cool the amine solution in an ice bath.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(thiophen-2-yl) nicotinamide derivative.

Experimental_Workflow cluster_Protocol1 Protocol 1: Hydrolysis cluster_Protocol2 Protocol 2: Amide Coupling P1_Start Start: This compound P1_Step1 Dissolve in NaOH(aq) P1_Start->P1_Step1 P1_Step2 Reflux (100-110 °C) P1_Step1->P1_Step2 P1_Step3 Cool and Acidify (HCl) P1_Step2->P1_Step3 P1_Step4 Precipitation P1_Step3->P1_Step4 P1_Step5 Filter and Dry P1_Step4->P1_Step5 P1_End Product: 2-chloro-4-methyl-nicotinic acid P1_Step5->P1_End P2_Start Start: 2-chloro-4-methyl-nicotinic acid P1_End->P2_Start Intermediate Transfer P2_Step1 Acyl Chloride Formation (Oxalyl Chloride, DCM) P2_Start->P2_Step1 P2_Step3 Coupling Reaction (Add Acyl Chloride to Amine) P2_Step1->P2_Step3 P2_Step2 Amine Solution Prep (Thiophenamine, TEA, DCM) P2_Step2->P2_Step3 P2_Step4 Work-up and Extraction P2_Step3->P2_Step4 P2_Step5 Purification (Column Chromatography) P2_Step4->P2_Step5 P2_End Final Product: Bioactive Fungicide P2_Step5->P2_End

Caption: Workflow for the synthesis of bioactive fungicides from this compound.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of potent bioactive compounds. The protocols and data presented herein demonstrate a clear pathway to the development of novel fungicides targeting the essential fungal enzyme succinate dehydrogenase. This information is intended to support researchers and professionals in the fields of drug discovery and agrochemical development in their efforts to create new and effective agents to combat fungal pathogens.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-methylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylnicotinamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material.

  • Question: My reaction shows a low yield of the desired this compound, and analysis indicates a significant amount of the starting material, 2-hydroxy-4-methylnicotinamide, remains. What are the likely causes and how can I improve the conversion?

  • Answer: Incomplete conversion of 2-hydroxy-4-methylnicotinamide is a common issue, often stemming from suboptimal reaction conditions during the chlorination step.

    • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is critical. An insufficient amount will lead to incomplete reaction. It is advisable to use a molar excess of POCl₃.

    • Reaction Temperature and Time: The chlorination reaction often requires elevated temperatures to proceed to completion. Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically reflux) for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the point of maximum conversion.

    • Presence of Water: Moisture can deactivate the chlorinating agent. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Issue 2: Identification of an Impurity with a Higher Molecular Weight.

  • Question: My product mixture contains a significant impurity with a molecular weight corresponding to a dichlorinated product. How can I identify and minimize this byproduct?

  • Answer: The formation of a dichlorinated byproduct, most commonly 2,6-dichloro-4-methylnicotinamide , can occur due to over-chlorination.

    • Reaction Control: The formation of this byproduct is often favored by an excessive amount of the chlorinating agent and prolonged reaction times at high temperatures. Careful control of the stoichiometry of the chlorinating agent and monitoring the reaction to stop it once the starting material is consumed can minimize the formation of this impurity.

    • Purification: This byproduct can often be separated from the desired product by column chromatography or recrystallization.

Issue 3: Presence of a Hydrolyzed Byproduct.

  • Question: My final product is contaminated with 2-hydroxy-4-methylnicotinamide, even after purification. What could be the cause?

  • Answer: The presence of the starting material or a hydrolyzed version of the product in the final sample can be due to:

    • Incomplete Reaction: As mentioned in Issue 1, the initial chlorination may not have gone to completion.

    • Hydrolysis during Workup or Purification: this compound can be susceptible to hydrolysis back to 2-hydroxy-4-methylnicotinamide, especially in the presence of water and at non-neutral pH. During the workup, it is important to neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acidic or basic conditions. When performing purification techniques like column chromatography, using neutral solvents is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: Based on typical synthetic routes, the most common byproducts include:

  • Unreacted Starting Material: 2-hydroxy-4-methylnicotinamide (from incomplete chlorination).

  • Over-chlorinated Byproduct: 2,6-dichloro-4-methylnicotinamide.

  • Hydrolysis Product: 2-hydroxy-4-methylnicotinamide (formed during workup or storage).

  • Precursor-Related Impurities: Depending on the synthetic route, impurities from the starting materials, such as those from the synthesis of 2-hydroxy-4-methylnicotinamide, may be carried over.

Q2: What analytical techniques are best suited for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired product and its byproducts. A well-developed HPLC method can provide accurate information on the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural confirmation of the final product and the identification of major impurities if their concentrations are high enough for detection.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, the synthesis of this compound involves hazardous reagents and reactions:

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Vapors: The reaction can produce corrosive and toxic vapors. Ensure the reaction setup is properly sealed and vented to a scrubbing system if necessary.

  • General Safety: Always follow standard laboratory safety procedures.

Quantitative Data Summary

While specific quantitative data for byproduct formation can vary significantly depending on the exact reaction conditions, the following table provides a general overview of potential impurity levels that might be encountered.

ByproductTypical Formation ConditionsPotential Percentage Range (%)
2-hydroxy-4-methylnicotinamide Incomplete chlorination, hydrolysis1 - 20+
2,6-dichloro-4-methylnicotinamide Excess chlorinating agent, prolonged reaction time1 - 10
Other chlorinated species Non-specific chlorination< 5
Residual Solvents Incomplete removal during workupVariable

Experimental Protocols

Synthesis of this compound via Ammonolysis of Ethyl 2-chloro-4-methyl-nicotinate

This protocol is based on a method described in the patent literature for the synthesis of 2-chloro-4-methyl-nicotinamide from its corresponding ethyl ester.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet, and a temperature controller, add 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.

  • Ammonolysis: Heat the mixture to 120°C and bubble ammonia gas through the reaction mixture for 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and add 20g of water. The mixture will separate into layers.

  • Extraction: Separate the aqueous layer and extract it three times with 20ml of dichloromethane.

  • Isolation: Combine the organic phases and concentrate them under reduced pressure to obtain the crude 2-chloro-4-methyl-nicotinamide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis Reaction Chlorination & Amidation Steps Start->Reaction Workup Reaction Workup & Purification Reaction->Workup FinalProduct Final Product Analysis Workup->FinalProduct LowYield Low Yield? FinalProduct->LowYield Check Purity & Yield ImpurityA Unreacted Starting Material? LowYield->ImpurityA Yes ImpurityB Dichlorinated Byproduct? LowYield->ImpurityB Yes ImpurityC Hydrolyzed Product? LowYield->ImpurityC Yes Sol_LowYield Increase Chlorinating Agent Optimize Temp/Time ImpurityA->Sol_LowYield Sol_ImpurityA Ensure Anhydrous Conditions Monitor Reaction Progress ImpurityA->Sol_ImpurityA Sol_ImpurityB Control Stoichiometry Optimize Reaction Time ImpurityB->Sol_ImpurityB Sol_ImpurityC Neutralize Carefully Use Anhydrous Solvents ImpurityC->Sol_ImpurityC Sol_LowYield->Reaction Sol_ImpurityA->Reaction Sol_ImpurityB->Reaction Sol_ImpurityC->Workup

Caption: Troubleshooting workflow for identifying and addressing common byproducts in this compound synthesis.

Navigating the Synthesis of 2-Chloro-4-methylnicotinamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloro-4-methylnicotinamide, a key building block in various pharmaceutical agents, can present a number of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and its precursors, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Overall Yield - Suboptimal reaction conditions (temperature, time).- Inefficient catalyst or reagents.- Instability of starting materials or intermediates.[1]- Multiple reaction steps leading to cumulative losses.[2]- Optimize reaction parameters for each step.- Screen alternative catalysts (e.g., piperidine acetate, β-alanine acetate) for condensation steps.[1]- Consider a more convergent synthetic route to minimize the number of steps.- Ensure the quality and stability of starting materials like 4,4-dimethoxybutan-2-one.[1]
Formation of Impurities - Side reactions due to harsh chlorinating agents (e.g., phosphorus oxychloride).[1]- Incomplete reactions leading to residual starting materials.- Decomposition of intermediates or the final product.[2]- Competitive reactions at different positions on the pyridine ring.[2]- Use a milder chlorinating agent or a mixture of reagents (e.g., phosphorus oxychloride and phosphorus pentachloride) to improve selectivity.[1]- Monitor reaction progress closely using techniques like TLC or HPLC to ensure completion.- Implement a robust purification strategy, such as column chromatography or recrystallization, to remove impurities.[3]- Control the reaction temperature to minimize the formation of pyrolysis-related byproducts, especially when using high-boiling solvents like DMF.[2]
Difficult Purification - Presence of closely related impurities with similar polarity.- Oily or non-crystalline nature of the product or intermediates.- Employ gradient elution in column chromatography to improve separation.- Attempt co-crystallization with a suitable agent to obtain a solid product.[4]- Utilize an alternative workup procedure, such as an acid-base extraction, to remove specific impurities.
Hydrolysis of Chloro Group - Presence of water or nucleophilic species during workup or purification.- Ensure all solvents and reagents are anhydrous.- Perform the workup under neutral or slightly acidic conditions to minimize hydrolysis of the 2-chloro substituent.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent strategy involves the synthesis of the precursor, 2-chloro-4-methylnicotinonitrile, followed by hydrolysis to the corresponding amide. The nitrile synthesis often starts from acyclic precursors that undergo condensation and cyclization reactions. One common method involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a chlorinating cyclization.[1]

Q2: What are the critical parameters in the chlorination step?

A2: The choice of chlorinating agent and the reaction temperature are crucial. Phosphorus oxychloride (POCl₃) is commonly used, sometimes in combination with phosphorus pentachloride (PCl₅), to achieve effective chlorination and cyclization.[1] The temperature needs to be carefully controlled, typically in the range of 80-110 °C, to ensure the reaction proceeds to completion while minimizing the formation of byproducts.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[3] By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can provide more quantitative and detailed information on the conversion and the formation of any impurities.

Q4: What is the best way to purify the final product?

A4: The purification method will depend on the nature of the impurities. Recrystallization from a suitable solvent system is often effective for obtaining a high-purity crystalline product. If the product is an oil or contains impurities with similar solubility, column chromatography using silica gel is a common alternative.[2][3]

Experimental Protocols

A generalized experimental workflow for the synthesis of the precursor, 2-chloro-4-methylnicotinonitrile, is outlined below. The subsequent hydrolysis to this compound would typically involve treatment with a strong acid or base.

Synthesis of 2-chloro-4-methylnicotinonitrile (Illustrative Protocol)

  • Condensation: In a reaction vessel, dissolve (E)-4-(dimethylamino)but-3-en-2-one and malononitrile in a suitable solvent such as methanol. Add a catalytic amount of a base like β-alanine or piperidine acetate.[1] Stir the mixture at room temperature for an extended period (e.g., 24 hours) to facilitate the condensation reaction.[1]

  • Chlorination and Cyclization: To the intermediate from the previous step, add a chlorinating agent such as phosphorus oxychloride.[1] Heat the reaction mixture under reflux (approximately 105-110 °C) for several hours.[1]

  • Workup: After cooling, carefully quench the reaction mixture by slowly adding it to ice water to decompose the excess chlorinating agent. This step generates significant heat and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.[1]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like dichloromethane.[1] Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[3] The crude product can then be purified by column chromatography or recrystallization to yield the desired 2-chloro-4-methylnicotinonitrile.[1][3]

Visualizing the Synthetic Workflow and Challenges

The following diagrams illustrate the general synthetic pathway and a troubleshooting decision tree for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials ((E)-4-(dimethylamino)but-3-en-2-one + Malononitrile) Condensation Condensation Start->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Chlorination Chlorination & Cyclization (POCl3) Intermediate->Chlorination Nitrile 2-Chloro-4-methyl- nicotinonitrile Chlorination->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis Product 2-Chloro-4-methyl- nicotinamide Hydrolysis->Product

Caption: General synthetic workflow for this compound.

TroubleshootingTree Problem Problem Encountered LowYield Low Yield? Problem->LowYield ImpureProduct Impure Product? Problem->ImpureProduct LowYield->ImpureProduct No OptimizeCond Optimize Conditions (Temp, Time, Catalyst) LowYield->OptimizeCond Yes CheckReagents Check Starting Material Quality LowYield->CheckReagents Yes Purification Improve Purification (Chromatography, Recrystallization) ImpureProduct->Purification Yes ModifyChlorination Modify Chlorination (Reagent, Temp) ImpureProduct->ModifyChlorination Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

optimizing reaction conditions for 2-Chloro-4-methylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-4-methylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common route involves the ammonolysis of ethyl 2-chloro-4-methyl-nicotinate.[1] Another approach starts with the chlorination and cyclization of precursors derived from materials like acetone and malononitrile to form 2-chloro-4-methyl nicotinonitrile, which can then be converted to the amide.

Q2: What is a typical yield for the ammonolysis of ethyl 2-chloro-4-methyl-nicotinate?

A2: A reported molar yield for the ammonolysis of ethyl 2-chloro-4-methyl-nicotinate to 2-chloro-4-methyl-nicotinamide is approximately 85.0% with a product content of 90.2%.[1]

Q3: What reaction conditions are crucial for the ammonolysis step?

A3: Key reaction conditions for the ammonolysis of ethyl 2-chloro-4-methyl-nicotinate include the reaction temperature, reaction time, and the choice of solvent. For instance, using ethylene glycol as a solvent at 120°C and bubbling ammonia gas for 24 hours has been reported.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common method to monitor the endpoint of the reaction.[1]

Q5: What are some potential impurities in the final product?

A5: Potential impurities could include unreacted starting materials (e.g., ethyl 2-chloro-4-methyl-nicotinate), byproducts from side reactions, or residual solvents used during the synthesis and purification steps. The specific impurities will depend on the synthetic route chosen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and continue to monitor via TLC. - Ensure the reaction temperature is maintained at the optimal level (e.g., 120°C for ammonolysis).[1] - Check the quality and flow rate of the ammonia gas.
Degradation of starting material or product.- Ensure the reaction temperature does not exceed the recommended value. - Minimize exposure of reactants and products to air and moisture if they are sensitive.
Inefficient purification.- Optimize the extraction process by performing multiple extractions with the appropriate solvent (e.g., dichloromethane).[1] - Consider alternative purification methods such as column chromatography.
High Impurity Levels Side reactions occurring.- Adjust the reaction temperature. For example, in the synthesis of a precursor, a reaction temperature of 80-85°C resulted in lower purity (87.7%) compared to room temperature (98%).[2] - Evaluate the choice of catalyst and solvent, as these can influence side product formation.[2]
Incomplete conversion of starting material.- As with low yield, extend the reaction time and ensure optimal temperature.
Ineffective work-up procedure.- Ensure thorough washing of the product to remove residual reagents. - Optimize the recrystallization solvent and conditions.
Reaction Stalls (No further conversion observed on TLC) Deactivation of catalyst.- If a catalyst is used, consider adding a fresh portion of the catalyst.
Insufficient reagent.- For the ammonolysis step, ensure a continuous and sufficient flow of ammonia gas.[1]
Formation of an inhibiting byproduct.- Analyze the reaction mixture to identify potential inhibitors and adjust the reaction conditions to minimize their formation.

Experimental Protocols

Protocol 1: Ammonolysis of Ethyl 2-chloro-4-methyl-nicotinate[1]
  • Reaction Setup: In a suitable reaction vessel, add 48g (0.24mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.

  • Reaction Conditions: Heat the mixture to 120°C.

  • Ammonolysis: Bubble ammonia gas through the reaction mixture for 24 hours.

  • Monitoring: Monitor the reaction endpoint using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20g of water and allow the layers to separate.

    • Extract the aqueous layer three times with 20ml of dichloromethane.

    • Combine the organic phases.

  • Purification: Concentrate the combined organic phases to obtain 2-chloro-4-methyl-nicotinamide.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield and Purity of a Precursor (2-cyano-5-(dimethylamino) base-3-methyl-2,4-limonene amides)[2]
CatalystSolventYield (%)Purity (%)
Piperidines acetateMethanol75.598.3
Beta-alanineMethanol69.397.2
Not specifiedToluene83.393.7
Not specifiedMethanol88.498.0
Table 2: Effect of Temperature on the Yield and Purity of 2-chloro-4-methyl-nicotinonitrile[2]
Temperature (°C)Yield (%)Purity (%)
Not specified (presumed room temp)Not specifiedNot specified
80-8537.687.7

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl 2-chloro-4-methyl-nicotinate Ethyl 2-chloro-4-methyl-nicotinate Ammonolysis Ammonolysis Ethyl 2-chloro-4-methyl-nicotinate->Ammonolysis Ethylene Glycol Ethylene Glycol Ethylene Glycol->Ammonolysis Ammonia Gas Ammonia Gas Ammonia Gas->Ammonolysis Cooling Cooling Ammonolysis->Cooling TLC Monitoring Quenching Quenching Cooling->Quenching Add Water Extraction Extraction Quenching->Extraction Dichloromethane Concentration Concentration Extraction->Concentration This compound This compound Concentration->this compound

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion TLC Analysis Incomplete Incomplete Check Reaction Completion->Incomplete Yes Complete Complete Check Reaction Completion->Complete No Extend Reaction Time / Increase Temp Extend Reaction Time / Increase Temp Incomplete->Extend Reaction Time / Increase Temp Check Work-up & Purification Check Work-up & Purification Complete->Check Work-up & Purification Inefficient Extraction Inefficient Extraction Check Work-up & Purification->Inefficient Extraction Loss in Aqueous Layer Degradation during Work-up Degradation during Work-up Check Work-up & Purification->Degradation during Work-up Product Degradation Observed Increase Extraction Repeats Increase Extraction Repeats Inefficient Extraction->Increase Extraction Repeats Modify pH / Temperature Modify pH / Temperature Degradation during Work-up->Modify pH / Temperature

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-methylnicotinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

There are two main synthetic pathways to produce this compound:

  • From 2-Chloro-4-methylnicotinonitrile: This involves the synthesis of the nitrile precursor followed by its hydrolysis to the desired amide. The nitrile itself is often synthesized through a multi-step process.

  • From 2-Chloro-4-methylnicotinic acid or its ester: This route involves the amidation of the corresponding carboxylic acid or ester with ammonia.

Q2: What are the critical parameters influencing the yield of the 2-chloro-4-methyl nicotinonitrile precursor?

Based on documented syntheses, the following parameters are crucial for optimizing the yield of 2-chloro-4-methyl nicotinonitrile:

  • Catalyst: The choice of catalyst in the initial condensation step significantly impacts the yield and purity. For instance, in the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, catalysts like piperidine acetate and beta-alanine have been shown to be effective.[1]

  • Solvent: The reaction solvent can influence reaction rates and side product formation. Toluene has been reported to give a higher yield in certain steps compared to methanol.[1]

  • Chlorinating Agent: The choice and stoichiometry of the chlorinating agent in the cyclization and chlorination step are critical. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can sometimes provide better yields than POCl₃ alone.[1]

  • Reaction Temperature: The temperature for the chlorination step needs to be carefully controlled. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can result in decomposition and reduced purity.

Q3: What are the potential challenges in the hydrolysis of 2-chloro-4-methylnicotinonitrile to this compound?

The hydrolysis of a nitrile to an amide can be challenging because the reaction can readily proceed further to form the corresponding carboxylic acid (2-chloro-4-methylnicotinic acid). To stop the reaction at the amide stage, milder reaction conditions are generally required. Overly aggressive acidic or basic conditions and high temperatures will favor the formation of the carboxylic acid, thus reducing the yield of the desired amide.

Q4: Are there any known side products in the synthesis of this compound?

Common side products can include:

  • 2-Chloro-4-methylnicotinic acid: Formed from the over-hydrolysis of the nitrile or amide.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

  • Polymeric materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can occur.

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in the synthesis of 2-chloro-4-methyl nicotinonitrile precursor Inefficient catalysis in the condensation step.Optimize the catalyst. Consider screening catalysts such as piperidine acetate or beta-alanine.[1]
Suboptimal solvent for the reaction.Experiment with different solvents. For the condensation step, toluene has been shown to be effective.[1]
Incomplete chlorination.Adjust the amount of chlorinating agent (e.g., POCl₃ or a POCl₃/PCl₅ mixture) and optimize the reaction temperature and time.[1]
Low yield in the conversion of the nitrile to the amide Over-hydrolysis to the carboxylic acid.Use milder hydrolysis conditions. This can include using a lower concentration of acid or base, and carefully controlling the reaction temperature and time.
Low yield in the amidation of ethyl 2-chloro-4-methyl-nicotinate Incomplete reaction with ammonia.Ensure a sufficient excess of ammonia is used. The reaction may require elevated temperatures and extended reaction times (e.g., 120°C for 24 hours).[2]
Loss of product during workup.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
Impurity Formation
Symptom Possible Cause Suggested Solution
Presence of 2-chloro-4-methylnicotinic acid in the final product Over-hydrolysis of the nitrile or amide.Reduce reaction time and/or temperature during the hydrolysis step. Use a milder acid or base catalyst.
Brown or discolored product Decomposition of starting materials or product.Lower the reaction temperature, especially during the chlorination and amidation steps. Ensure an inert atmosphere (e.g., nitrogen) if starting materials are air-sensitive.
Presence of polymeric byproducts.Optimize reaction concentration and temperature. A more dilute reaction mixture may reduce polymerization.

Experimental Protocols

Synthesis of this compound from Ethyl 2-chloro-4-methyl-nicotinate[2]

This protocol describes the ammonolysis of ethyl 2-chloro-4-methyl-nicotinate to yield this compound.

Materials:

  • Ethyl 2-chloro-4-methyl-nicotinate

  • Ethylene glycol

  • Ammonia gas

  • Water

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, add 48 g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80 g of ethylene glycol.

  • Heat the reaction mixture to 120°C.

  • Bubble ammonia gas through the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 g of water to the reaction mixture.

  • The mixture will separate into layers. Separate the aqueous layer.

  • Extract the aqueous layer three times with 20 ml of dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • The reported yield of 2-chloro-4-methyl-nicotinamide is 34.8 g (85.0% molar yield) with a purity of 90.2%.[2]

Data Presentation

Table 1: Influence of Catalyst on the Yield of an Intermediate in the Synthesis of 2-chloro-4-methyl nicotinonitrile [1]

CatalystYield (%)Purity (%)
Beta-alanine69.397.2
Piperidine acetate75.598.3

Table 2: Influence of Solvent on the Yield of an Intermediate in the Synthesis of 2-chloro-4-methyl nicotinonitrile [1]

SolventYield (%)Purity (%)
Methanol69.397.2
Toluene83.393.7

Table 3: Influence of Chlorinating Agent on the Yield of 2-chloro-4-methyl nicotinonitrile [1]

Chlorinating AgentYield (%)Purity (%)
POCl₃37.6 (at 80-85°C)87.7
POCl₃ (1.5 eq) + PCl₅ (0.5 eq)6293

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile B Condensation A->B Catalyst (e.g., Piperidine acetate) C 2-cyano-5-(dimethylamino)- 3-methylpent-2,4-dienamide B->C D Chlorination & Cyclization C->D POCl3 / PCl5 E 2-Chloro-4-methylnicotinonitrile D->E F Ethyl 2-chloro-4-methyl-nicotinate G Ammonolysis F->G Ammonia gas Ethylene glycol, 120°C H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingYield cluster_precursor Precursor Synthesis Stage cluster_final Final Amidation Stage Start Low Yield of This compound Precursor_Yield Low Precursor Yield? Start->Precursor_Yield Amidation_Yield Low Amidation Yield? Start->Amidation_Yield No Catalyst Optimize Catalyst (e.g., Piperidine acetate) Precursor_Yield->Catalyst Yes Solvent Optimize Solvent (e.g., Toluene) Catalyst->Solvent Chlorination Optimize Chlorinating Agent & Temperature Solvent->Chlorination Over_Hydrolysis Check for Over-hydrolysis (if from nitrile) Amidation_Yield->Over_Hydrolysis Yes Incomplete_Amidation Incomplete Ammonolysis? (if from ester) Amidation_Yield->Incomplete_Amidation No Milder_Conditions Use Milder Conditions Over_Hydrolysis->Milder_Conditions Optimize_Ammonia Increase Ammonia Excess & Reaction Time/Temp Incomplete_Amidation->Optimize_Ammonia

Caption: Troubleshooting decision tree for low yield issues.

References

stability issues of 2-Chloro-4-methylnicotinamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.

While specific stability data for this compound is not extensively available in published literature, this guide leverages established principles of chemical stability and data from structurally similar compounds, such as chlorinated pyridines and nicotinamide derivatives, to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis, and to a lesser extent, photolysis. The presence of an amide group and a chloro-substituted pyridine ring makes the molecule susceptible to degradation under certain conditions.

  • Hydrolysis: The amide linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of 2-chloro-4-methylnicotinic acid and ammonia.[1][2] The chlorine atom on the pyridine ring can also be a site for nucleophilic substitution, although this typically requires more forcing conditions.[3][4]

  • Photolysis: Nicotinamide and its derivatives can be sensitive to light, which may lead to degradation.[5][6] It is advisable to protect solutions of this compound from prolonged exposure to direct light.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended. For aqueous buffers, it is advisable to use freshly prepared solutions and maintain a pH close to neutral (pH 6-8) to minimize hydrolysis. Long-term storage of solutions is not recommended without conducting specific stability studies.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[7] This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guides

Issue 1: Gradual loss of compound activity or concentration in aqueous solution.
Potential Cause Troubleshooting Steps
Hydrolysis 1. Verify pH: Check the pH of your aqueous solution. Extreme pH values (<4 or >8) can accelerate hydrolysis. Adjust the pH to a neutral range (6-8) if possible. 2. Temperature: Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles. 3. Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the impact of degradation over time.
Adsorption to container surfaces 1. Container Material: Consider using low-adsorption vials (e.g., polypropylene or silanized glass). 2. Solvent Choice: If the experimental design allows, consider using a solvent system where the compound is more soluble and less likely to adsorb.
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
Potential Cause Troubleshooting Steps
Degradation 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unknown peaks.[8][9] 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which can aid in their structural elucidation.
Contamination 1. Solvent Blank: Inject a solvent blank to ensure that the unknown peaks are not originating from the solvent or the analytical system. 2. Reagent Purity: Verify the purity of all reagents and solvents used in the sample preparation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9][10]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 105°C.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperature
Acid Hydrolysis0.1 M HCl60°C
Base Hydrolysis0.1 M NaOH60°C
Oxidation3% H₂O₂Room Temperature
ThermalNone (solid state)105°C
PhotolyticICH-compliant light sourceAs per ICH Q1B

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN/MeOH) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent This compound acid_prod 2-Chloro-4-methylnicotinic Acid + NH₃ parent->acid_prod H⁺ or OH⁻ photo_prod Photodegradation Products parent->photo_prod hν (Light)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Purification of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-4-methylnicotinamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent like n-hexane is often the preferred and more straightforward method, capable of yielding high-purity crystalline material. Column chromatography is a valuable alternative for separating the target compound from impurities with similar solubility characteristics.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors such as 2-chloro-4-methylnicotinonitrile or (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile.

  • Hydrolysis product: 2-Chloro-4-methylnicotinic acid can be present due to the hydrolysis of the amide functionality, especially in the presence of water at non-neutral pH.

  • Byproducts from chlorination: If phosphorus oxychloride or a similar reagent was used in the synthesis of a precursor, related phosphorus byproducts might be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be carried over.

Q3: My purified product has a low melting point. What could be the cause?

A3: A low or broad melting point is a strong indicator of impurities. The presence of residual solvents or unreacted starting materials can depress the melting point. Further purification by recrystallization or column chromatography is recommended. The expected melting point for pure this compound is in the range of 70-71°C.

Q4: I am losing a significant amount of my product during purification. How can I improve my yield?

A4: Low yield can be a problem in both recrystallization and column chromatography.

  • For recrystallization: Using the minimum amount of hot solvent to dissolve the product is crucial. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Ensure the solution is sufficiently cooled to maximize crystal formation.

  • For column chromatography: Product loss can occur if the compound streaks on the column or if the chosen solvent system is not optimal. Additionally, amides can sometimes be challenging to elute completely from silica gel.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Place the solution in an ice bath or freezer to induce crystallization.- If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod.- Consider using a different solvent or a co-solvent system.
Product oils out instead of crystallizing. - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.- Allow the solution to cool to room temperature slowly before moving it to an ice bath.- Perform a preliminary purification by a quick filtration through a small plug of silica gel before recrystallization.
Low yield of recovered crystals. - Too much solvent was used for recrystallization.- Incomplete precipitation from the solution.- Crystals were filtered before crystallization was complete.- Use the minimum amount of near-boiling solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time.- Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Colored impurities in the final product. - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). - The solvent system (mobile phase) is not optimal.- Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation (a difference in Rf values of at least 0.2). A common starting point for polar aromatic compounds is a hexane/ethyl acetate mixture.
The product is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the product is still retained, adding a small percentage of methanol to the mobile phase may be necessary.
The product elutes too quickly (with the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Streaking or tailing of the product on the column/TLC. - The compound is interacting too strongly with the stationary phase (silica gel).- The column is overloaded.- Add a small amount of a modifier to the mobile phase. For a basic compound like a pyridine derivative, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape.- Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the mass of the silica gel).

Data Presentation

Purification Method Solvent/Mobile Phase Reported Yield Reported Purity (Melting Point)
Recrystallizationn-Hexane98%70-71°C

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • n-Hexane

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of n-hexane and heat the mixture to boiling with gentle swirling.

  • Continue to add small portions of hot n-hexane until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold n-hexane.

  • Dry the purified crystals under vacuum to obtain a white crystalline solid.

  • Determine the melting point and calculate the yield.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To purify this compound using column chromatography. This is a general guideline, and optimization is necessary.

Part A: Thin Layer Chromatography (TLC) for Solvent System Selection

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1 or 3:1).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35, and good separation from impurities is observed.

Part B: Column Chromatography Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Selected mobile phase (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column by packing it with silica gel as a slurry in the mobile phase.

  • Add a thin layer of sand on top of the silica gel.

  • Pre-elute the column with the mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.

  • Carefully add the mobile phase to the top of the column and begin elution.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Troubleshooting_Purification start Crude this compound recrystallization Attempt Recrystallization (n-Hexane) start->recrystallization check_purity Check Purity (TLC, MP) recrystallization->check_purity pure_product Pure Product (MP: 70-71°C) check_purity->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Impure troubleshoot_column Troubleshoot Column Chromatography check_purity->troubleshoot_column Impure column_chromatography Perform Column Chromatography column_chromatography->check_purity troubleshoot_recrystallization->column_chromatography If still impure troubleshoot_column->column_chromatography Re-run with optimized conditions

Caption: A workflow for the purification of this compound.

Impurity_Formation cluster_synthesis Synthesis & Work-up cluster_impurities Potential Impurities Precursors Precursors Reaction Reaction Precursors->Reaction Crude Product Crude Product Reaction->Crude Product Unreacted Precursors Unreacted Precursors Reaction->Unreacted Precursors Side Products Side Products Reaction->Side Products Hydrolysis Product 2-Chloro-4-methylnicotinic acid Crude Product->Hydrolysis Product H2O

Caption: Potential sources of impurities in this compound.

avoiding side reactions with 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methylnicotinamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The primary side reactions involving this compound are nucleophilic aromatic substitution (SNAr) at the C2 position, hydrolysis of the chloro group to form 2-hydroxy-4-methylnicotinamide, and hydrolysis of the amide group under acidic or basic conditions. Less common, but possible, are self-condensation reactions under harsh basic conditions.

Q2: How does the reactivity of the chloro group in this compound compare to other halopyridines?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, the reactivity of halopyridines generally follows the trend I > Br > Cl. Therefore, this compound is less reactive than its bromo or iodo analogs, often requiring more active catalysts, specialized ligands, and higher temperatures.[1] Conversely, for nucleophilic aromatic substitution (SNAr), the trend is often F > Cl > Br > I, making the chloro-substituted pyridine more reactive than the bromo- or iodo-substituted versions.[1]

Q3: What is the role of the methyl and nicotinamide groups in the reactivity of the molecule?

A3: The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions for nucleophilic attack. The methyl group at the 4-position has a mild electron-donating effect, which can slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. The nicotinamide group at the 3-position is an electron-withdrawing group, which further activates the pyridine ring to nucleophilic attack.

Q4: Can this compound undergo self-condensation?

A4: While less common for nicotinamide derivatives compared to compounds with more acidic protons, self-condensation is a potential side reaction, particularly under strong basic conditions. This type of reaction, known as a symmetrical aldol condensation, involves one molecule acting as a nucleophile and another as an electrophile.[2] To minimize this, it is crucial to control the base concentration and reaction temperature.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: You are attempting to substitute the 2-chloro group with a nucleophile (e.g., an amine or alcohol) and are observing low to no product formation, or a significant amount of starting material remains.

Potential Cause Troubleshooting Recommendation
Insufficient Ring Activation The pyridine ring may not be sufficiently activated for the specific nucleophile.
- Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
- Use a More Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP can enhance the reactivity of the nucleophile.
Weak Nucleophile The chosen nucleophile may not be strong enough to displace the chloride.
- Use a Stronger Base: For neutral nucleophiles like alcohols or amines, a strong, non-nucleophilic base (e.g., NaH, KHMDS) can be used to generate the more reactive alkoxide or amide in situ.
Poor Leaving Group Ability While better than Br or I in SNAr, Cl is still a moderately good leaving group.
- Consider a Fluorinated Analog: If synthetically accessible, the corresponding 2-fluoro-4-methylnicotinamide would be more reactive in SNAr.
Issue 2: Formation of 2-Hydroxy-4-methylnicotinamide as a Byproduct

Problem: During your reaction, you observe the formation of a significant amount of the hydrolyzed product, 2-hydroxy-4-methylnicotinamide.

Potential Cause Troubleshooting Recommendation
Presence of Water Trace amounts of water in the reaction mixture can lead to hydrolysis, especially at elevated temperatures or in the presence of acid or base.
- Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Basic Reaction Conditions Hydroxide ions, either from an aqueous base or generated from water, can act as a nucleophile.
- Use a Non-Hydroxide Base: Employ non-nucleophilic bases like potassium carbonate or cesium carbonate if compatible with the reaction.
Acidic Reaction Conditions Acid-catalyzed hydrolysis can also occur.
- Maintain Neutral or Basic pH: If the reaction allows, maintain a non-acidic environment.
Issue 3: Hydrolysis of the Amide Group

Problem: You are isolating a product where the nicotinamide group has been hydrolyzed to a carboxylic acid (4-methyl-2-chloronicotinic acid).

Potential Cause Troubleshooting Recommendation
Strongly Acidic or Basic Conditions Amides can be hydrolyzed under both acidic and basic conditions, often requiring heat.[3][4][5]
- Moderate Reaction Conditions: Avoid prolonged heating in the presence of strong acids or bases.
- Control pH during Workup: Neutralize the reaction mixture carefully during workup to avoid exposing the product to extreme pH for extended periods.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for the substitution of the 2-chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Add the amine nucleophile and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Cross-Coupling of this compound

This protocol outlines a general procedure for a Suzuki cross-coupling reaction. Note that optimization of the catalyst, ligand, and base is often necessary for chloropyridines.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Schlenk flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ and SPhos to the degassed dioxane/water mixture and stir for 10 minutes.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (this compound, Nucleophile/Boronic Acid, Base) solvent Add Degassed/ Anhydrous Solvent start->solvent catalyst Add Catalyst System (for Cross-Coupling) solvent->catalyst heat Heat to Desired Temperature solvent->heat catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue if incomplete quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for reactions involving this compound.

side_reactions cluster_snar Nucleophilic Aromatic Substitution cluster_hydrolysis_cl Hydrolysis of Chloro Group cluster_hydrolysis_amide Hydrolysis of Amide Group reactant This compound snar_product 2-Substituted-4-methylnicotinamide reactant->snar_product Desired Pathway hydrolysis_cl_product 2-Hydroxy-4-methylnicotinamide reactant->hydrolysis_cl_product Side Reaction hydrolysis_amide_product 2-Chloro-4-methylnicotinic Acid reactant->hydrolysis_amide_product Side Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->snar_product water_cl H2O (Acid or Base) water_cl->hydrolysis_cl_product water_amide H2O (Strong Acid or Base) water_amide->hydrolysis_amide_product

Caption: Potential reaction pathways and side reactions of this compound.

References

enhancing the solubility of 2-Chloro-4-methylnicotinamide for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylnicotinamide. Our goal is to help you overcome common challenges related to the solubility of this compound in your biological assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assay. What are the recommended solvents?

A1: this compound is expected to have low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium. Common organic solvents for creating stock solutions of poorly soluble compounds include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Caution: Always determine the maximum tolerated concentration of the organic solvent by your specific cell line or assay system, as high concentrations can be toxic. A vehicle control experiment is essential.

Q2: My compound precipitates out of solution when I add my DMSO stock to the aqueous assay medium. How can I prevent this?

A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer. The abrupt change in solvent polarity causes the compound to "crash out." Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. First, create an intermediate dilution of your stock in a small volume of the assay medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your assay medium. This gradual change in the solvent environment can help maintain solubility.[1]

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep your compound in solution.[1] It is critical to determine the maximum DMSO tolerance of your specific cell line by running a vehicle control experiment.[1]

  • Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes help prevent precipitation.[1]

  • Incorporate Serum: If your assay protocol allows, adding the compound to a medium containing serum can be beneficial. Serum proteins can bind to hydrophobic compounds and increase their apparent solubility.[1]

Q3: I've tried the above methods, but I still see precipitation. Are there other techniques to enhance the solubility of this compound?

A3: Yes, several other methods can be employed to improve the aqueous solubility of poorly soluble compounds:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility.[1]

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[1]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a complex that is more water-soluble.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at 4°C.[2] Stock solutions in organic solvents should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: What are the known safety hazards of this compound?

A2: According to available safety data sheets for similar compounds, this compound may cause skin and eye irritation and may cause respiratory irritation.[3] It is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Q3: Where can I find the Material Safety Data Sheet (MSDS) for this compound?

A3: The MSDS (also known as a Safety Data Sheet or SDS) should be available from the chemical supplier where you purchased the compound.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in common laboratory solvents. This data is for illustrative purposes to guide your solvent selection. Actual solubility may vary.

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)25< 0.1
Ethanol25~10
Methanol25~15
DMSO25> 50
Acetonitrile25~5

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution for Aqueous Assays
  • Thaw an aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO).

  • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed (37°C) cell culture medium or PBS. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

  • Vortex the intermediate dilution gently.

  • Add the desired volume of the intermediate dilution to your final assay volume. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in your assay plate to achieve a final concentration of 1 µM.

  • Gently mix the final solution.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound for Biological Assays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment intermediate Prepare Intermediate Dilution thaw->intermediate final Prepare Final Assay Solution intermediate->final assay Biological Assay final->assay Add to Assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Compound Precipitates in Aqueous Medium stepwise Try Stepwise Dilution start->stepwise prewarm Pre-warm the Medium stepwise->prewarm Still Precipitates success Solubility Improved stepwise->success Soluble serum Incorporate Serum prewarm->serum Still Precipitates prewarm->success Soluble increase_dmso Increase Final DMSO % (with caution) serum->increase_dmso Still Precipitates serum->success Soluble other_methods Consider Other Methods (pH, Co-solvents, Cyclodextrins) increase_dmso->other_methods Still Precipitates increase_dmso->success Soluble other_methods->success Soluble

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Optimization of Fragment Screening with 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-4-methylnicotinamide in fragment-based drug discovery (FBDD) campaigns.

FAQs: this compound in Fragment Screening

Q1: What are the key physicochemical properties of this compound relevant for fragment screening?

A1: While specific experimental data for this compound is not extensively published, we can infer key properties based on its structural similarity to nicotinamide and related derivatives. These properties are crucial for designing successful screening experiments.

PropertyPredicted Value/ConsiderationImplication for Fragment Screening
Molecular Weight 170.6 g/mol [1][2]Ideal for a fragment, adhering to the 'Rule of Three'.
LogP ~1.09[2]Indicates moderate lipophilicity, suggesting good solubility in aqueous buffers with the potential for membrane permeability.
Topological Polar Surface Area (TPSA) 41.99 Ų[2]Suggests good potential for cell permeability.
Hydrogen Bond Donors 1[2]Can participate in hydrogen bonding interactions with the target protein.
Hydrogen Bond Acceptors 2[2]Offers additional opportunities for hydrogen bonding.
Rotatable Bonds 1[2]Low number of rotatable bonds provides conformational rigidity, which is favorable for binding.
Aqueous Solubility Predicted to be moderate to high.Should be experimentally verified in the specific screening buffer to be used.
Stability Generally stable.Potential for hydrolysis of the amide bond under extreme pH or temperature conditions should be considered.

Q2: Which screening techniques are most suitable for this compound?

A2: Given its predicted properties, this compound is amenable to a variety of biophysical screening techniques. The choice of method will depend on the target protein, available instrumentation, and throughput requirements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are well-suited for detecting weak binding of small fragments like this compound.[3][4]

  • Surface Plasmon Resonance (SPR): SPR can provide real-time kinetics and affinity data, making it a powerful tool for primary screening and hit validation.[5][6]

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for validating hits and provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, and entropy).[5][6]

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique can be used as a primary screening method to identify fragments that stabilize the target protein upon binding.[7]

  • X-ray Crystallography: Soaking crystals of the target protein with this compound can provide direct structural evidence of binding and the precise binding mode, which is invaluable for structure-based drug design.[8]

Q3: How should I prepare a stock solution of this compound for screening?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid interference with the assay and protein stability. The solubility of the compound in the final screening buffer should be experimentally determined to avoid precipitation.

Troubleshooting Guide

This guide addresses common issues that may arise during fragment screening with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Solubility/Precipitation in Assay Buffer - The concentration of the fragment exceeds its solubility limit in the aqueous buffer.- The final DMSO concentration is too low to maintain solubility.- Buffer components (e.g., salts, pH) are affecting solubility.- Experimentally determine the maximum solubility of this compound in your specific screening buffer.- Prepare a fresh, lower concentration stock solution.- Test a range of DMSO concentrations to find the optimal balance between solubility and assay interference.- Evaluate the effect of buffer pH and salt concentration on solubility.
No Hits Identified in Primary Screen - The fragment does not bind to the target protein under the tested conditions.- The assay is not sensitive enough to detect weak binding.- The fragment is unstable in the assay buffer.- The protein is inactive or misfolded.- Use orthogonal screening techniques to confirm the lack of binding.- Increase the fragment concentration, if solubility permits.- Optimize assay parameters (e.g., protein concentration, incubation time).- Assess the stability of this compound in the screening buffer over the time course of the experiment using techniques like HPLC or LC-MS.- Verify the activity and structural integrity of the target protein.
High Rate of False Positives - The fragment is an aggregator at the screening concentration.- The fragment interferes with the detection method (e.g., fluorescence quenching, non-specific binding to SPR chip).- The fragment is reactive and covalently modifies the target or other assay components.- Use dynamic light scattering (DLS) to check for aggregation.- Include appropriate controls to identify assay interference.- Perform hit validation using an orthogonal biophysical method.- For SPR, use a reference flow cell to subtract non-specific binding.- Assess the reactivity of the chloro- and amide- functionalities under assay conditions.
Inconsistent Results Between Assays - Different assay conditions (e.g., buffer, temperature, protein construct).- One of the assays is producing artifacts.- The binding event is highly dependent on specific experimental conditions.- Ensure that assay conditions are as similar as possible across different techniques.- Carefully validate each assay to rule out artifacts.- Systematically vary experimental parameters to understand the source of the discrepancy.
Difficulty in Obtaining a Co-crystal Structure - The fragment has low affinity, resulting in low occupancy in the crystal.- The soaking or co-crystallization conditions are not optimal.- The crystal packing prevents access to the binding site.- Increase the concentration of the fragment in the soaking solution.- Screen a variety of soaking times and conditions (e.g., different cryoprotectants).- Attempt co-crystallization with the fragment.- Consider using a different crystal form of the protein.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point. Researchers should optimize these protocols for their specific target and instrumentation.

Protocol 1: Solubility Determination in Screening Buffer
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to the screening buffer.

  • Equilibration: Shake the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Repeat: Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Thermal Shift Assay (TSA) for Primary Screening
  • Protein and Dye Preparation: Prepare a solution of the target protein in the screening buffer. Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add this compound to the desired final concentration. Include appropriate controls (e.g., no fragment, DMSO only).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: A positive hit is identified by a significant increase in the Tm of the protein in the presence of the fragment compared to the control.

Protocol 3: Surface Plasmon Resonance (SPR) for Hit Validation
  • Chip Preparation: Immobilize the target protein onto a suitable SPR sensor chip surface.

  • Fragment Injection: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the binding data to an appropriate model (e.g., steady-state affinity or kinetic model) to determine the dissociation constant (KD).

Visualizations

Fragment Screening Workflow

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_elaboration Lead Generation TargetPrep Target Protein Preparation & QC PrimaryScreen Primary Screen (e.g., TSA, NMR, SPR) TargetPrep->PrimaryScreen FragmentLib Fragment Library (incl. This compound) Solubility & Stability Check FragmentLib->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent HitValidation Hit Validation (Orthogonal Biophysical Method, e.g., ITC) HitIdent->HitValidation StructuralBiology Structural Biology (X-ray Crystallography / NMR) HitValidation->StructuralBiology SBDD Structure-Based Drug Design StructuralBiology->SBDD LeadOpt Lead Optimization SBDD->LeadOpt

Caption: A typical workflow for fragment-based drug discovery.

Troubleshooting Logic for No Hits

No_Hits_Troubleshooting Start No Hits Identified CheckFragment Check Fragment Properties Start->CheckFragment CheckAssay Check Assay Performance Start->CheckAssay CheckProtein Check Protein Quality Start->CheckProtein Solubility Solubility Issue? CheckFragment->Solubility Stability Stability Issue? CheckFragment->Stability Sensitivity Assay Sensitivity? CheckAssay->Sensitivity Activity Protein Active? CheckProtein->Activity Solubility->Stability No OptimizeBuffer Optimize Buffer / [DMSO] Solubility->OptimizeBuffer Yes FreshCompound Use Fresh Compound Stability->FreshCompound Yes NoBinding Conclusion: Likely No Binding Stability->NoBinding No OptimizeAssay Optimize Assay Parameters Sensitivity->OptimizeAssay Yes Sensitivity->NoBinding No QCProtein Re-purify / QC Protein Activity->QCProtein No Activity->NoBinding Yes

Caption: A logical flow for troubleshooting the absence of hits.

References

Technical Support Center: Scaling Up 2-Chloro-4-methylnicotinamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-4-methylnicotinamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.

Synthesis and Reaction Control

Question: What are the common causes of low yield in the synthesis of this compound?

Answer: Low yields can often be attributed to several factors. Suboptimal reaction conditions are a primary cause; it is critical to ensure the temperature, reaction time, and reactant concentrations are optimized. The purity of starting materials and solvents is also crucial, as impurities can lead to side reactions or inhibit the primary reaction pathway. For reactions sensitive to air and moisture, employing a proper inert atmosphere is essential. Inefficient mixing, especially in heterogeneous reaction mixtures, can also result in lower yields. Finally, the desired product may be unstable under the reaction or work-up conditions, leading to degradation.

Question: How can I minimize the formation of byproducts during the chlorination step?

Answer: The chlorination of nicotinamide derivatives can sometimes lead to the formation of undesired isomers or over-chlorinated products. To minimize these byproducts, precise control over the reaction temperature is critical. The choice and stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)) are also vital. Using a solvent-free approach with equimolar amounts of POCl₃ has been reported to be effective in reducing waste and improving reaction specificity.[1][2] The gradual addition of the chlorinating agent can also help to control the reaction exotherm and prevent localized overheating, which can favor byproduct formation.

Question: What are the key safety precautions to consider when using phosphorus oxychloride (POCl₃) for chlorination at a larger scale?

Answer: Phosphorus oxychloride is a hazardous reagent, and its use on a large scale requires strict safety protocols. A major concern is its violent reaction with water, which is highly exothermic and releases corrosive hydrogen chloride gas. Therefore, all reactions must be conducted under strictly anhydrous conditions. The quenching of excess POCl₃ at the end of the reaction also needs careful management due to the potential for delayed and highly exothermic events.[1][2] Adequate ventilation and personal protective equipment are mandatory. A thorough safety review and risk assessment should be conducted before any scale-up operation.

Work-up and Purification

Question: What are the most effective methods for purifying crude this compound?

Answer: The choice of purification method depends on the nature and quantity of the impurities. Common techniques for purifying chlorinated pyridines include:

  • Recrystallization: This is often an effective method for removing minor impurities. The choice of solvent is critical for achieving good recovery and purity.

  • Column Chromatography: For laboratory-scale purifications where impurities have similar polarities to the product, column chromatography using silica gel can be very effective.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, distillation under reduced pressure can be a viable option, particularly at a larger scale.

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities from the product.

A combination of these methods may be necessary to achieve the desired purity.

Question: I am observing a persistent colored impurity in my final product. How can I remove it?

Answer: Colored impurities can often be removed by treatment with activated carbon. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is stirred or heated for a period before being filtered. Recrystallization from a suitable solvent system can also be effective in removing colored impurities.

Scale-up and Process Optimization

Question: What are the primary challenges when scaling up the synthesis of this compound from the lab to a pilot plant?

Answer: Scaling up a chemical synthesis presents several challenges that are often not apparent at the lab scale. Key challenges include:

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor. Inefficient heat removal can lead to temperature gradients, promoting side reactions and potentially creating safety hazards.

  • Mass Transfer and Mixing: Achieving efficient mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized high concentrations of reactants, which can result in the formation of byproducts.

  • Reagent Addition: The rate of addition of critical reagents, which can be done quickly in the lab, needs to be carefully controlled on a larger scale to manage the reaction exotherm and maintain optimal stoichiometry.

  • Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become more complex and time-consuming at a larger scale.

Question: How can I optimize the process to improve efficiency and reduce costs for large-scale production?

Answer: Process optimization for cost-effective large-scale production involves several strategies:

  • Solvent Selection: Choose solvents that are effective, safe, readily available, and easily recyclable.

  • Reagent Stoichiometry: Minimize the use of excess reagents to reduce costs and simplify purification.

  • Cycle Time Reduction: Optimize reaction times and work-up procedures to increase the throughput of the equipment.

  • Telescoping Processes: Where possible, combine multiple reaction steps into a single pot to avoid lengthy isolation and purification of intermediates.

  • Continuous Flow Chemistry: For some reactions, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, control, and efficiency.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: The purity of commercially available this compound is typically ≥98%.[4]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for determining chromatographic purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) verifies the molecular weight. For elemental composition, Elemental Analysis (EA) is used.

Q3: Are there any specific storage conditions recommended for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.

Q4: What are some common downstream applications of this compound?

A4: this compound is a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Nevirapine.[1] It is also used in the development of other biologically active compounds.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Pyridine Derivatives

ParameterMethod 1: Excess POCl₃Method 2: Equimolar POCl₃ (Solvent-Free)
POCl₃ Stoichiometry Excess (often used as solvent)1.0 - 1.2 equivalents
Temperature Reflux100-160 °C (sealed reactor)
Reaction Time 2-12 hours1-6 hours
Work-up Quenching of large excess of POCl₃Direct filtration or distillation
Yield Variable, often moderate to goodGenerally high
Waste Generation High (due to excess POCl₃)Low
Safety Concerns High exotherm during quenchingControlled reaction, less quenching hazard

Note: The data presented is a general comparison based on literature for similar compounds and may need to be optimized for the specific synthesis of this compound.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hydroxy-4-methylnicotinamide

Materials:

  • 2-Hydroxy-4-methylnicotinamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-methylnicotinamide in dichloromethane.

  • Add pyridine to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 2-Hydroxy-4-methylnicotinamide 2-Hydroxy-4-methylnicotinamide This compound This compound 2-Hydroxy-4-methylnicotinamide->this compound Chlorination Pyridine, Reflux POCl3 POCl3 POCl3->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Low_Yield Low Yield Observed Check_Conditions Check Reaction Conditions (Temp, Time, Conc.) Low_Yield->Check_Conditions Check_Purity Check Reagent Purity & Solvent Dryness Check_Conditions->Check_Purity Conditions OK Optimize Optimize Conditions Check_Conditions->Optimize Conditions Not Optimal Check_Atmosphere Ensure Inert Atmosphere Check_Purity->Check_Atmosphere Purity OK Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents Impurities Found Improve_Technique Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Atmosphere Compromised Successful_Synthesis Improved Yield Check_Atmosphere->Successful_Synthesis Atmosphere OK Optimize->Successful_Synthesis Purify_Reagents->Successful_Synthesis Improve_Technique->Successful_Synthesis

Caption: Troubleshooting workflow for low reaction yield.

Scale_Up_Factors Scale_Up Scale-Up Success Heat_Transfer Efficient Heat Transfer Scale_Up->Heat_Transfer Mass_Transfer Effective Mass Transfer (Mixing) Scale_Up->Mass_Transfer Process_Safety Robust Process Safety Scale_Up->Process_Safety Economic_Viability Economic Viability Scale_Up->Economic_Viability Reactor_Design Reactor_Design Heat_Transfer->Reactor_Design Influenced by Impeller_Design Impeller_Design Mass_Transfer->Impeller_Design Influenced by Risk_Assessment Risk_Assessment Process_Safety->Risk_Assessment Based on Process_Optimization Process_Optimization Economic_Viability->Process_Optimization Driven by

Caption: Key factors for successful process scale-up.

References

Validation & Comparative

validation of 2-Chloro-4-methylnicotinamide as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. To effectively probe the biological functions of NNMT and validate it as a drug target, potent, selective, and cell-active chemical probes are indispensable. This guide provides an objective comparison of two prominent bisubstrate inhibitors of NNMT, II399 and LL320, with a focus on their performance as chemical probes, supported by experimental data.

Quantitative Performance of NNMT Inhibitors

The efficacy and utility of a chemical probe are defined by its potency, cellular activity, and selectivity. The following table summarizes the key quantitative data for II399 and its predecessor, LL320, providing a clear comparison of their biochemical and cellular performance.

CompoundTargetAssay TypeKᵢ (nM)Cellular IC₅₀ (µM)Selectivity Highlights
II399 Human NNMTBiochemical5.9[1][2][3]1.9 (48h treatment)[2][3]>1,000-fold selective over a panel of methyltransferases (PNMT, INMT, G9a, SETD7, PRMT1)[4]. Improved selectivity over LL320 in cellular chemoproteomic profiling[4].
LL320 Human NNMTBiochemical1.6 - 6.8[4][5]>100[4]Highly selective over many methyltransferases, but shows some off-target interactions (RNMT, DPH5, SAHH) in chemoproteomic studies[4].

The Chemical Probe Validation Workflow

The validation of a chemical probe is a multi-step process that ensures the molecule is a reliable tool for studying its intended target. The general workflow involves assessing the probe's potency, selectivity, and on-target engagement in a cellular context.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Validation (Optional) Potency Potency Assessment (IC₅₀, Kᵢ) Selectivity Selectivity Profiling (vs. related targets) Potency->Selectivity Biochemical Validation Cellular_Activity Cellular Activity (EC₅₀) Selectivity->Cellular_Activity Transition to Cellular Assays Target_Engagement Target Engagement (CETSA, NanoBRET) Cellular_Activity->Target_Engagement Confirming On-Target Action On_Target_Phenotype On-Target Phenotype (Biomarker modulation) Target_Engagement->On_Target_Phenotype Linking Target to Function PK_PD Pharmacokinetics & Pharmacodynamics On_Target_Phenotype->PK_PD Preclinical Development In_Vivo_Efficacy In Vivo Efficacy PK_PD->In_Vivo_Efficacy Animal Model Studies

A generalized workflow for the validation of a chemical probe.

The Role of NNMT in Cellular Metabolism

NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM), a precursor to NAD⁺. This reaction consumes the universal methyl donor S-adenosylmethionine (SAM), producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA). By regulating the levels of NAM and SAM, NNMT influences a wide range of cellular processes, including energy metabolism, DNA repair, and epigenetic regulation.

NNMT_Pathway cluster_SAM Methionine Cycle cluster_NAD NAD+ Salvage Pathway SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation NNMT NNMT SAM->NNMT SAH->SAM Regeneration NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD Salvage NAM->NNMT MNA 1-Methylnicotinamide (MNA) NAD->NAM Consumption (Sirtuins, PARPs) NNMT->SAH NNMT->MNA

The central role of NNMT in cellular metabolism.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of chemical probes. Below are the methodologies for key assays used to characterize NNMT inhibitors.

Biochemical NNMT Activity Assay (Coupled-Enzyme, Fluorescence-Based)

This assay measures the enzymatic activity of NNMT by detecting the production of SAH in a coupled reaction.

Principle: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing SAH. In a coupled reaction, SAH hydrolase (SAHH) hydrolyzes SAH to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence. Inhibitors of NNMT will decrease the production of SAH and therefore reduce the fluorescent signal.[6]

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • SAH hydrolase (SAHH)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (II399, LL320)

  • 384-well black, low-volume microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a reaction mixture containing assay buffer, SAHH, and the fluorescent probe.

  • Add the NNMT enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for ThioGlo®).

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.[7][8]

Principle: The binding of a ligand (e.g., an inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[7]

Materials:

  • Cultured cells expressing NNMT (e.g., HEK293T or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compound (e.g., II399)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific for NNMT

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-NNMT antibody.

  • Quantify the band intensities and plot the amount of soluble NNMT as a function of temperature to generate melting curves for the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Chemoproteomic Profiling for Selectivity Assessment

Chemoproteomics is used to identify the protein targets of a small molecule on a proteome-wide scale, providing a comprehensive assessment of its selectivity.[4][9]

Principle: An affinity probe is synthesized by attaching a linker and a reactive or affinity group (e.g., biotin) to the chemical probe of interest. This probe is then incubated with cell lysate to allow it to bind to its protein targets. The probe-protein complexes are then captured, enriched, and the bound proteins are identified by mass spectrometry. A competition experiment, where the cell lysate is pre-incubated with an excess of the untagged parent compound, is performed to distinguish specific binders from non-specific ones.[10][11]

Materials:

  • Affinity-tagged version of the NNMT inhibitor (e.g., biotinylated II399)

  • Untagged parent compound (II399) for competition

  • Cell lysate from a relevant cell line

  • Affinity resin (e.g., streptavidin-agarose beads)

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment and software for protein identification and quantification

Procedure:

  • Synthesize an affinity-tagged version of the inhibitor. The attachment point for the linker should be chosen carefully to minimize disruption of the inhibitor's binding to the target.

  • Lyse cultured cells and clarify the lysate by centrifugation.

  • For the competition experiment, pre-incubate a portion of the cell lysate with an excess of the untagged parent compound.

  • Incubate the cell lysates (with and without the competitor) with the affinity-tagged probe.

  • Add the affinity resin to the lysates and incubate to capture the probe-protein complexes.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the resin.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS to identify and quantify the proteins.

  • Compare the protein profiles from the probe-only and the competition samples. Proteins that are significantly less abundant in the competition sample are considered specific binders of the chemical probe.

References

Comparative Analysis of 2-Chloro-4-methylnicotinamide: Data Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available experimental data regarding the biological activity and comparative performance of 2-Chloro-4-methylnicotinamide. While the compound is commercially available for research purposes, as evidenced by listings from various chemical suppliers[1][2][3], dedicated studies detailing its pharmacological or biological effects in comparison to other nicotinamide derivatives could not be identified.

Nicotinamide and its derivatives are a versatile class of compounds with a wide range of applications in drug discovery and development. They are known to exhibit a variety of biological activities, including roles as enzyme inhibitors, antifungal agents, and modulators of signaling pathways. The therapeutic potential of these derivatives is largely dictated by the nature and position of substituents on the pyridine ring.

The Landscape of Nicotinamide Derivatives

Nicotinamide itself is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), playing a crucial role in cellular metabolism and energy production.[4] Modifications to the nicotinamide scaffold have led to the development of derivatives with tailored biological activities. For instance, various derivatives have been investigated as:

  • PARP Inhibitors: Nicotinamide and its analogs can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This property is being explored for cancer therapy.[4][5]

  • Antifungal Agents: Certain nicotinamide derivatives have demonstrated potent activity against fungal pathogens like Candida albicans by disrupting the cell wall.[6][7]

  • Enzyme Inhibitors: The nicotinamide core is a scaffold for designing inhibitors of various enzymes, including ALKBH2, a DNA demethylase, and Nicotinamide N-methyltransferase (NNMT).[8][9]

  • VEGFR-2 Inhibitors: Novel nicotinamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing potential as anticancer agents.[10]

Structure-Activity Relationships in Nicotinamide Derivatives

The biological activity of nicotinamide derivatives is highly dependent on their chemical structure. The addition of different functional groups to the pyridine ring can significantly alter their potency, selectivity, and pharmacokinetic properties. For example, the introduction of halogens, such as chlorine, can impact the electronic properties of the molecule and its ability to interact with biological targets. Similarly, the position of methyl groups can influence the compound's metabolism and binding affinity.

The Unexplored Potential of this compound

The specific substitution pattern of this compound, with a chlorine atom at the 2-position and a methyl group at the 4-position, suggests potential for unique biological activities. However, without experimental data, any discussion of its performance remains speculative. To conduct a meaningful comparative analysis, future research would need to involve synthesizing this compound and evaluating it alongside other nicotinamide derivatives in a panel of relevant biological assays.

Future Directions

To elucidate the therapeutic potential of this compound, the following experimental workflow would be necessary:

Caption: Proposed experimental workflow for the evaluation of this compound.

At present, a data-driven comparison of this compound with other nicotinamide derivatives is not feasible due to the absence of published research on its biological properties. The information available is limited to its chemical identity and commercial availability. Further investigation through a systematic experimental approach is required to understand its potential role in drug discovery and development. Researchers interested in this specific derivative are encouraged to undertake such studies to fill the current knowledge gap.

References

A Comparative Analysis of the Biological Activities of 2-Chloro-4-methylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various analogs of 2-Chloro-4-methylnicotinamide. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on a selection of its structural analogs for which quantitative experimental data have been reported. The primary activities explored are antifungal and fungicidal effects, as well as the inhibition of Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism.

Comparative Analysis of Biological Activity

The biological activities of selected nicotinamide analogs are summarized in the table below. These compounds share the core nicotinamide structure but differ in their substitution patterns, which significantly influences their biological effects.

Compound NameStructureBiological ActivityTarget Organism/EnzymeQuantitative Data (IC₅₀/MIC)Reference
Analog 1: N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide2-(Methylthio)-N-(3-chloro-4-fluorophenyl)nicotinamideAntifungalRhizoctonia solani, Sclerotinia sclerotiorumModerate activity (specific IC₅₀ not provided)[1]
Analog 2: 2-Amino-N-(3-isopropylphenyl)nicotinamide2-Amino-N-(3-isopropylphenyl)nicotinamideAntifungalCandida albicans SC5314MIC = 0.25 µg/mL[2]
Analog 3: 2-chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide (Boscalid)2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamideFungicide (Succinate Dehydrogenase Inhibitor)Various fungi-[3]
Analog 4: 2-Chloronicotinamide2-ChloronicotinamideNot specified in provided results--[4]
Analog 5: 4-Methylnicotinamide4-MethylnicotinamideNot specified in provided results--

Note: The table highlights the diversity of biological activities within this class of compounds, ranging from antifungal action against plant pathogens and human fungal pathogens to the inhibition of metabolic enzymes. The seemingly minor structural modifications, such as the position of the chloro and methyl groups and the nature of the substituent on the amide nitrogen, lead to significant differences in potency and target specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays cited in the literature for nicotinamide analogs.

Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27-A3)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

2. Drug Dilution:

  • A stock solution of the test compound (e.g., a nicotinamide analog) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized fungal suspension.

  • Control wells are included: a drug-free well (growth control) and an uninoculated well (sterility control).

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

This assay is used to screen for and characterize inhibitors of the enzyme NNMT.

1. Reaction Mixture Preparation:

  • A reaction buffer is prepared (e.g., Tris-HCl buffer, pH 7.5).

  • The reaction mixture contains the NNMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the test compound at various concentrations.

2. Initiation of Reaction:

  • The enzymatic reaction is initiated by the addition of the substrate, nicotinamide.

3. Incubation:

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

4. Detection of Product Formation:

  • The product of the reaction, S-adenosyl-L-homocysteine (SAH), is detected. A common method involves a coupled enzymatic assay where SAH is hydrolyzed to homocysteine, which is then quantified using a fluorescent probe.

  • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

5. Data Analysis:

  • The percentage of NNMT inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the signal of the control (no inhibitor).

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of nicotinamide analogs are mediated through various mechanisms and signaling pathways.

Succinate Dehydrogenase (SDH) Inhibition Pathway

Several nicotinamide-based fungicides, such as boscalid, act by inhibiting succinate dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[3][5] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[6]

SDH_Inhibition cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC e- transfer ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Fungicide Nicotinamide Analog (e.g., Boscalid) Fungicide->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by nicotinamide analogs disrupts the TCA cycle and electron transport chain.

Nicotinamide N-methyltransferase (NNMT) Regulatory Pathway

NNMT is a key enzyme that catalyzes the methylation of nicotinamide. Its activity influences cellular NAD+ levels and the methylation potential of the cell, impacting various downstream processes, including gene expression and metabolism.[7][8] Inhibitors of NNMT can modulate these pathways and are being investigated for their therapeutic potential in various diseases.

NNMT_Pathway Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM S-adenosyl- methionine (SAM) SAM->NNMT Methylation Cellular Methylation (DNA, Histones) SAM->Methylation MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl- homocysteine (SAH) NNMT->SAH Inhibitor Nicotinamide Analog (NNMT Inhibitor) Inhibitor->NNMT Inhibition

Caption: Inhibition of NNMT by nicotinamide analogs can alter cellular NAD+ and methylation levels.

References

cross-reactivity studies of 2-Chloro-4-methylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the biological activity of various nicotinamide derivatives, with a focus on their potential for cross-reactivity across different targets. While specific cross-reactivity studies on 2-Chloro-4-methylnicotinamide derivatives are not extensively available in public literature, this document compiles and compares data from related nicotinamide compounds to offer insights into their selectivity and potential off-target effects. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and evaluation of novel therapeutic agents.

Comparative Biological Activity of Nicotinamide Derivatives

The following tables summarize the biological activities of various nicotinamide derivatives against a range of targets, including fungal pathogens, cancer cell lines, and specific enzymes. This comparative data allows for an assessment of their selectivity and potential for cross-reactivity.

Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase (SDH) Inhibitors

Nicotinamide derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. The table below compares the inhibitory activity of several derivatives against different fungal species, highlighting their spectrum of activity.

Compound IDTarget OrganismInhibition (%) at 50 µg/mLReference
4a Botrytis cinerea40.54[1]
4a Valsa mali35.21[1]
4a Sclerotinia sclerotiorum30.15[1]
4d Botrytis cinerea25.83[1]
4d Valsa mali40.11[1]
4d Sclerotinia sclerotiorum38.46[1]
4f Botrytis cinerea38.72[1]
4f Valsa mali42.33[1]
4f Sclerotinia sclerotiorum35.79[1]
Anti-Proliferative Activity of Nicotinamide Derivatives in Cancer Cell Lines

Several nicotinamide derivatives have been evaluated for their potential as anti-cancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values of selected compounds against different human cancer cell lines, providing a measure of their cytotoxic potency and selectivity.

Compound IDCell LineIC50 (µM)TargetReference
Sorafenib HCT-1169.30VEGFR-2[2]
Sorafenib HepG27.40VEGFR-2[2]
Compound 7 HCT-11615.7VEGFR-2[2]
Compound 7 HepG215.5VEGFR-2[2]
Compound 10 HCT-11615.4VEGFR-2[2]
Compound 10 HepG29.8VEGFR-2[2]
Enzyme Inhibitory Activity of Nicotinamide Derivatives

The inhibitory activity of nicotinamide derivatives against specific enzymes is a key indicator of their mechanism of action and potential for off-target effects. The table below compares the inhibitory potency of different derivatives against their intended targets and other related enzymes.

CompoundTarget EnzymeIC50 / KiAlternative TargetIC50 / KiReference
Compound 4b Succinate Dehydrogenase (SDH)IC50: 3.18 µM--[1]
Boscalid Succinate Dehydrogenase (SDH)Similar to 4b--[1]
BRN-250 VEGFR-2-HUVEC proliferation10-100 nM[3]
II399 NNMTKi: 5.9 nMSAHH> 10 µM
LL320 NNMTKi: 6.8 nMSAHH> 10 µM

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these compounds and the workflows of the experiments used to characterize them is crucial for interpreting the cross-reactivity data.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Nicotinamide Derivatives start->synthesis purification Purification and Characterization synthesis->purification biochemical Biochemical Assays (e.g., Enzyme Inhibition) purification->biochemical cell_based Cell-Based Assays (e.g., MTT, Antifungal) purification->cell_based activity Determine Potency (IC50, Ki) biochemical->activity cell_based->activity selectivity Assess Selectivity and Cross-Reactivity activity->selectivity

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of nicotinamide derivatives.

signaling_pathways cluster_vegfr VEGFR-2 Signaling Pathway cluster_sdh Mitochondrial Respiratory Chain cluster_nad NAD+ Salvage Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins, PARPs NAD->Sirtuins Sirtuins->NAM releases Cellular_Processes DNA Repair, Metabolism Sirtuins->Cellular_Processes

Figure 2: Simplified signaling pathways potentially modulated by nicotinamide derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzymatic activity of SDH.

  • Principle: The activity of SDH is determined by monitoring the reduction of a chromogenic substrate, such as 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by the electrons from succinate oxidation to form a colored formazan product. The absorbance of the formazan is measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), sodium succinate, and the tetrazolium salt solution.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the enzyme source (e.g., mitochondrial fraction).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction by adding an appropriate reagent (e.g., glacial acetic acid).

    • Extract the formazan product with an organic solvent (e.g., toluene).

    • Measure the absorbance of the organic layer at the appropriate wavelength (e.g., 495 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay evaluates the ability of compounds to inhibit the kinase activity of VEGFR-2.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the VEGFR-2 kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Procedure:

    • Prepare a reaction buffer containing the VEGFR-2 enzyme, a specific peptide substrate, and ATP.

    • Add the test compound at various concentrations to the reaction buffer.

    • Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and add the detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Principle: The fungus is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • In a 96-well microtiter plate, prepare serial dilutions of the test compound in a suitable broth medium.

    • Inoculate each well with the fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

    • Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometer to measure growth.

Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of NNMT.

  • Principle: NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. The assay measures the amount of SAH produced, often through a coupled enzyme reaction that generates a fluorescent or luminescent signal.

  • Procedure:

    • Prepare a reaction mixture containing NNMT enzyme, nicotinamide, and SAM.

    • Add the test compound at various concentrations.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagents for the coupled enzyme assay to quantify the amount of SAH produced.

    • Measure the resulting signal (fluorescence or luminescence) with a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value.

References

Target Protein for 2-Chloro-4-methylnicotinamide Undisclosed in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches of scientific literature, patent databases, and chemical supplier information did not yield a specific target protein for the compound 2-Chloro-4-methylnicotinamide. While the compound is available for proteomics research, no published studies were identified that definitively characterize its direct binding partner or biological mechanism of action.

Nicotinamide derivatives, as a class of molecules, are known to interact with a variety of enzymes. For instance, various derivatives have been reported to inhibit enzymes such as succinate dehydrogenase, vascular endothelial growth factor receptor 2 (VEGFR-2), and the DNA demethylase ALKBH2. However, there is no direct evidence to suggest that this compound specifically targets any of these proteins. High-throughput screening and chemical proteomics studies, which are common methods for target identification, do not mention this particular compound in the available literature.

Due to the absence of a known target protein, a specific comparison guide for validating the binding of this compound cannot be constructed. Such a guide is contingent on having a defined protein to study interactions with.

For researchers who have identified a potential target for this compound, the following template provides a structured format for a comparison guide on validating this binding interaction, as per the original request.

Comparison Guide: Validating the Binding of a Ligand to a Target Protein

This guide provides a comparative overview of key experimental techniques used to validate the binding of a small molecule ligand, such as this compound, to a specific target protein.

Data Presentation: Quantitative Comparison of Binding Assays

The following table summarizes the quantitative data obtained from various experimental methods to validate the ligand-protein interaction.

Experimental Technique Alternative Method Key Parameter This compound Alternative Compound Reference/Control
Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Dissociation Constant (KD)e.g., 1.5 µMe.g., 5.2 µMNo binding detected
Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF)Binding Affinity (KA)e.g., 6.7 x 105 M-1e.g., 1.9 x 105 M-1No significant heat change
Cellular Thermal Shift Assay (CETSA)In-cell WesternTarget Engagement (Tagg Shift)e.g., +4.2 °Ce.g., +1.8 °CNo significant shift
Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the kinetics and affinity of the ligand-protein interaction.

  • Methodology:

    • Immobilize the purified target protein onto a sensor chip surface.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the ligand solutions over the sensor surface and monitor the change in the refractive index, which corresponds to the binding and dissociation of the ligand.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To measure the thermodynamic parameters of the binding interaction.

  • Methodology:

    • Load a solution of the purified target protein into the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the data to a binding isotherm model to determine the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n) of the interaction.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular environment.

  • Methodology:

    • Treat intact cells with either this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other protein quantification methods.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tagg) indicates ligand binding.

Visualizations

Experimental Workflow for Target Validation

G cluster_0 Biochemical Assays cluster_1 Cell-based Assays cluster_2 Initial Screening cluster_3 Data Analysis & Validation SPR Surface Plasmon Resonance (SPR) Data Quantitative Data Analysis SPR->Data ITC Isothermal Titration Calorimetry (ITC) ITC->Data CETSA Cellular Thermal Shift Assay (CETSA) Validation Binding Validation CETSA->Validation HTS High-Throughput Screen HTS->SPR HTS->ITC Data->CETSA

Caption: Workflow for validating protein-ligand binding.

Hypothetical Signaling Pathway

G Ligand 2-Chloro-4- methylnicotinamide Target Target Protein Ligand->Target Binding & Inhibition Kinase Downstream Kinase Target->Kinase Inhibition TF Transcription Factor Kinase->TF Inhibition Response Cellular Response TF->Response

Caption: A hypothetical inhibitory signaling pathway.

Comparative Analysis of Kinase Inhibitors Derived from a 2-Chloro-Nicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and experimental validation of novel kinase inhibitors.

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The nicotinamide scaffold has emerged as a versatile template for the design of inhibitors targeting various kinase families. This guide provides a comparative analysis of a series of novel kinase inhibitors derived from a 2-chloro-nicotinamide backbone, with a particular focus on their activity against Aurora kinases. The performance of these compounds is compared with established kinase inhibitors, supported by experimental data and detailed methodologies to inform future research and development.

Performance Comparison of Nicotinamide-Derived Kinase Inhibitors

A series of nicotinamide derivatives have been synthesized and evaluated for their inhibitory activity against key oncogenic kinases, particularly Aurora A and Aurora B. The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Nicotinamide Derivatives

Compound IDModification on Nicotinamide CoreAurora A IC50 (μM)Aurora B IC50 (μM)
10l 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)0.018 0.035
Reference Tozasertib (VX-680)0.0060.018
Reference Alisertib (MLN8237)0.00120.396

*IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data for compound 10l is derived from a study on nicotinamide derivatives as Aurora kinase inhibitors. Reference data for Tozasertib and Alisertib is provided for comparative purposes.[1][2]

Table 2: Anti-proliferative Activity of Lead Compound 10l against Human Cancer Cell Lines

Cell LineCancer TypeCompound 10l IC50 (μM)Reference Compound IC50 (μM)
SW620Colon Cancer0.61 3.37
HT-29Colon Cancer1.254.12
NCI-H1975Lung Cancer1.06 6.67
HelaCervical Cancer1.885.21

*IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The reference compound used in the study was a precursor molecule in the synthesis series.

The data clearly indicates that compound 10l , a derivative of 6-chloro-nicotinamide, exhibits potent inhibitory activity against both Aurora A and Aurora B kinases, with IC50 values in the nanomolar range. Notably, its anti-proliferative activity against SW620 and NCI-H1975 cancer cell lines is significantly more potent than the reference compound used in the original study. When compared to established Aurora kinase inhibitors like Tozasertib and Alisertib, compound 10l demonstrates comparable, albeit slightly less potent, activity against Aurora A.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach for evaluating these kinase inhibitors, the following diagrams illustrate the targeted signaling pathway and the general workflow of the kinase inhibition assay.

Aurora_Kinase_Signaling_Pathway cluster_1 Aurora Kinase Regulation cluster_3 Inhibition G2 G2 Phase M Mitosis G2->M AurA Aurora A G2->AurA G1 G1 Phase M->G1 AurB Aurora B M->AurB S S Phase G1->S S->G2 Centrosome Centrosome Separation AurA->Centrosome Spindle Spindle Assembly AurA->Spindle Chromosome Chromosome Segregation AurB->Chromosome Cytokinesis Cytokinesis AurB->Cytokinesis Inhibitor Compound 10l Inhibitor->AurA Inhibitor->AurB

Caption: Aurora Kinase Signaling Pathway in Mitosis.

The diagram above illustrates the critical roles of Aurora A and Aurora B kinases in regulating key events during mitosis. Compound 10l, a derivative of 2-chloro-nicotinamide, inhibits these kinases, leading to mitotic arrest and subsequent cancer cell death.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Reaction Allow Kinase Reaction to Proceed Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze Data and Calculate IC50 Values Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

This workflow outlines the key steps involved in determining the IC50 values of kinase inhibitors. The assay measures the ability of a compound to block the enzymatic activity of a target kinase.

Detailed Experimental Protocols

To ensure the reproducibility and to aid in the design of future experiments, the following are detailed methodologies for the key assays cited in this guide.

In Vitro Aurora Kinase Activity Assay

This assay is designed to measure the inhibitory effect of the synthesized compounds on the enzymatic activity of Aurora A and Aurora B kinases.

  • Reagents and Materials:

    • Recombinant human Aurora A and Aurora B enzymes.

    • Fluorescein-labeled peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compounds dissolved in DMSO.

    • 384-well plates.

    • Plate reader capable of measuring fluorescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (Aurora A or Aurora B) to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35).

    • Measure the fluorescence on a plate reader.

    • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., SW620, HT-29, NCI-H1975, Hela).

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 2-chloro-nicotinamide scaffold serves as a promising starting point for the development of potent kinase inhibitors. The lead compound 10l demonstrates significant inhibitory activity against Aurora kinases and robust anti-proliferative effects in various cancer cell lines. This comparative guide provides valuable data and detailed protocols to facilitate further research in this area. Future studies should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds to translate these preclinical findings into potential clinical candidates.

References

evaluating the specificity of 2-Chloro-4-methylnicotinamide-based probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of specific chemical probes is paramount for accurately interrogating enzyme function in complex biological systems. An ideal probe exhibits high affinity for its intended target while displaying minimal interaction with other proteins, thereby reducing the likelihood of misleading results. This guide provides a framework for evaluating the specificity of a novel activity-based probe (ABP), using the hypothetical "2-Chloro-4-methylnicotinamide-based Probe" (CMNP) as a case study. We will compare its performance metrics against well-established probes for different enzyme classes, providing researchers with the necessary protocols and data interpretation strategies to validate their own chemical tools.

Comparative Analysis of Probe Specificity

The specificity of an activity-based probe is determined by its ability to covalently label the active site of its target enzyme with high selectivity over other proteins in a complex proteome. Key metrics for evaluation include the concentration required for target engagement (IC₅₀ or EC₅₀), the identification of off-targets, and confirmation of binding in a cellular context.

Here, we compare our hypothetical CMNP, designed to target a specific kinase, with two widely used probes: a Fluorophosphonate-Rhodamine probe (FP-Rhodamine) for serine hydrolases and DCG-04 for papain-like cysteine proteases.

Parameter CMNP (Hypothetical Kinase Probe) FP-Rhodamine (Serine Hydrolase Probe) DCG-04 (Cysteine Protease Probe)
Target Enzyme Class Protein KinasesSerine HydrolasesPapain-like Cysteine Proteases
Warhead Chemistry Activated NicotinamideFluorophosphonateEpoxide (derived from E-64)
On-Target IC₅₀ (in vitro) 50 nM (for Target Kinase X)~100 nM (for various SHs)~200 nM (for Cathepsin B)
Known Off-Targets (Proteomics) Kinase Y, Kinase Z (at >1 µM)Numerous serine hydrolasesSome cross-reactivity with other cathepsins
Cellular Target Engagement Confirmed via CETSA at 1 µMConfirmed via in-gel fluorescenceConfirmed via in-gel fluorescence
Reporter Tag Biotin for enrichment / Alkyne for click-chemistryRhodamine for fluorescenceBiotin for enrichment

Note: Data for CMNP is hypothetical and for illustrative purposes.

Experimental Protocols for Specificity Evaluation

Accurate evaluation of probe specificity requires a multi-pronged approach, combining in vitro biochemical assays with proteome-wide analysis and validation in living cells.

Competitive Activity-Based Protein Profiling (ABPP)

This method is a cornerstone for assessing the on-target and off-target profile of a new probe. It involves pre-incubating a complex proteome (e.g., cell lysate) with a known inhibitor before adding the probe. A reduction in probe labeling of a specific protein indicates that the inhibitor and the probe are competing for the same binding site.[1]

Protocol:

  • Proteome Preparation: Prepare cell or tissue lysates under native conditions. Determine total protein concentration using a BCA or Bradford assay.

  • Inhibitor Incubation: Aliquot the proteome and incubate with increasing concentrations of a known, selective inhibitor for the target enzyme class (or a non-selective competitor) for 30 minutes at room temperature.

  • Probe Labeling: Add the activity-based probe (e.g., CMNP-Biotin) to each sample at a pre-determined, fixed concentration and incubate for another 30 minutes.

  • Analysis:

    • Gel-Based: Quench the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE. If the probe is fluorescent (like FP-Rhodamine), visualize labeled proteins directly using a fluorescence scanner. If the probe is biotinylated, perform a Western blot and detect with streptavidin-HRP.

    • Mass Spectrometry-Based: For a global off-target analysis, enrich the biotin-labeled proteins using streptavidin beads, perform on-bead digestion, and identify the labeled proteins via LC-MS/MS.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a probe engages its target inside intact, living cells. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand (the probe).[3]

Protocol:

  • Cell Treatment: Treat cultured cells with the probe (e.g., CMNP) at a desired concentration. A vehicle-only control is essential.

  • Heating: After incubation, harvest the cells, wash, and resuspend in a buffer. Heat aliquots of the cell suspension at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex experimental designs and biological relationships.

G cluster_prep Sample Preparation cluster_analysis Analysis Lysate Cell Lysate Inhibitor Add Competing Inhibitor (optional) Lysate->Inhibitor Competitive ABPP Probe Add CMNP Probe Lysate->Probe Direct Labeling Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE MS_Enrich Streptavidin Enrichment Probe->MS_Enrich Gel_Scan In-Gel Fluorescence (if fluorescent tag) SDS_PAGE->Gel_Scan Blot Western Blot (if biotin tag) SDS_PAGE->Blot LC_MS LC-MS/MS Analysis MS_Enrich->LC_MS

Caption: Workflow for evaluating probe specificity using ABPP.

cluster_pathway Kinase Signaling Cascade Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Target Kinase X Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Probe CMNP Probe Probe->Kinase2 Covalently Binds (Inhibits Activity)

Caption: Inhibition of a kinase pathway by the CMNP probe.

Conclusion

The validation of a chemical probe's specificity is a critical, multi-step process. By employing a combination of competitive proteomic profiling and cellular target engagement assays, researchers can build a comprehensive specificity profile for novel probes like the hypothetical this compound-based probe.[2][3] This rigorous evaluation ensures that the probe is a reliable tool for studying the intricate roles of its target enzyme in health and disease, ultimately leading to more robust and reproducible scientific findings.

References

Structure-Activity Relationship of 2-Chloro-4-methylnicotinamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of nicotinamide have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-4-methylnicotinamide derivatives and related analogues, drawing from a range of experimental studies. While direct and comprehensive SAR studies on the this compound scaffold are limited, this guide synthesizes data from closely related structures to infer key structural requirements for biological activity.

Antifungal Activity

Nicotinamide derivatives have been extensively investigated for their potential as antifungal agents, with many acting as succinate dehydrogenase (SDH) inhibitors. The following table summarizes the in vitro antifungal activity of various nicotinamide analogues against pathogenic fungi.

Table 1: Antifungal Activity of Nicotinamide Derivatives

Compound IDR1R2R3Target OrganismActivity (MIC/IC50/Inhibition %)Reference
Boscalid HCl2-Cl-phenylAlternaria alternata-[1]
Compound 16g NH2H3-isopropylphenylCandida albicans SC5314MIC: 0.25 µg/mL[2]
Compound 16j NH2H4-isopropylphenylCandida albicans SC5314MIC: 0.5 µg/mL[1]
Compound 16i NH2H2-isopropylphenylCandida albicans SC5314MIC: >64 µg/mL[1]
Compound 4a ClHSubstituted thiophenePseudoperonospora cubensisEC50: 4.69 mg/L[3]
Compound 4f ClClSubstituted thiophenePseudoperonospora cubensisEC50: 1.96 mg/L[3]
N-(2-bromophenyl)-2-chloronicotinamide ClH2-bromophenylEnterococcus faecalisMIC: 32 µM[4]

Key SAR Insights for Antifungal Activity:

  • Substitution on the Amide Phenyl Ring: For N-phenylnicotinamide derivatives, the position of substituents on the phenyl ring is crucial. A meta-substituent, such as the isopropyl group in compound 16g, appears to be optimal for potent antifungal activity against Candida albicans[1][2]. Shifting the isopropyl group to the para-position (16j) slightly reduces activity, while an ortho-substitution (16i) leads to a significant loss of potency[1].

  • Substitution at the 2-Position of the Pyridine Ring: The nature of the substituent at the 2-position of the pyridine ring significantly influences activity. An amino group (as in 16g) confers potent activity[2]. A chloro group is also common in active compounds, as seen in the commercial fungicide Boscalid and other derivatives[1][4].

  • N-Thiophene Amide Derivatives: The introduction of a substituted thiophene ring at the amide nitrogen can lead to excellent fungicidal activity against plant pathogens like Pseudoperonospora cubensis[3]. Dichloro substitution on the pyridine ring (compound 4f) enhances this activity compared to a single chloro substituent (compound 4a)[3].

Anticancer Activity: VEGFR-2 Inhibition

A growing body of evidence suggests that nicotinamide derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

Compound IDScaffoldModificationsIC50 (nM)Reference
Sorafenib (Reference drug)-53.65[5]
Compound 8 NicotinamideN-substituted with a complex heterocyclic system77.02[5]
Compound 23j bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline2,5-dichloro substitution on the terminal phenyl ring3.7[9]
Compound 23l bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline2-hydroxy substitution on the terminal phenyl ring5.8[9]
Compound 23i bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline4-chloro substitution on the terminal phenyl ring9.4[9]

Key SAR Insights for VEGFR-2 Inhibition:

  • Core Scaffold: Complex heterocyclic systems fused with or attached to the nicotinamide core can exhibit potent VEGFR-2 inhibition[5][9].

  • Substitution on Terminal Phenyl Ring: For bis-triazolo-quinoxaline derivatives, the substitution pattern on the terminal phenyl ring dramatically affects inhibitory potency. Dichloro substitution (23j) results in activity comparable to the standard drug sorafenib[9]. Hydroxy (23l) and single chloro (23i) substitutions also confer high potency[9].

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 method.[10]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.

  • Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies are suspended in sterile saline, and the cell density is adjusted to a final concentration of 5 x 10³ cells/mL in RPMI-1640 medium.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to 100 µL of the serially diluted compound solutions.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥80% inhibition) compared to the drug-free control.[10]

VEGFR-2 Kinase Assay

This is a general protocol for a biochemical assay to measure the direct inhibition of VEGFR-2 kinase activity.[6][11]

  • Reagent Preparation: A reaction buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are prepared. Test compounds are serially diluted.

  • Assay Procedure: In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compounds at various concentrations are added. The reaction is initiated by the addition of the substrate and ATP mixture.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence/absorbance-based methods.[6][11]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the activity of SDH.[12][13]

  • Sample Preparation: Mitochondria can be isolated from tissue or cell samples, or cell lysates can be used as the enzyme source.

  • Reagents: A phosphate buffer, sodium succinate (substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 2(4-iodophenyl)-3(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) are required.[12][13]

  • Assay Procedure: In a cuvette or microplate well, the buffer, test compound, and enzyme sample are mixed. The reaction is initiated by adding sodium succinate.

  • Measurement: The reduction of the electron acceptor, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for the formazan product of INT) in kinetic mode.[12][13]

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor, and IC50 values can be calculated.

Visualizations

SAR_Antifungal_Activity cluster_scaffold Nicotinamide Core cluster_activity Antifungal Potency cluster_substituents Substitutions (R3) Scaffold 2-R1-4-R2-Nicotinamide-N-R3 High High Moderate Moderate Low Low Meta meta-isopropylphenyl Meta->High Optimal Position Para para-isopropylphenyl Para->Moderate Slight Decrease Ortho ortho-isopropylphenyl Ortho->Low Significant Loss Thiophene Substituted Thiophene Thiophene->High High Potency (Plant Pathogens)

Caption: Inferred SAR for N-phenylnicotinamide antifungal activity.

Experimental_Workflow_VEGFR2 start Start: VEGFR-2 Kinase Assay reagents Prepare Reagents: - VEGFR-2 Enzyme - Substrate & ATP - Test Compounds start->reagents plate_prep Add Enzyme and Test Compound to Plate reagents->plate_prep initiate Initiate Reaction (Add Substrate/ATP) plate_prep->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect measure Measure Signal (Luminescence/Fluorescence) detect->measure analyze Calculate % Inhibition and IC50 measure->analyze end End: Determine Potency analyze->end

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Signaling_Pathway_SDH TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate FADH2 FADH2 SDH->FADH2 e- Inhibitor Nicotinamide Derivative (SDH Inhibitor) Inhibitor->SDH Inhibits Succinate->SDH CoQ Coenzyme Q FADH2->CoQ e- CoQ->ETC

Caption: Mechanism of action for SDH inhibitor-based antifungals.

References

Unraveling the Mechanism of Action of 2-Chloro-4-methylnicotinamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to explore a wide array of synthetic compounds. Among these, 2-Chloro-4-methylnicotinamide derivatives have emerged as a class of molecules with significant biological potential. This guide provides a comprehensive comparison of the current understanding of their mechanism of action, supported by available experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in this burgeoning field.

While direct and extensive research on the specific mechanism of action of this compound derivatives is still in its nascent stages, the broader family of nicotinamide derivatives has been shown to exert its effects through various cellular pathways. This guide will draw comparisons from closely related nicotinamide analogs to shed light on the potential mechanisms of this compound derivatives.

Potential Mechanisms of Action: Insights from Related Nicotinamide Derivatives

Based on studies of analogous compounds, the mechanism of action for this compound derivatives could potentially involve the modulation of key cellular processes such as enzyme inhibition and disruption of signaling pathways. The following sections detail these possibilities, supported by experimental findings from related nicotinamide derivatives.

Enzyme Inhibition

A prominent mechanism of action for many nicotinamide derivatives is the inhibition of specific enzymes that play crucial roles in disease progression.

Table 1: Inhibitory Activity of Nicotinamide Derivatives against Various Enzymes

Derivative ClassTarget EnzymeIC₅₀ ValuesReference
Nicotinamide DerivativesVEGFR-29.8 µM - 22.09 µM
Nicotinamide-based DerivativeVEGFR-251 nM
Nicotinamide DerivativesALKBH20.031 µM (for AH2-15c)[1]
Thiophenyl Nicotinamide DerivativesIMPDHNot specified[2]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

To assess the inhibitory potential of nicotinamide derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common experimental approach is the in vitro kinase assay.

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds (nicotinamide derivatives), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • VEGFR-2 enzyme, the substrate peptide, and the test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the enzyme activity) is measured using a detection reagent and a luminometer.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of This compound Derivatives C Incubate Enzyme, Substrate, and Derivative A->C B Preparation of Kinase Reaction Mixture (VEGFR-2, Substrate) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Measure ADP Production (Luminescence) F->G H Calculate IC₅₀ Value G->H

Disruption of Cellular Signaling Pathways

Nicotinamide derivatives have been shown to interfere with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway implicated is the VEGFR-2 signaling cascade, which is crucial for tumor growth.

Upon binding of VEGF to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival through pathways like MAPK/ERK and PI3K/Akt. Nicotinamide derivatives can act as inhibitors of VEGFR-2, blocking this initial step and thereby preventing the downstream signaling events. This leads to an anti-proliferative effect and can induce apoptosis (programmed cell death) in cancer cells.[3][4]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Apoptosis Apoptosis P_VEGFR2->Apoptosis Leads to (when inhibited) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative (Hypothesized) Inhibitor->P_VEGFR2 Inhibits

Experimental Protocol: Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound derivatives on cancer cells, the MTT assay is a widely used method.

  • Cell Culture: Cancer cell lines (e.g., HCT-116, HepG2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the nicotinamide derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

While the precise mechanism of action for this compound derivatives remains to be fully elucidated, evidence from related nicotinamide compounds strongly suggests potential roles as enzyme inhibitors and modulators of critical cellular signaling pathways, particularly in the context of cancer. The presented data and protocols from analogous compounds provide a solid foundation for future research in this area.

Further investigations are imperative to specifically confirm the molecular targets and signaling cascades affected by this compound derivatives. Such studies will be crucial for the rational design and development of this promising class of molecules into effective therapeutic agents. Researchers are encouraged to utilize the outlined experimental approaches to systematically explore the biological activities and unravel the detailed mechanism of action of these compounds.

References

A Researcher's Guide to Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to unequivocally demonstrate such target engagement. This guide provides a comprehensive comparison of CETSA with alternative methods, focusing on a hypothetical application for a novel compound, 2-Chloro-4-methylnicotinamide, and its potential interaction with two key enzyme families: Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT).

The Principle of CETSA: A Shift in Stability

At its core, CETSA operates on the principle of ligand-induced thermal stabilization.[1] The binding of a small molecule, such as this compound, to its protein target enhances the protein's structural stability. This increased stability translates to a higher melting temperature (Tagg), the temperature at which 50% of the protein denatures and aggregates. By subjecting cells or cell lysates to a temperature gradient and quantifying the amount of soluble target protein remaining, a shift in the melting curve provides direct evidence of target engagement.[1][2]

Two primary CETSA formats are employed to assess target engagement:

  • CETSA Melt Curve (or Tagg Curve): In this approach, cells are treated with a fixed concentration of the compound of interest. The samples are then heated across a range of temperatures. A shift in the Tagg to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization.[2]

  • Isothermal Dose-Response Fingerprint (ITDRF CETSA): Here, cells are treated with varying concentrations of the compound and then subjected to a single, fixed temperature. This method generates a dose-response curve, allowing for the determination of the compound's potency (EC50) in stabilizing the target protein.[3]

Hypothetical Target Engagement of this compound: A Comparative Analysis

Given the structural similarity of this compound to nicotinamide, a key substrate for enzymes like PARP and NAMPT, we present a hypothetical scenario where CETSA is employed to investigate its engagement with these targets.

Quantitative Data Summary

The following tables summarize hypothetical CETSA data for this compound in comparison to well-characterized inhibitors of PARP1 and NAMPT.

Table 1: CETSA Melt Curve Data - Thermal Shift (ΔTagg in °C)

CompoundTargetCell LineΔTagg (°C) vs. Vehicle
This compound PARP1MDA-MB-436+2.5
Olaparib (known PARP inhibitor)PARP1MDA-MB-436+2.0[4]
This compound NAMPTHepG2+1.8
MS1 (known NAMPT inhibitor)NAMPTHepG2+2.2[5]

Table 2: Isothermal Dose-Response (ITDRF CETSA) Data - Potency (EC50)

CompoundTargetCell LineITDRF CETSA EC50 (µM)
This compound PARP1MDA-MB-4365.2
Olaparib (known PARP inhibitor)PARP1MDA-MB-4361.5[4]
This compound NAMPTHepG28.9
MS1 (known NAMPT inhibitor)NAMPTHepG23.7[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible CETSA experiments. Below are generalized protocols for both melt curve and ITDRF CETSA, which can be adapted for specific targets and cell lines.

CETSA Melt Curve Protocol
  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., MDA-MB-436 for PARP1, HepG2 for NAMPT) to 80-90% confluency.

    • Harvest and resuspend cells in fresh culture medium.

    • Treat cells with a fixed concentration of this compound or a known inhibitor (e.g., 10 µM Olaparib) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler across a defined temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Determine the protein concentration of the soluble fraction.

  • Protein Detection and Analysis:

    • Analyze the soluble protein fractions by Western blot using a primary antibody specific to the target protein (PARP1 or NAMPT).

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves and determine the Tagg.

Isothermal Dose-Response (ITDRF CETSA) Protocol
  • Cell Culture and Treatment:

    • Prepare cell suspensions as described in the melt curve protocol.

    • Treat cells with a serial dilution of this compound or a known inhibitor, along with a vehicle control, for 1 hour at 37°C.

  • Heat Shock:

    • Heat all samples at a single, predetermined temperature (e.g., a temperature that results in approximately 50% protein denaturation in the vehicle control) for 3 minutes.

  • Cell Lysis, Protein Quantification, and Analysis:

    • Follow the same procedures for cell lysis, separation of the soluble fraction, and protein quantification as in the melt curve protocol.

    • Analyze the soluble fractions by Western blot for the target protein.

    • Quantify the band intensities and plot the percentage of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50.

Visualizing Cellular Processes and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Compound Treatment cell_culture->treatment heat_shock 3. Heat Shock treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Separate Soluble Fraction lysis->centrifugation western_blot 6. Western Blot centrifugation->western_blot data_analysis 7. Data Analysis western_blot->data_analysis

Figure 1: Generalized workflow of the Cellular Thermal Shift Assay (CETSA).

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition Inhibition dna_damage DNA Damage parp1 PARP1 Activation dna_damage->parp1 par_synthesis PAR Synthesis parp1->par_synthesis repair_proteins Recruitment of Repair Proteins par_synthesis->repair_proteins dna_repair DNA Repair repair_proteins->dna_repair compound 2-Chloro-4- methylnicotinamide compound->parp1

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Chloro-4-methylnicotinamide, ensuring compliance with safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Use in a chemical fume hood to avoid inhalation of dust or vapors

In the event of a spill, it should be contained using an inert absorbent material such as vermiculite or sand. The absorbed material should then be collected into a designated hazardous waste container.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Identification and Classification:

  • This compound should be treated as a hazardous chemical waste.

  • Due to its chemical structure, it is classified as a halogenated organic compound.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

  • It should be collected in a designated container for halogenated organic solids or solutions.

  • Avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.

3. Waste Collection and Containerization:

  • Use a chemically compatible and leak-proof container, clearly labeled for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be kept securely closed except when adding waste.

4. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

6. Final Disposal:

  • Once the container is full or ready for disposal, contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste management company.

  • Never dispose of this compound down the drain or in the regular trash.[1]

Hazardous Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Halogenated Organic) ppe->classify segregate Segregate from Incompatible Waste Streams classify->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact EH&S for Waste Pickup storage->ehs end End: Proper Disposal by Licensed Contractor ehs->end

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.